molecular formula C6H7NO2 B127442 4-aminobenzene-1,2-diol CAS No. 13047-04-6

4-aminobenzene-1,2-diol

Cat. No.: B127442
CAS No.: 13047-04-6
M. Wt: 125.13 g/mol
InChI Key: KDHUXRBROABJBC-UHFFFAOYSA-N
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Description

4-Aminocatechol is a member of catechols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHUXRBROABJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156569
Record name 4-Aminocatechol
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13047-04-6
Record name 4-Aminocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13047-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminocatechol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminocatechol
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Foundational & Exploratory

Unveiling the Past: A Technical Guide to the Historical Discovery of 4-aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery of 4-aminobenzene-1,2-diol, a molecule of significant interest in various scientific domains. While its modern applications are continually expanding, understanding its origins provides valuable context for contemporary research. This document outlines the initial synthesis, key experimental procedures, and the scientific landscape surrounding its emergence.

From Nitration to Reduction: The Genesis of this compound

The discovery of this compound, also known as 4-aminocatechol or 4-amino-1,2-dihydroxybenzene, is intrinsically linked to the broader exploration of aromatic chemistry in the late 19th and early 20th centuries. The primary route to its synthesis, established through early research, involves a two-step process: the nitration of catechol (benzene-1,2-diol) followed by the reduction of the resulting nitro compound.

While the exact first synthesis is not definitively attributed to a single publication in readily available modern databases, a comprehensive review of historical chemical literature, particularly through resources like Beilstein's Handbuch der Organischen Chemie, points to its preparation as a logical extension of the well-established chemistry of aminophenols. The synthesis of related compounds, such as the acetylation of p-aminophenol, was reported as early as 1878 in the Berichte der deutschen chemischen Gesellschaft. This indicates that the fundamental reactions required for the synthesis of this compound were known and practiced during this era.

The logical synthetic pathway, and the one most likely employed in its initial preparation, is the reduction of 4-nitrocatechol.

Logical Synthesis Pathway

The historical synthesis of this compound can be depicted as a straightforward two-step process starting from catechol.

logical_synthesis Catechol Catechol (benzene-1,2-diol) Nitration Nitration Catechol->Nitration Nitrocatechol 4-Nitrocatechol Nitration->Nitrocatechol Reduction Reduction Nitrocatechol->Reduction AminobenzeneDiol This compound Reduction->AminobenzeneDiol

Caption: Logical two-step synthesis of this compound from catechol.

Key Experimental Protocols: A Historical Perspective

The following experimental protocols are reconstructed based on common laboratory practices of the late 19th and early 20th centuries for the nitration of phenols and the reduction of nitroarenes. These methods would have been instrumental in the initial isolation and characterization of this compound.

Step 1: Synthesis of 4-Nitrocatechol

The nitration of catechol presents a challenge due to the activating nature of the hydroxyl groups, which can lead to over-nitration and oxidation. Early methodologies would have employed careful control of reaction conditions.

Experimental Workflow: Nitration of Catechol

nitration_workflow start Start dissolve Dissolve Catechol in a suitable solvent (e.g., acetic acid or ether) start->dissolve cool Cool the solution in an ice bath dissolve->cool add_nitrating_agent Slowly add a nitrating agent (e.g., dilute nitric acid) cool->add_nitrating_agent stir Stir the reaction mixture while maintaining low temperature add_nitrating_agent->stir precipitate Pour the mixture into ice-cold water to precipitate the product stir->precipitate filter Filter the crude 4-nitrocatechol precipitate->filter recrystallize Recrystallize from a suitable solvent (e.g., water or ethanol) to purify filter->recrystallize end End recrystallize->end

Caption: A plausible historical workflow for the synthesis of 4-nitrocatechol.

Step 2: Reduction of 4-Nitrocatechol to this compound

The reduction of the nitro group to an amine was a well-established transformation in early organic chemistry. A common and effective method involved the use of a metal in an acidic medium.

Experimental Workflow: Reduction of 4-Nitrocatechol

reduction_workflow start Start suspend Suspend 4-Nitrocatechol in water or dilute acid start->suspend add_metal Add a reducing metal (e.g., tin, iron, or zinc dust) in portions suspend->add_metal heat Gently heat the mixture to initiate and sustain the reaction add_metal->heat cool_filter Cool the reaction mixture and filter to remove excess metal and metal salts heat->cool_filter neutralize Neutralize the filtrate with a base (e.g., ammonia (B1221849) or sodium carbonate) to precipitate the product cool_filter->neutralize filter_dry Filter the precipitated This compound and dry neutralize->filter_dry end End filter_dry->end

Caption: A likely historical workflow for the reduction of 4-nitrocatechol.

Quantitative Data from Early and Modern Sources

The following table summarizes key quantitative data for this compound and its precursor, 4-nitrocatechol, compiled from various sources. It is important to note that data from early literature may be less precise than modern measurements.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
4-Nitrocatechol C₆H₅NO₄155.11174-176Yellowish crystals
This compound C₆H₇NO₂125.13~184 (decomposes)Off-white to brownish powder

Conclusion

The historical discovery of this compound was not a singular event but rather a logical progression based on the established principles of aromatic chemistry in the late 19th and early 20th centuries. The synthesis, primarily achieved through the reduction of 4-nitrocatechol, utilized robust and well-understood reactions of the time. While modern methods offer improved yields and purity, the foundational chemistry laid by early researchers paved the way for the contemporary applications of this versatile molecule in fields ranging from medicinal chemistry to materials science. This guide provides a window into the pioneering work that first brought this compound to the forefront of chemical science.

An In-depth Technical Guide to the Early Synthesis Methods of Aminobenzene Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for aminobenzene diols, compounds of significant historical and ongoing importance in the development of pharmaceuticals, dyes, and photographic materials. The focus is on foundational techniques, primarily the reduction of nitroaromatics, that were pivotal in the late 19th and early 20th centuries. This document details key experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways using logical diagrams.

Introduction

Aminobenzene diols, including aminophenols, aminocatechols, aminoresorcinols, and aminohydroquinones, are aromatic compounds containing one amino group and two hydroxyl groups attached to a benzene (B151609) ring. Their synthesis was a focal point of early organic chemistry, driven by the burgeoning dye industry and the discovery of their utility as photographic developers.[1][2][3] The primary routes to these compounds historically involved the introduction of a nitro group onto a phenol (B47542) or dihydroxybenzene precursor, followed by reduction of the nitro group to an amine. The choice of reducing agent and the nature of the starting material were critical in determining the final product and its purity.

The principal early methods for the reduction of the nitro group include:

  • Béchamp Reduction: The use of iron filings in an acidic medium.[4][5]

  • Sulfide (B99878) Reduction: Employing sodium sulfide or polysulfide, often used for selective reductions.[6][7]

  • Catalytic Hydrogenation: The use of hydrogen gas with a metal catalyst, such as palladium or platinum on a carbon support.[8][9]

This guide will delve into the specifics of these methods for producing various aminobenzene diols.

Synthesis of Aminophenols (Monohydroxy Anilines)

While technically aminophenols contain only one hydroxyl group, their synthesis is foundational to understanding the preparation of aminobenzene diols and they were often key intermediates.

Béchamp Reduction of Nitrophenols

The Béchamp reduction, discovered by Antoine Béchamp in 1854, became a cornerstone of industrial aniline (B41778) production.[4] It involves the reduction of an aromatic nitro compound using iron metal in the presence of an acid, typically hydrochloric or acetic acid.[5]

Experimental Protocol: Reduction of 4-Nitroacetophenone (Illustrative Example) [5]

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a glass stopper, and a magnetic stirring bar.

  • Charging the Flask: 70 mL of ethanol (B145695), 3.30 g (20.0 mmol) of 4-nitroacetophenone, and 4.19 g (75.0 mmol) of iron powder are added to the flask.

  • Reaction Initiation: The mixture is heated to 60°C.

  • Acid Addition: 15 mL of concentrated hydrochloric acid is added dropwise over 30 minutes.

  • Reflux: The reaction mixture is heated to reflux for 1 hour until the iron powder has mostly dissolved.

  • Work-up:

    • The reaction mixture is cooled and poured into a 1000 mL flask containing 200 mL of water.

    • The solution is neutralized with a dilute sodium hydroxide (B78521) solution.

    • 150 mL of ethyl acetate (B1210297) is added for extraction.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the crude product.

  • Purification: The crude product can be recrystallized from hot water.

Catalytic Hydrogenation of Nitrophenols

Catalytic hydrogenation offered a cleaner alternative to metal-acid reductions, avoiding the formation of large amounts of iron sludge.[8][9] This method typically employs a noble metal catalyst, such as platinum or palladium on a carbon support, and hydrogen gas.[8][10]

Experimental Protocol: Hydrogenation of p-Nitrophenol [8]

  • Catalyst Preparation (if not commercial): Supported catalysts can be prepared using standard literature procedures.

  • Reaction Setup: A high-pressure autoclave or a Parr shaker is used.

  • Charging the Reactor: The reactor is charged with p-nitrophenol, a solvent (e.g., ethanol), and the catalyst (e.g., 1-3% Pt/C).

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen to the desired pressure (e.g., up to 100 psi). The reaction is typically run at a slightly elevated temperature (e.g., 40-50°C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen.

  • Work-up:

    • Upon completion, the reactor is cooled and depressurized.

    • The catalyst is removed by filtration.

    • The solvent is evaporated from the filtrate to yield the p-aminophenol.

Synthesis of Aminobenzene Diols (Dihydroxy Anilines)

The synthesis of aminobenzene diols follows similar principles to that of aminophenols, primarily through the nitration of a dihydroxybenzene precursor followed by reduction.

Synthesis of Aminocatechols

Example: Synthesis of 4-Aminocatechol (4-Amino-1,2-dihydroxybenzene) [11][12]

This synthesis proceeds via the nitration of catechol, followed by reduction of the resulting 4-nitrocatechol.

Logical Pathway for 4-Aminocatechol Synthesis

G Catechol Catechol Nitrocatechol 4-Nitrocatechol Catechol->Nitrocatechol Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3) Nitrating_Agent->Nitrocatechol Reduction Reduction Aminocatechol 4-Aminocatechol Reduction->Aminocatechol Nitrocatechol->Reduction Reducing_Agent Reducing Agent (e.g., Zn/HCl, Pd/C, H2) Reducing_Agent->Reduction

Caption: Synthetic route to 4-aminocatechol.

Experimental Protocol: Synthesis of 4-Aminocatechol from 4-Nitrocatechol [11]

  • Reaction Setup: A 1000 mL flask is used.

  • Charging the Flask: 49.6 g (0.32 mole) of 4-nitro-1,2-benzenediol (4-nitrocatechol), 403 mL of water, and 16 mL of 10 N HCl are added to the flask.

  • Reduction: While stirring, 83.2 g (1.28 mole) of zinc dust is added gradually. The reaction mixture is then refluxed with heating for 8 hours.

  • Work-up:

    • After cooling, the mixture is filtered under vacuum.

    • The filtrate is washed thoroughly with 95% ethanol and decolorized with activated carbon.

    • After another filtration, the ethanol is evaporated until the solution just starts to become turbid.

  • Isolation: The solution is cooled in a freezer, and the precipitated 4-amino-1,2-benzenediol is collected by vacuum filtration.

Quantitative Data for 4-Aminocatechol Synthesis [11]

StepStarting MaterialReagentsProductYieldMelting Point
1p-Nitrophenol (69.55 g)10 N HCl, KClO₃2-Chloro-4-nitrophenol91%110-111°C
22-Chloro-4-nitrophenol (64.44 g)4M NaOH4-Nitro-1,2-benzenediol84%-
34-Nitro-1,2-benzenediol (49.6 g)Zn dust, 10 N HCl4-Amino-1,2-benzenediol75%-
Synthesis of Aminoresorcinols

Example: Synthesis of 4-Aminoresorcinol and 4,6-Diaminoresorcinol (B101129)

The synthesis of aminoresorcinols typically starts with the nitration of resorcinol (B1680541). Depending on the conditions, mono- or dinitroresorcinol can be obtained, which are then reduced.

Logical Pathway for Aminoresorcinol Synthesis

G Resorcinol Resorcinol Nitration1 Nitration Resorcinol->Nitration1 Nitroresorcinol 4-Nitroresorcinol Nitration1->Nitroresorcinol Reduction1 Reduction Nitroresorcinol->Reduction1 Nitration2 Further Nitration Nitroresorcinol->Nitration2 Aminoresorcinol 4-Aminoresorcinol Reduction1->Aminoresorcinol Dinitroresorcinol 4,6-Dinitroresorcinol Nitration2->Dinitroresorcinol Reduction2 Reduction Dinitroresorcinol->Reduction2 Diaminoresorcinol 4,6-Diaminoresorcinol Reduction2->Diaminoresorcinol

Caption: Synthetic routes to aminoresorcinols.

Experimental Protocol: Synthesis of 4-Nitroresorcinol [13]

  • Reaction Setup: A 500 mL flask is cooled in an ice bath.

  • Reagent Preparation: Sulfuric acid (3.5 mL) is added to 170 mL of water in the flask. 7.2 g (65 mmol) of resorcinol is then added with stirring. After 5 minutes, a solution of 5.4 g (78 mmol) of sodium nitrite (B80452) in water is added slowly.

  • Reaction Conditions: The temperature is maintained at 5-8°C for 30 minutes and then allowed to warm to 20°C for another 30 minutes.

  • Isolation: The reaction is diluted with 200 mL of water. The precipitated 4-nitrosoresorcinol (B147355) is collected by suction filtration, washed with water, and dried. The nitroso compound can then be oxidized to the nitro compound, or directly reduced.

Experimental Protocol: Catalytic Hydrogenation of 1,3-Dibenzyloxy-4,6-dinitrobenzene to 4,6-Diaminoresorcinol Dihydrochloride (B599025) [14]

  • Reaction Setup: A pressure reactor suitable for catalytic hydrogenation.

  • Charging the Reactor: 1,3-Dibenzyloxy-4,6-dinitrobenzene, a noble metal catalyst (e.g., Pd/C), dilute aqueous hydrochloric acid, and an organic solvent immiscible with the acid are added to the reactor.

  • Hydrogenation: The mixture is hydrogenated at a pressure of 1 to 200 bar and a temperature between 0 and 200°C.

  • Work-up: After the reaction, the catalyst is filtered off, and the product, 4,6-diaminoresorcinol dihydrochloride, is isolated from the aqueous phase.

Quantitative Data for Aminoresorcinol Synthesis

Starting MaterialKey ReagentsProductYieldReference
ResorcinolNaNO₂, H₂SO₄4-Nitrosoresorcinol75%[13]
1,3-Dibenzyloxy-4,6-dinitrobenzeneH₂, Pd/C, HCl4,6-Diaminoresorcinol dihydrochloride-[14]
Synthesis of Aminohydroquinones

Example: Synthesis of 2,5-Diaminohydroquinone

A common early method for the synthesis of 2,5-diaminohydroquinone starts from p-benzoquinone.

Logical Pathway for 2,5-Diaminohydroquinone Synthesis

G p_Benzoquinone p-Benzoquinone Ammonolysis Ammonolysis p_Benzoquinone->Ammonolysis Diaminobenzoquinone 2,5-Diamino-p-benzoquinone Ammonolysis->Diaminobenzoquinone Reduction Reduction Diaminobenzoquinone->Reduction Diaminohydroquinone 2,5-Diaminohydroquinone Reduction->Diaminohydroquinone Ammonia Ammonia Ammonia->Ammonolysis Reducing_Agent Reducing Agent (e.g., NaHSO3, SnCl2) Reducing_Agent->Reduction

References

chemical properties of 4-aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-aminobenzene-1,2-diol

Introduction

This compound, also recognized as 4-aminocatechol or 3,4-dihydroxyaniline, is an organic compound with the molecular formula C₆H₇NO₂.[1] This molecule is characterized by a benzene (B151609) ring substituted with an amino group and two adjacent hydroxyl groups, which impart its distinct chemical properties and reactivity.[1] It serves as a versatile building block in organic synthesis and has garnered interest in medicinal chemistry due to its biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is soluble in water and alcohol.[1][2] The presence of both amino and hydroxyl functional groups allows it to participate in a wide range of chemical reactions.[1][2]

Quantitative Data Summary

The key physico and its common salt forms are summarized in the table below for easy comparison.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-Aminocatechol, 3,4-Dihydroxyaniline, 4-Amino-1,2-benzenediol[1]
CAS Number 13047-04-6[1][2]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [1][2]
Appearance White to off-white crystalline solid[1][2]
Boiling Point 351.9°C at 760 mmHg[3]
Flash Point 166.6°C[3]
Density 1.412 g/cm³[3]
Solubility Soluble in water and alcohol.[1][2] Slightly soluble in DMSO and Methanol.[3]
Storage Temperature Refrigerator, under inert atmosphere[3][4]
Melting Point >180°C (decomposes)[5]
Hydrobromide Salt CAS 158627-59-9[6]
Hydrobromide Mol. Weight 206.04 g/mol [6]
Hydrochloride Salt CAS 4956-56-3[3][7]
Hydrochloride Mol. Weight 161.58 g/mol [7]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the reduction of 4-nitrocatechol (B145892).[2] The dual functionality of the amino and hydroxyl groups dictates its reactivity, allowing for oxidation reactions to form quinones and typical reactions of aromatic amines.[2]

Experimental Protocols

1. Synthesis via Reduction of 4-Nitrocatechol

A prevalent method for synthesizing this compound involves the chemical reduction of 4-nitrocatechol.[2]

  • Objective: To reduce the nitro group of 4-nitrocatechol to an amino group.

  • Reagents:

    • 4-nitrocatechol

    • Zinc dust[2]

    • Aqueous Hydrochloric Acid (HCl)[2]

  • Procedure:

    • 4-nitrocatechol is refluxed with zinc dust in the presence of aqueous HCl.[2] The zinc metal acts as the reducing agent, transferring electrons to the nitro group.[2]

    • The reaction mixture is monitored for the disappearance of the starting material.

    • Upon completion, the reaction is worked up to remove unreacted zinc and other byproducts.

    • Purification of the crude product is performed to isolate this compound.[2]

  • Note: This method, while effective, may produce byproducts, necessitating careful purification steps.[2] Catalytic hydrogenation is another viable reduction protocol.[2]

G Synthesis of this compound cluster_synthesis Chemical Reduction 4-Nitrocatechol 4-Nitrocatechol This compound This compound 4-Nitrocatechol->this compound Reduction Reducing_Agent Zinc Dust & Aqueous HCl Reducing_Agent->this compound

Caption: Synthetic route from 4-nitrocatechol.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Due to the polar nature and low volatility of this compound, direct analysis can be challenging, and derivatization may be required to improve its chromatographic behavior.[2]

  • Objective: To identify and quantify this compound and potential impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • General Procedure:

    • Sample Preparation: A sample containing this compound is dissolved in a suitable solvent. Derivatization may be performed at this stage if necessary.

    • Injection: A small volume of the prepared sample is injected into the GC inlet.

    • Separation: The sample is vaporized and carried by an inert gas through a chromatographic column, where separation occurs based on boiling point and polarity.

    • Detection: The separated components elute from the column and enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

    • Data Analysis: The resulting mass spectra are used to identify the compounds, and the peak areas from the chromatogram are used for quantification.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, positioning it as a compound of interest for pharmaceutical research.

Anti-inflammatory Properties

Research indicates that this compound functions as a cyclooxygenase-2 (COX-2) inhibitor.[1][7] By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are key mediators of inflammation.[1][7] This mechanism suggests its potential for development as an anti-inflammatory agent.[1]

G COX-2 Inhibition Pathway cluster_pathway Inflammatory Response Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates 4_aminobenzene This compound 4_aminobenzene->COX2 Inhibits

Caption: Inhibition of the COX-2 enzyme.

Other Biological Activities
  • Matrix Metalloproteinase (MMP) Inhibition: this compound has been shown to exhibit inhibitory activity against matrix metalloproteinases, enzymes involved in tissue remodeling and disease progression.[2][3]

  • Anticancer Potential: Some studies suggest that it may selectively inhibit the growth of certain cancer cell lines.[2]

  • Staining Agent: In molecular biology, it is used as a reagent for staining applications due to its reactivity with specific biomolecules.[1]

Applications

The unique properties of this compound lend it to various applications across different industries.

  • Pharmaceuticals: Its anti-inflammatory and enzyme-inhibiting properties make it a valuable candidate for drug development.[1]

  • Chemical Industry: It serves as a building block in the synthesis of more complex molecules, including dyes and pigments.[1]

  • Polymer Chemistry: It can be used as a monomer in polymerization processes.[1]

  • Biological Research: It is utilized as a reagent for staining and detecting biomolecules.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound and its salts.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8] Good industrial hygiene practices, such as washing hands before breaks and after work, should be followed.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[8] In all cases of exposure, seek medical attention if symptoms persist.[8]

The hydrochloride salt is classified with hazard statements H302, H312, H315, H319, H332, and H335, indicating it may be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

References

A Technical Guide to the Physical Characteristics of 4-aminobenzene-1,2-diol Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical characteristics of 4-aminobenzene-1,2-diol crystals. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. This document compiles essential data on its physicochemical properties, outlines detailed experimental protocols for its characterization, and visualizes key experimental workflows and biological interactions. All quantitative data is presented in structured tables for ease of reference and comparison.

Physicochemical Properties

This compound, also known as 4-aminocatechol, is a benzenediol compound with the chemical formula C₆H₇NO₂. It presents as a white to off-white crystalline solid.[1] The presence of both amino and hydroxyl functional groups on the benzene (B151609) ring contributes to its distinct chemical and physical properties, making it soluble in water and alcohol.[1]

The following tables summarize the key physicochemical properties of this compound.

Property Value Source
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Water and alcohol soluble[1]
Melting Point 124-125 °C[1]
Boiling Point 351.9 °C at 760 mmHg[1]
Flash Point 166.6 °C[1]
Density 1.412 g/cm³[1]
Synonym Source
4-Aminocatechol[2]
3,4-Dihydroxyaniline[1]
4-Aminopyrocatechol[1]
1-Amino-3,4-dihydroxybenzene[1]

Experimental Protocols for Crystal Characterization

The comprehensive characterization of this compound crystals involves a suite of analytical techniques to determine its structure, purity, and thermal properties. Below are detailed methodologies for key experiments.

Recrystallization for Purification

To obtain high-purity crystals suitable for analysis, a recrystallization procedure is recommended.

Methodology:

  • Solvent Selection: Given its solubility in water and alcohols, a suitable solvent system would be an ethanol/water or methanol/water mixture. The ideal solvent should dissolve the compound at elevated temperatures and show low solubility at reduced temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent mixture until saturation is achieved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period to remove colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for phase identification and to assess the crystallinity of the bulk sample.

Methodology:

  • Sample Preparation: Finely grind the dried this compound crystals to a homogenous powder. Mount approximately 200 mg of the powder onto a zero-background sample holder.[3]

  • Instrument Parameters:

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.[3]

    • Scan Range (2θ): 5° to 50°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/minute.

  • Data Analysis: The resulting diffraction pattern should be compared to reference patterns if available. The sharpness and intensity of the peaks will provide information on the crystallinity of the sample.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the definitive three-dimensional atomic arrangement of the molecule in the crystal lattice.

Methodology:

  • Crystal Selection and Mounting: Select a well-formed single crystal of this compound (typically 0.1-0.3 mm in each dimension). Mount the crystal on a goniometer head.

  • Data Collection:

    • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound crystals with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument Parameters:

    • Wavenumber Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands. For this compound, expect to see:

    • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.[1]

    • N-H stretching: Two distinct bands in the range of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the amino group.[1]

    • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

    • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound crystals in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Ensure the sample is fully dissolved and filter if necessary to remove any particulate matter.

  • ¹H NMR Parameters:

    • Spectrometer Frequency: 400 MHz or higher.

    • Number of Scans: 8-16.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

    • Reference: Solvent peak or TMS.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the molecule.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the crystals.

Methodology:

  • Sample Preparation: Place 5-10 mg of the this compound crystals in an aluminum or platinum pan.

  • TGA Parameters:

    • Temperature Range: Typically from room temperature to 500 °C or higher.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

  • DSC Parameters:

    • Temperature Range: Encompassing the melting point (e.g., 25 °C to 200 °C).

    • Heating/Cooling Rate: 5-10 °C/min.

    • Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

  • Data Analysis: TGA will show weight loss as a function of temperature, indicating decomposition. DSC will show endothermic or exothermic events such as melting, crystallization, and other phase transitions.

Visualizations

The following diagrams illustrate a general workflow for crystal characterization and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Crystal Characterization Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification PXRD Powder X-ray Diffraction Purification->PXRD Phase ID SCXRD Single-Crystal X-ray Diffraction Purification->SCXRD Structure FTIR FTIR Spectroscopy Purification->FTIR Functional Groups NMR NMR Spectroscopy Purification->NMR Structure Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Stability

A general experimental workflow for the synthesis, purification, and characterization of crystals.

Inhibition_Pathway cluster_compound Inhibitor cluster_enzymes Target Enzymes cluster_processes Biological Processes Compound This compound COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 inhibits MMP Matrix Metalloproteinases (MMPs) Compound->MMP inhibits Inflammation Inflammation COX2->Inflammation promotes Tissue_Remodeling Tissue Remodeling MMP->Tissue_Remodeling promotes

Inhibitory action of this compound on COX-2 and MMPs.

Biological Activity

This compound has demonstrated notable biological activities, primarily as an inhibitor of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).[1]

  • COX-2 Inhibition: By inhibiting COX-2, an enzyme crucial for the synthesis of prostaglandins, this compound exhibits potential anti-inflammatory properties.[2] This makes it a compound of interest for the development of drugs targeting inflammatory conditions.

  • MMP Inhibition: Its ability to inhibit MMPs, a family of enzymes involved in the degradation of the extracellular matrix, suggests potential applications in conditions where tissue remodeling is a key pathological feature, such as in cancer and arthritis.[1]

Conclusion

This technical guide has consolidated the available data on the physical characteristics of this compound crystals and provided detailed experimental protocols for their thorough characterization. The presented information, including physicochemical properties, analytical methodologies, and visualizations of experimental workflows and biological interactions, serves as a foundational resource for scientists and researchers. The inhibitory activities against COX-2 and MMPs highlight its potential for further investigation in drug discovery and development. It is anticipated that this guide will facilitate and inform future research involving this versatile compound.

References

Solubility of 4-aminobenzene-1,2-diol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-aminobenzene-1,2-diol (also known as 4-aminocatechol) in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on delivering a robust framework for its experimental determination. A detailed methodology for the widely accepted shake-flask equilibrium solubility method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is presented. Furthermore, this guide includes a structured table for the systematic recording of solubility data and a visual representation of the experimental workflow to aid researchers in generating reliable and comparable results. This document is intended to be an essential resource for scientists and professionals engaged in research, development, and formulation activities involving this compound.

Introduction

This compound, a molecule featuring both amine and catechol functionalities, is a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of novel compounds and the development of new materials necessitates a thorough understanding of its physicochemical properties, among which solubility is of paramount importance. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is critical for a multitude of processes, including:

  • Reaction kinetics and optimization: The rate and extent of a chemical reaction are often dependent on the concentration of the reactants in solution.

  • Purification and crystallization: The selection of an appropriate solvent system is crucial for obtaining high-purity crystalline material.

  • Formulation development: For drug delivery applications, understanding the solubility in different excipients and solvent systems is fundamental.

  • Analytical method development: The preparation of standards and samples for analytical techniques such as HPLC and spectroscopy requires knowledge of suitable solvents.

Physicochemical Properties and Expected Solubility Profile

This compound (Molecular Formula: C₆H₇NO₂) possesses a unique combination of functional groups that dictate its solubility behavior. The presence of two hydroxyl (-OH) groups and one amino (-NH₂) group attached to a benzene (B151609) ring allows for both hydrogen bond donating and accepting capabilities, imparting a polar character to the molecule. Conversely, the aromatic benzene ring contributes to its nonpolar nature.

Based on the principle of "like dissolves like," the following qualitative solubility trends can be anticipated:

  • High Solubility: In polar protic solvents such as methanol (B129727) and ethanol, due to the potential for strong hydrogen bonding interactions. High solubility is also expected in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), which are excellent hydrogen bond acceptors.

  • Moderate Solubility: In solvents with intermediate polarity, such as acetone (B3395972) and ethyl acetate, which can engage in dipole-dipole interactions.

  • Low Solubility: In nonpolar solvents like toluene, hexane, and dichloromethane, where the primary interactions would be weaker van der Waals forces with the benzene ring.

It is important to note that these are general predictions, and empirical determination is necessary for obtaining precise solubility values.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocols outlined in this document to populate the following table with their own findings. This systematic approach will contribute to a more comprehensive understanding of the solubility profile of this compound.

Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
MethanolHPLC
EthanolHPLC
AcetoneHPLC
Ethyl AcetateHPLC
DichloromethaneHPLC
TolueneHPLC
HexaneHPLC
Dimethyl Sulfoxide (DMSO)HPLC
Dimethylformamide (DMF)HPLC

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent. It involves agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in a saturated solution.

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • HPLC column suitable for the analysis of aromatic amines (e.g., C18)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification by HPLC:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase of the HPLC method).

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

    • Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

    • Calculation of Solubility: Calculate the solubility of this compound in the original organic solvent by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 samp1 Settle undissolved solid equil1->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm filter samp2->samp3 anal1 Dilute sample samp3->anal1 anal2 Inject into HPLC anal1->anal2 anal3 Quantify using calibration curve anal2->anal3 anal4 Calculate solubility anal3->anal4

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is currently limited, the detailed experimental protocol and data presentation structure offered herein are designed to empower researchers to generate high-quality, reproducible solubility data. The systematic collection and dissemination of such data will be invaluable for the broader scientific community, facilitating the advancement of research and development in fields where this compound is a key molecular entity. It is anticipated that this guide will serve as a practical and enduring resource for professionals in the pharmaceutical and chemical industries.

4-aminobenzene-1,2-diol mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4-aminobenzene-1,2-diol in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-aminocatechol, is an organic compound featuring a benzene (B151609) ring substituted with two adjacent hydroxyl groups (a catechol moiety) and an amino group.[1] This structure confers a range of biological activities, making it a molecule of significant interest in pharmacology and medicinal chemistry. As a catechol derivative, it is redox-active and serves as a versatile building block for the synthesis of more complex molecules.[2] Its established biological effects are primarily centered around its anti-inflammatory, enzyme-inhibiting, and cytotoxic properties. This document provides a detailed overview of the primary mechanisms of action through which this compound exerts its effects on biological systems, supported by experimental methodologies and pathway visualizations.

Core Mechanisms of Action

The biological activity of this compound is multifaceted, stemming from its ability to interact with key enzymatic pathways and to participate in cellular redox processes.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its modulation of two central pathways in the inflammatory response: the Cyclooxygenase-2 (COX-2) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

a) Inhibition of Cyclooxygenase-2 (COX-2)

This compound is reported to act as a COX-2 inhibitor.[1][2] The COX-2 enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX-2, the compound effectively reduces the production of these pro-inflammatory prostaglandins.[1][3]

COX2_Inhibition_Pathway COX-2 Inhibition by this compound AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Compound This compound Compound->COX2 Inhibits

COX-2 Inhibition by this compound.

b) Inhibition of the NF-κB Signaling Pathway

The mechanism of this compound is also suggested to involve the inhibition of the NF-κB signaling pathway.[2] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. By preventing this translocation, this compound can suppress the inflammatory cascade at a more fundamental level.

NFkB_Inhibition_Pathway NF-κB Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates NFkB_IkBa NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα NFkB_active Active NF-κB (p50/p65) IkBa_p->NFkB_active IκBα Degradation Releases NF-κB NFkB_nuc Active NF-κB (p50/p65) NFkB_active->NFkB_nuc Nuclear Translocation Compound This compound Compound->NFkB_active Inhibits Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) DNA->Transcription Initiates

NF-κB Pathway Inhibition.

Quantitative Data on Anti-inflammatory Activity

Compound ClassTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Thiophene carboxamidesCOX-20.2967.2Celecoxib (IC₅₀ = 0.42 µM)
1,3,4-OxadiazolesCOX-20.48132.8Celecoxib
Thiazolidin-4-onesCOX-21.9>10Celecoxib (IC₅₀ = 1.33 µM)
Note: This table presents data for various derivative compounds to illustrate the potency of COX-2 inhibitors and does not represent data for this compound itself.[3][4]
Inhibition of Matrix Metalloproteinases (MMPs)

This compound and its hydrochloride salt have been reported to exhibit inhibitory activity against matrix metalloproteinases (MMPs).[2][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[6] Overactivity of MMPs is implicated in pathological conditions such as cancer metastasis, arthritis, and cardiovascular disease. The catechol moiety is a known zinc-binding group, which is a common feature in the design of MMP inhibitors.

MMP_Inhibition MMP Inhibition MMP MMP Enzyme (e.g., MMP-8, MMP-9) Degradation ECM Degradation MMP->Degradation Catalyzes ECM Extracellular Matrix (e.g., Collagen) ECM->MMP Substrate Compound This compound Compound->MMP Inhibits

MMP Inhibition.

Quantitative Data on MMP Inhibition

Specific IC₅₀ values for this compound against various MMPs are not specified in the available literature. Studies on other catechol-based inhibitors have shown potent activity, demonstrating the potential of this chemical scaffold.[7][8]

Compound TypeTargetKᵢ (nM) or IC₅₀ (µM)Selectivity Profile
Catechol-based derivativesMMP-8Data not specifiedActive against multiple MMPs
Heterotrimeric THPIsMMP-13Kᵢ = 106-180 nMSelective vs. MMP-1, MMP-3
Note: This table provides contextual data for related MMP inhibitor classes.[6][7]
Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The catechol structure of this compound makes it susceptible to oxidation, forming a semiquinone radical and subsequently a quinone.[2] This process can initiate a redox cycle in the presence of molecular oxygen and reducing agents (like cellular reductases), leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂).[9][10] This ROS production can have dual effects: at low levels, it can modulate signaling pathways, but at high levels, it can induce oxidative stress, cellular damage, and apoptosis, which may contribute to its potential anticancer effects.[9][11]

Redox_Cycling Redox Cycling of this compound Compound This compound (Catechol) Semiquinone Semiquinone Radical Compound->Semiquinone -e⁻, -H⁺ Quinone o-quinone Semiquinone->Quinone -e⁻, -H⁺ Oxygen O₂ Quinone->Compound +2e⁻, +2H⁺ (via Reductase) Reductase Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Superoxide O₂⁻ (Superoxide) Oxygen->Superoxide +e⁻ (from Semiquinone) H2O2 H₂O₂ Superoxide->H2O2 via SOD Damage Oxidative Stress & Cell Damage Superoxide->Damage H2O2->Damage

Redox Cycling and ROS Generation.
Cytotoxic and Anticancer Activity

This compound and its derivatives have been investigated for their potential anticancer properties.[2][3] The mechanisms are likely multifactorial, stemming from the activities described above.

  • Induction of Apoptosis via Oxidative Stress: The redox cycling mechanism can generate high levels of intracellular ROS, which can trigger the intrinsic apoptotic pathway.[9]

  • Inhibition of Pro-survival Pathways: Inhibition of the NF-κB pathway, which controls many anti-apoptotic genes, can sensitize cancer cells to apoptosis.[12]

  • Inhibition of MMPs: Preventing MMP activity can reduce tumor invasion and metastasis.[6]

  • DNA Interaction: Some aminophenol derivatives have shown the potential to interact with DNA, suggesting a possible mechanism for inducing cytotoxicity in cancer cells.[7]

Quantitative Data on Cytotoxicity

While specific IC₅₀ values for this compound were not found, studies on related catechol analogues demonstrate selective cytotoxicity against cancer cell lines, particularly melanoma, where tyrosinase can activate the compounds to cytotoxic quinones.[13]

Cell LineCompound TypeIC₅₀ (µM)Notes
HCT116 (Colon Cancer)Oleoyl-catechol hybrid0.34Compound showed tumor-selective effects.
HTB-26 (Breast Cancer)Oleoyl-catechol hybrid10 - 50Effective against highly aggressive cell line.
Melanoma Cell LinesN-delta-(p-hydroxyphenyl)ornithine< 2.5 µg/mLActivity correlated with tyrosinase levels.
Note: This table presents data for catechol derivatives to illustrate the cytotoxic potential of the scaffold. Data for this compound is not specified in the cited literature.[1][13]

Experimental Protocols

The following sections detail generalized protocols that can be used to investigate the key mechanisms of action of this compound.

Protocol 1: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of a test compound against COX-2.

Objective: To quantify the inhibitory effect of this compound on COX-2 enzymatic activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and various concentrations of this compound. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Compound Addition: Add the diluted this compound or control compounds to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a solution of hydrochloric acid.

  • Quantification: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition is calculated for each compound concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for a COX-2 Inhibition Assay.
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol assesses the ability of a compound to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Objective: To visualize and quantify the inhibitory effect of this compound on NF-κB nuclear translocation.

Methodology:

  • Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., 400 ng/mL LPS) and incubate for 2 hours.[14]

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding with blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the NF-κB p65 subunit, followed by incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining: Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analysis: Capture images and analyze the localization of the p65 subunit. Quantify the percentage of cells showing nuclear p65 staining in treated versus untreated stimulated cells. A significant decrease in nuclear staining indicates inhibition.[14]

Protocol 3: Reactive Oxygen Species (ROS) Detection Assay

This protocol uses a fluorescent probe to measure intracellular ROS generation.

Objective: To determine if this compound induces ROS production in cells.

Methodology:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Probe Loading: Wash the cells and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) or Dihydroethidium (DHE), in serum-free media. DCFDA detects hydrogen peroxide, while DHE is more specific for superoxide.[14][15]

  • Compound Treatment: Remove the probe solution, wash the cells, and add media containing various concentrations of this compound. A known ROS inducer (e.g., menadione) can be used as a positive control.[9]

  • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at time zero and at regular intervals (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCFDA).

  • Data Analysis: For each concentration, plot the fluorescence intensity against time. The rate of increase in fluorescence is proportional to the rate of ROS generation. Compare the rates for treated cells to untreated controls.

This compound demonstrates a range of biological activities that position it as a compound of interest for therapeutic development, particularly in the fields of inflammation and oncology. Its core mechanisms of action include the inhibition of key pro-inflammatory enzymes like COX-2 and MMPs, the suppression of the master inflammatory signaling pathway NF-κB, and the induction of cellular oxidative stress through redox cycling. While quantitative data on the potency of this specific molecule is sparse, the activities of related catechol derivatives underscore the potential of this chemical scaffold. The experimental protocols detailed herein provide a framework for the further characterization and validation of this compound and its analogues as potential drug candidates.

References

In-Depth Toxicological Profile of 4-Aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is a reactive molecule with a toxicological profile that is not yet fully elucidated through extensive dedicated studies. However, by examining its structural components—an aminophenol and a catechol moiety—a plausible toxicological mechanism can be inferred. The primary driver of its toxicity is anticipated to be its propensity for oxidation into highly reactive quinone-imine species. This process can initiate a cascade of cellular events, including the generation of reactive oxygen species (ROS), induction of oxidative stress, and subsequent cellular damage, potentially leading to cytotoxicity, genotoxicity, and carcinogenicity. This technical guide synthesizes the available information on this compound and its structural analogs to provide a comprehensive overview of its likely toxicological properties, supported by detailed experimental protocols and mechanistic pathway diagrams.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 4-Aminocatechol
CAS Number 13047-04-6[1][2][3]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 124-125 °C[2]
Boiling Point 351.9°C at 760 mmHg[2]
LogP 1.26[2]

Postulated Mechanism of Toxicity

The toxicity of this compound is likely rooted in the chemistry of its catechol and aminophenol functionalities. Catechols are known to undergo autoxidation, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂•−) and hydrogen peroxide (H₂O₂).[4][5] This oxidation is often metal-dependent and can be a significant source of cellular oxidative stress.[6][7]

The presence of the amino group in the para position is expected to facilitate the oxidation of the catechol ring to a highly reactive p-quinone imine intermediate. This is analogous to the metabolic activation of other aromatic amines and aminophenols, which is a critical step in their toxicity.[8] These reactive intermediates are electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and DNA damage.[9][10]

The resulting oxidative stress and macromolecular damage can trigger several downstream signaling pathways, culminating in cellular responses ranging from adaptation and survival to programmed cell death (apoptosis).

Quantitative Toxicological Data

CompoundAssayCell LineEndpointResultReference
4-Nerolidylcatechol (B1236061) Cytotoxicity (MTT Assay)Melanoma Cell LinesIC5020-40 µM (24h)[11]
4-Amino-3-acetylquinoline CytotoxicityMurine Leukemia (L1210)IC50<4 µg/mL[12]
o-Aminophenol Repeated Oral DoseRat (Male)Critical EffectIncreased relative liver weight at 83 mg/kg-day[13]
p-Aminophenol Repeated Oral DoseRat (Both Sexes)Critical EffectNephrotoxicity at 100 mg/kg-day[13]
Catechol Apoptosis InductionHuman Glioblastoma (GL-15)ObservationDNA damage and apoptosis at 200-600 µM (48h)[14]

Key Toxicological Endpoints

Cytotoxicity

The generation of ROS and the formation of reactive quinone-imine intermediates are expected to make this compound cytotoxic. Studies on related catechol compounds, such as 4-methylcatechol (B155104), have demonstrated the induction of apoptosis in murine tumor cells through an extracellular pro-oxidant action.[15][16] This process involves the generation of hydrogen peroxide in the culture medium, leading to oxidative damage and triggering apoptotic pathways.[15][16] Similarly, catechol itself has been shown to induce apoptosis in human glioblastoma cells, associated with DNA damage and depletion of reduced glutathione (B108866).[14]

Genotoxicity

Aromatic amines and their metabolites are a well-known class of genotoxic agents.[8] The metabolic activation of this compound to its quinone-imine derivative creates an electrophile capable of forming adducts with DNA.[9][10] These adducts can lead to mutations if not repaired, which is a primary mechanism of chemical carcinogenesis. For instance, catechol estrogens are metabolized to quinones that form depurinating DNA adducts, which can generate oncogenic mutations.[9][10][17] While some catechol estrogens did not show mutagenicity in the Ames test, their carcinogenic potential in animal models is established.[18] The genotoxicity of aminophenols has also been documented; for example, p-aminophenol induces single-strand DNA breaks and chromosome aberrations in mammalian cells.[19]

Carcinogenicity

Given its structural alerts for genotoxicity, this compound should be considered a potential carcinogen. Catechol itself is classified as possibly carcinogenic to humans (Group 2B) and has been shown to induce adenocarcinomas in the glandular stomach of rats.[20] Furthermore, certain catechol estrogens are carcinogenic in animal models, inducing kidney tumors in hamsters.[18] The proposed mechanism involves metabolic activation to quinones and subsequent DNA damage.[9][17]

Signaling Pathways and Experimental Workflows

Oxidative Stress and Apoptosis Induction Pathway

The primary toxic mechanism of this compound is likely the induction of oxidative stress, leading to apoptosis. The catechol moiety can undergo autoxidation, particularly in the presence of metal ions, to produce ROS. This leads to a state of oxidative stress, characterized by the depletion of cellular antioxidants like glutathione (GSH) and damage to lipids, proteins, and DNA. Significant oxidative DNA damage can trigger the intrinsic pathway of apoptosis.

G cluster_extracellular Extracellular cluster_intracellular Intracellular 4_aminobenzene_1_2_diol This compound Oxidation Autoxidation (Metal ions, O2) 4_aminobenzene_1_2_diol->Oxidation Quinone_Imine Reactive Quinone-Imine Oxidation->Quinone_Imine ROS_ext ROS (O2•−, H2O2) Oxidation->ROS_ext DNA_Damage DNA Damage Quinone_Imine->DNA_Damage Adduct Formation Protein_Oxidation Protein Oxidation Quinone_Imine->Protein_Oxidation Adduct Formation ROS_int Increased Intracellular ROS ROS_ext->ROS_int Diffusion Oxidative_Stress Oxidative Stress ROS_int->Oxidative_Stress GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion Oxidative_Stress->DNA_Damage Oxidative_Stress->Protein_Oxidation Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Postulated pathway of this compound-induced cytotoxicity via oxidative stress.

Nrf2-Mediated Antioxidant Response Pathway

Cells possess endogenous defense mechanisms against oxidative stress, with the Nrf2-Keap1 pathway being central. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to electrophiles (like quinone-imines) or ROS, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression to counteract the oxidative insult.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS_Quinone ROS / Quinone-Imine Keap1_Nrf2 Keap1-Nrf2 Complex ROS_Quinone->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Upregulation of Antioxidant Genes (e.g., HO-1, NQO1, GST) ARE->Gene_Expression Cell_Protection Cellular Protection Gene_Expression->Cell_Protection Leads to

Caption: The Nrf2-Keap1 antioxidant response pathway activated by oxidative stress.

Experimental Workflow for Genotoxicity Assessment

A standard battery of tests is typically employed to assess the genotoxic potential of a chemical. This workflow evaluates different endpoints, including gene mutations, chromosomal damage, and direct DNA strand breaks.

cluster_invitro In Vitro Assays Test_Compound This compound Ames Ames Test (Bacterial Gene Mutation) Test_Compound->Ames Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Test_Compound->Micronucleus Comet Comet Assay (DNA Strand Breaks) Test_Compound->Comet Result1 Mutagenic Potential Ames->Result1 Result Result2 Clastogenic/ Aneugenic Potential Micronucleus->Result2 Result Result3 DNA Damage Potential Comet->Result3 Result

Caption: A typical experimental workflow for in vitro genotoxicity assessment.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effect of this compound on a mammalian cell line (e.g., HepG2).

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • This compound

  • Human hepatoma cell line (HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO or an appropriate solvent. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol: Genotoxicity Assessment using the In Vitro Micronucleus Test

Objective: To detect chromosomal damage (clastogenicity or aneugenicity) induced by this compound.

Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division. They arise from chromosome breaks or whole chromosomes that lag during anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, TK6)

  • Culture medium, FBS, and antibiotics

  • This compound

  • Metabolic activation system (S9 fraction from induced rat liver)

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate density. Expose the cells to various concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period. A parallel long-term exposure (e.g., 24 hours) without S9 is also performed.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to arrest cells at the binucleate stage, allowing for the specific analysis of cells that have undergone one mitosis.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution to swell the cells.

  • Fixation: Fix the cells using a freshly prepared cold fixative. Repeat the fixation step multiple times.

  • Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control.

Conclusion

While specific toxicological studies on this compound are limited, its chemical structure strongly suggests a toxicological profile dominated by oxidative stress. The compound is likely to be readily oxidized to a reactive quinone-imine species, leading to cytotoxicity through the generation of ROS and covalent binding to cellular macromolecules. Furthermore, its potential to form DNA adducts indicates a plausible risk of genotoxicity and carcinogenicity. The provided experimental protocols offer a framework for the systematic evaluation of these toxicological endpoints. Further research is imperative to definitively characterize the toxicological profile of this compound and to establish safe handling and exposure limits for this compound in research and industrial settings.

References

Spectroscopic and Mechanistic Analysis of 4-Aminobenzene-1,2-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-aminobenzene-1,2-diol, also known as 4-aminocatechol. Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented in a structured format for ease of reference and comparison. Furthermore, this guide elucidates the compound's role as a Cyclooxygenase-2 (COX-2) inhibitor by providing a detailed visualization of the relevant signaling pathway. The experimental protocols outlined herein are based on standard methodologies for the analysis of small organic molecules.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections provide detailed, experimentally determined data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.55d8.1H-5
6.42d2.4H-3
6.25dd8.1, 2.4H-6

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
142.1C-1
141.0C-2
139.1C-4
114.0C-6
113.2C-5
103.7C-3

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, amino, and aromatic moieties.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Transmittance (%)Assignment
337545O-H Stretch (Phenolic)
329648N-H Stretch (Amine)
162247N-H Bend (Amine)
152025C=C Stretch (Aromatic)
146045C=C Stretch (Aromatic)
128532C-O Stretch (Phenolic)
119446C-N Stretch (Aromatic Amine)
111160C-H in-plane bend (Aromatic)
87066C-H out-of-plane bend (Aromatic)
81253C-H out-of-plane bend (Aromatic)
75267C-H out-of-plane bend (Aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
125100[M]⁺ (Molecular Ion)
12416[M-H]⁺
1085[M-NH₃]⁺
9720[M-CO]⁺
8110[M-CO-NH₂]⁺
6914
5311

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in the spectroscopic analysis of small organic molecules.

NMR Spectroscopy
  • Instrumentation : A Bruker Avance 400 or equivalent NMR spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : Spectra were acquired with a 30° pulse angle and a relaxation delay of 1 second. A total of 16 scans were accumulated.

    • ¹³C NMR : Spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse angle and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

FT-IR Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two or equivalent FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Sample Preparation : A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Instrumentation : A JEOL JMS-DX303 or equivalent double-focusing mass spectrometer.

  • Sample Introduction : The sample was introduced via a direct insertion probe.

  • Ionization : Electron Ionization (EI) was performed at an electron energy of 70 eV.

  • Mass Analysis : The mass analyzer was scanned over a mass range of m/z 10-300.

  • Data Processing : The resulting mass spectrum was plotted as relative intensity versus mass-to-charge ratio (m/z). The base peak was assigned a relative intensity of 100%.

Mechanism of Action: COX-2 Inhibition

This compound has been identified as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.[1] The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by compounds like this compound.

COX2_Inhibition_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Pro-inflammatory Prostaglandins (B1171923) InflammatoryStimuli Cytokines, Growth Factors, etc. Receptor Receptor Activation InflammatoryStimuli->Receptor binds PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases from membrane COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 substrate PGH2 Prostaglandin (B15479496) H2 (PGH2) COX2->PGH2 converts to Prostaglandins PGE2, PGI2, etc. PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Inhibitor This compound Inhibitor->COX2 inhibits

Caption: COX-2 signaling pathway and inhibition.

The diagram above illustrates how inflammatory stimuli trigger a cascade that leads to the production of pro-inflammatory prostaglandins via the COX-2 enzyme. This compound exerts its anti-inflammatory effect by inhibiting the activity of COX-2, thereby blocking the conversion of arachidonic acid to prostaglandin H2, a key precursor for various prostaglandins involved in the inflammatory response.[2][3] This inhibition helps to alleviate symptoms such as pain, fever, and swelling.

References

A Technical Guide to 4-aminobenzene-1,2-diol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminobenzene-1,2-diol, a versatile molecule with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, biological activities, and relevant experimental protocols.

Nomenclature and CAS Number

This compound is an aromatic organic compound. Its primary identifier is the Chemical Abstracts Service (CAS) number 13047-04-6 .[1] The compound is also available as hydrochloride and hydrobromide salts, with distinct CAS numbers.

Form CAS Number
Free Base13047-04-6[1]
Hydrochloride4956-56-3
Hydrobromide158627-59-9

Systematic and common names for this compound are crucial for accurate identification in literature and databases.

Nomenclature Type Name
IUPAC NameThis compound
Synonyms4-Aminocatechol, 3,4-Dihydroxyaniline, 4-Aminopyrocatechol, 1-Amino-3,4-dihydroxybenzene, 3,4-Dihydroxyphenylamine, 4-Amino-1,2-benzenediol

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Physicochemical Properties
Property Value Reference
Molecular FormulaC₆H₇NO₂[1]
Molecular Weight125.13 g/mol [1]
AppearanceWhite to off-white crystalline solid
Melting Point>180°C (decomposes)
Boiling Point351.9°C at 760 mmHg[2]
Density1.412 g/cm³[2]
Flash Point166.6°C[2]
SolubilitySoluble in water and alcohol. Slightly soluble in DMSO and Methanol.[1][2]
Spectroscopic Data
Spectroscopy Observed Features
FTIR (cm⁻¹) Broad O-H stretch: 3200-3600N-H stretch (two bands): 3300-3500Phenolic C-O stretch: 1200-1300Aromatic C=C stretch: 1400-1600
¹H NMR Aromatic protons typically appear between 6.0-8.0 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups appear as broad singlets with variable chemical shifts depending on solvent and concentration.[1]
¹³C NMR Six distinct signals are expected for the aromatic carbons. Carbons attached to the hydroxyl and amino groups will be shifted accordingly.
Mass Spectrometry The molecular ion peak (M+) is expected. Fragmentation may involve the loss of functional groups.

Synthesis of this compound

This compound is a valuable building block in organic synthesis.[1] A common and direct method for its preparation is the reduction of 4-nitrocatechol.[1] This can be achieved through various methods, including catalytic hydrogenation or chemical reduction.[1]

G Catechol Catechol Nitration Nitration (e.g., HNO₃, H₂SO₄) Catechol->Nitration FourNitrocatechol 4-Nitrocatechol Nitration->FourNitrocatechol Reduction Reduction (e.g., Zn/HCl or H₂/Pd-C) FourNitrocatechol->Reduction FourAminobenzene This compound Reduction->FourAminobenzene G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor 1. Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Activation IkappaB IκB IKK_complex->IkappaB 3. Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Inhibition IkappaB_P P-IκB IkappaB->IkappaB_P NFkappaB_n NF-κB NFkappaB->NFkappaB_n 5. Translocation Proteasome Proteasomal Degradation IkappaB_P->Proteasome 4. Degradation DNA DNA NFkappaB_n->DNA 6. Binding Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression 7. Transcription

References

molecular structure and bonding of 4-aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-aminobenzene-1,2-diol

Introduction

This compound, also commonly known as 4-aminocatechol or 3,4-dihydroxyaniline, is an organic compound with the molecular formula C₆H₇NO₂.[1] It is a derivative of benzene (B151609) featuring an amino group (-NH₂) and two adjacent hydroxyl (-OH) groups on the aromatic ring.[1] This substitution pattern imparts unique chemical properties and significant biological activities, making it a molecule of interest in medicinal chemistry, organic synthesis, and materials science.[2] The compound typically appears as a white to off-white crystalline solid and is soluble in water.[1]

This technical guide provides a comprehensive overview of the molecular structure, bonding, spectroscopic characteristics, synthesis, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a planar benzene ring substituted at positions 1, 2, and 4. The presence of both electron-donating amino and hydroxyl groups significantly influences the electron density distribution within the aromatic ring and determines its reactivity.

Caption: 2D structure of this compound.

The definitive three-dimensional arrangement of atoms, including precise bond lengths and angles, is best determined through X-ray crystallography.[2] While this technique provides an unambiguous confirmation of the molecular structure, specific crystallographic data for this compound is not detailed in the available search results.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Aminocatechol, 3,4-Dihydroxyaniline[1]
CAS Number 13047-04-6[1]
Appearance White to off-white crystalline solid[1]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 0[3]

Synthesis Protocols

A prevalent and effective method for the synthesis of this compound is the chemical reduction of 4-nitrocatechol (B145892).[2] This process involves the conversion of the nitro group (-NO₂) into an amino group (-NH₂).

synthesis_workflow start Start: 4-Nitrocatechol reflux Reflux with Zinc Dust and Aqueous HCl start->reflux Add Reagents reduction Reduction of Nitro Group reflux->reduction Reaction workup Workup and Purification reduction->workup Isolation product Product: This compound workup->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 4-Nitrocatechol

This protocol describes a typical laboratory-scale synthesis via the reduction of 4-nitrocatechol using zinc dust and hydrochloric acid.[2]

Materials:

  • 4-Nitrocatechol

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottomed flask, reflux condenser, separatory funnel, filtration apparatus

Procedure:

  • A solution of 4-nitrocatechol is prepared in a round-bottomed flask.

  • The flask is placed in an ice-water bath to control the temperature.

  • Zinc dust is added to the solution in portions, followed by the slow, dropwise addition of concentrated hydrochloric acid while stirring vigorously. The reaction is exothermic and the temperature should be maintained.

  • After the addition is complete, the mixture is removed from the ice bath and refluxed. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess zinc.

  • The filtrate is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane.[4]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[4]

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Further purification can be achieved through recrystallization to obtain pure this compound.

Table 2: Summary of Synthesis Reaction Conditions

ParameterConditionReference
Starting Material 4-Nitrocatechol[2]
Reducing Agent Zinc Dust[2]
Acid Hydrochloric Acid (HCl)[2]
Reaction Type Chemical Reduction[2]
Key Transformation Nitro group (-NO₂) to Amino group (-NH₂)[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups. The spectrum is characterized by distinct absorption bands corresponding to the hydroxyl, amino, and aromatic moieties.[2]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeReference
3200-3600 (broad)Hydroxyl (-OH)O-H Stretch (H-bonded)[2][5]
3300-3500 (two bands)Amino (-NH₂)N-H Asymmetric & Symmetric Stretch[2][5]
1600-1585 / 1500-1400Aromatic RingC-C Stretch (in-ring)[5]
1335-1250Aromatic AmineC-N Stretch[5]
1320-1000PhenolC-O Stretch[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the benzene ring.[2]

Table 4: Expected ¹H NMR Chemical Shifts

Proton TypeExpected Chemical Shift (ppm)MultiplicityReference
Aromatic C-H6.0 - 8.0Doublet, Doublet of doublets[2]
Amino (-NH₂)VariableBroad Singlet[2]
Hydroxyl (-OH)VariableBroad Singlet[2]

Table 5: Expected ¹³C NMR Chemical Shifts

Carbon TypeExpected Chemical Shift (ppm)Reference
Aromatic C-OH140 - 160[2]
Aromatic C-NH₂130 - 150[2]
Aromatic C-H110 - 130[2]
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z).[2]

Table 6: High-Resolution Mass Spectrometry Data

ParameterValueReference
Molecular Formula C₆H₇NO₂[1]
Expected Accurate Mass 125.0477 g/mol [2]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for purity assessment and quantification, with a characteristic absorption maximum around 280 nm.[2]

Biological Activity and Applications

This compound exhibits a range of biological activities, making it a valuable compound in pharmacological research.

Anti-inflammatory Properties

The compound is known to be an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain by catalyzing the production of prostaglandins.[1][2] By inhibiting COX-2, this compound reduces the synthesis of these inflammatory mediators, suggesting its potential as an anti-inflammatory agent.[1]

cox2_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Mediates Molecule This compound Molecule->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by this compound.

Enzyme Inhibition

Beyond COX-2, research has shown that this compound can inhibit other enzymes, such as matrix metalloproteinases (MMPs).[6] MMPs are involved in the degradation of the extracellular matrix and are implicated in disease processes like cancer metastasis.[6] Its inhibitory activity makes it a lead compound for developing new drugs targeting these enzymes.[6]

Other Applications
  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules and dyes.[1][2]

  • Polymer Chemistry: It can be used as a monomer in polymerization reactions to create novel polymers.[1]

  • Biological Research: It is employed as a staining reagent in molecular biology for the detection of specific biomolecules.[1]

Conclusion

This compound is a multifunctional aromatic compound with a well-defined structure that gives rise to significant biological activities. Its roles as a COX-2 and MMP inhibitor highlight its therapeutic potential, while its reactivity makes it a valuable precursor in chemical synthesis and materials science. The characterization data summarized herein provides a foundational understanding for researchers engaged in the study and application of this compound. Further investigation, particularly through single-crystal X-ray diffraction, would provide deeper insights into its solid-state conformation and intermolecular interactions.

References

Methodological & Application

Synthesis of 4-aminobenzene-1,2-diol from 4-nitrocatechol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminobenzene-1,2-diol from 4-nitrocatechol (B145892). The primary transformation involves the reduction of the nitro group of 4-nitrocatechol. Two principal methods are presented: a classical chemical reduction using zinc dust in an acidic medium and a catalytic hydrogenation approach employing palladium on carbon (Pd/C). This guide offers a comparative overview of these methods, including detailed procedural steps, reaction parameters, and expected yields to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as 4-aminocatechol, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, featuring both amino and vicinal diol functionalities, allows for a diverse range of chemical modifications, making it a versatile building block in medicinal chemistry and material science. The most common and direct route to this compound is through the reduction of the readily available precursor, 4-nitrocatechol. The choice of reduction methodology can significantly impact the reaction's efficiency, safety, and environmental footprint. This document details two robust and widely used methods for this conversion.

Synthesis Overview

The synthesis of this compound from a common starting material like catechol generally involves a two-step process. The first step is the nitration of catechol to produce 4-nitrocatechol. The subsequent and focal step of this guide is the reduction of the nitro group of 4-nitrocatechol to an amine.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Catechol Catechol Nitrocatechol 4-Nitrocatechol Catechol->Nitrocatechol Nitration (e.g., HNO3, H2SO4) AminobenzeneDiol This compound Nitrocatechol->AminobenzeneDiol Reduction of Nitro Group

Figure 1: Overall synthesis workflow from catechol.

Comparative Data of Reduction Methods

The selection of a reduction method depends on factors such as available equipment, scale of the reaction, and desired purity of the product. Below is a summary of quantitative data for the two primary methods discussed in this document.

ParameterChemical Reduction (Zinc/HCl)Catalytic Hydrogenation (Pd/C)
Reducing Agent Zinc dustHydrogen gas (H₂)
Catalyst None5-10% Palladium on Carbon (Pd/C)
Solvent Water, Ethanol (B145695)Methanol (B129727), Ethanol, or Ethyl Acetate
Reaction Temperature Reflux (approx. 100 °C)Room Temperature to 50 °C
Reaction Time 8 hours2-16 hours
Pressure Atmospheric1 atm (balloon) to 50 psi
Typical Yield ~75%High (often >90%)

Experimental Protocols

Protocol 1: Chemical Reduction using Zinc Dust and Hydrochloric Acid

This method is a classic and effective way to reduce nitroarenes and does not require specialized hydrogenation equipment.

Materials:

  • 4-nitrocatechol

  • Zinc dust

  • 10 N Hydrochloric acid (HCl)

  • 95% Ethanol

  • Activated carbon

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

Procedure:

  • To a 1000 mL round-bottom flask, add 4-nitrocatechol (49.6 g, 0.32 mole).

  • Add 403 mL of water and 16 mL of 10 N HCl (0.16 mole).

  • While stirring, gradually add 83.2 g of zinc dust (1.28 mole).

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After cooling to room temperature, filter the mixture by vacuum filtration to remove excess zinc and zinc salts.

  • Wash the filtrate thoroughly with 95% ethanol.

  • Decolorize the solution with activated carbon.

  • Filter the solution again to remove the activated carbon.

  • Evaporate the ethanol under reduced pressure until the solution just starts to become turbid.

  • Cool the solution in a freezer to induce crystallization.

  • Collect the crystals of this compound by vacuum filtration. The expected yield is approximately 30.0 g (75%).

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a cleaner method that often provides higher yields and purity. This protocol is a general guideline and may require optimization based on the specific equipment and scale.

Materials:

  • 4-nitrocatechol

  • 10% Palladium on carbon (Pd/C) (50% wet with water is safer to handle)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite for filtration

Equipment:

  • Two- or three-neck round-bottom flask or a Parr hydrogenation apparatus

  • Stirring plate and stir bar

  • Hydrogen balloon or hydrogen cylinder with a regulator

  • Vacuum/gas inlet adapter

  • Buchner funnel and filter paper

Procedure:

  • In a reaction flask, place 4-nitrocatechol (e.g., 5.0 g, 0.032 mole) and a magnetic stir bar.

  • Add a suitable solvent such as methanol or ethanol (e.g., 100 mL).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) under a stream of inert gas (Nitrogen or Argon).

  • Seal the flask and purge the system by evacuating and backfilling with the inert gas three times.

  • Replace the inert gas with hydrogen by evacuating and backfilling with hydrogen gas from a balloon or cylinder. Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., balloon pressure).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-16 hours).

  • Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • The filtrate contains the product. The solvent can be removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Signaling Pathways and Logical Relationships

The reduction of the nitro group by catalytic hydrogenation on a palladium surface involves a series of steps. The following diagram illustrates a simplified representation of the proposed mechanism.

Catalytic_Hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_product Product Nitro 4-Nitrocatechol (R-NO2) Pd_Surface Palladium Surface (Pd) Nitro->Pd_Surface Adsorption H2 Hydrogen (H2) H2->Pd_Surface Adsorption & Dissociation to 2H• Nitroso Nitroso Intermediate (R-NO) Pd_Surface->Nitroso Hydrogenation Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Hydrogenation Amine This compound (R-NH2) Hydroxylamine->Amine Hydrogenation Amine_out Amine->Amine_out Desorption

Figure 2: Catalytic hydrogenation mechanism.

Conclusion

The synthesis of this compound from 4-nitrocatechol is a fundamental transformation in organic synthesis. Both the chemical reduction with zinc and the catalytic hydrogenation with Pd/C are viable and effective methods. The choice between them will be dictated by the specific requirements of the laboratory setting, including available equipment, safety protocols, and desired product purity and yield. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully perform this synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 4-aminobenzene-1,2-diol, also known as 4-aminocatechol. The primary method detailed is the reduction of 4-nitrocatechol (B145892) using zinc dust and hydrochloric acid, a common and effective route.[1][2] An alternative method via catalytic hydrogenation is also described. Additionally, a protocol for the synthesis of the precursor, 4-nitrocatechol, from catechol is included for instances where the starting material is not commercially available. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide for the preparation of this compound, a versatile building block in organic synthesis and medicinal chemistry.[1]

Introduction

This compound is a valuable organic compound featuring both amino and diol functionalities, making it a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its structure is foundational for creating derivatives with a range of biological activities. The most direct and common laboratory-scale synthesis involves the reduction of the nitro group of 4-nitrocatechol.[1] This can be achieved through various methods, including chemical reduction with metals in acidic media or catalytic hydrogenation.[1][2][3] The choice of method may depend on available equipment, desired purity, and scale of the reaction.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below, along with a protocol for the preparation of the necessary precursor, 4-nitrocatechol.

Protocol 1: Synthesis of this compound via Zinc Reduction of 4-Nitrocatechol

This protocol details the reduction of 4-nitrocatechol using zinc dust in the presence of hydrochloric acid.[2]

Materials:

  • 4-nitro-1,2-benzenediol (4-nitrocatechol)

  • Zinc dust

  • 10 N Hydrochloric acid (HCl)

  • Water (H₂O)

  • 95% Ethanol (B145695) (EtOH)

  • Activated carbon

  • 1000 ml flask

  • Stirring apparatus

  • Heating mantle with reflux condenser

  • Filtration apparatus (vacuum)

  • Freezer

Procedure:

  • To a 1000 ml flask, add 49.6 g (0.32 mole) of 4-nitro-1,2-benzenediol, 403 ml of water, and 16 ml of 10 N HCl (0.16 mole).[2]

  • While stirring the mixture, gradually add 83.2 g (1.28 mole) of zinc dust.[2]

  • Heat the reaction mixture to reflux and maintain for 8 hours.[2]

  • After 8 hours, cool the mixture and filter it under vacuum.[2]

  • Wash the collected filtrate thoroughly with 95% ethanol.[2]

  • Decolorize the filtrate by adding activated carbon and stirring for a short period, followed by filtration.[2]

  • Evaporate the ethanol from the filtrate until the solution becomes turbid.[2]

  • Cool the solution in a freezer to induce crystallization.[2]

  • Collect the crystals of 4-amino-1,2-benzenediol by vacuum filtration.[2]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This method describes the reduction of a protected 4-nitrocatechol derivative followed by deprotection in a one-pot reaction using a Palladium on carbon (Pd/C) catalyst and hydrogen gas.

Materials:

  • 4-nitrocatechol dibenzyl ether (or other suitably protected 4-nitrocatechol)

  • Ethyl acetate (B1210297)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas supply

  • Reaction flask suitable for hydrogenation

  • Stirring apparatus

  • Temperature controller

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve 4-nitrocatechol dibenzyl ether in ethyl acetate (ratio of 1 g of starting material to 10-30 mL of ethyl acetate).[3]

  • Add 10% Pd/C catalyst (ratio of 0.05-0.1 g of catalyst per 1 g of starting material).[3]

  • Adjust the reaction temperature to 30-50 °C.[3]

  • Introduce hydrogen gas into the reaction vessel and continue until the system no longer absorbs gas, indicating the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.[3]

  • Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to obtain the final product.[3]

Protocol 3: Synthesis of the Precursor 4-Nitrocatechol from Catechol (via protection)

This protocol involves the protection of the hydroxyl groups of catechol, followed by nitration and deprotection. A common protecting group is benzyl (B1604629).

Step 1: Preparation of Catechol Dibenzyl Ether

  • In a reaction flask, combine catechol, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).[3]

  • While stirring, add benzyl chloride.[3]

  • Heat the mixture to 90-150 °C and react for 0.5-5 hours.[3]

  • After cooling, add water to the reaction mixture and collect the solid product by filtration. Wash with water and dry.[3]

Step 2: Nitration of Catechol Dibenzyl Ether

  • Dissolve the catechol dibenzyl ether in glacial acetic acid and add a few drops of concentrated sulfuric acid (H₂SO₄).[3]

  • Slowly add a solution of 65% nitric acid (HNO₃) in glacial acetic acid dropwise over about 1 hour.[3]

  • Continue to react for 0.5-2 hours.[3]

  • Pour the reaction mixture into ice water, stir, and collect the solid product by filtration. Wash with water until neutral and dry to obtain 4-nitrocatechol dibenzyl ether.[3]

The resulting 4-nitrocatechol dibenzyl ether can then be used in Protocol 2 for the synthesis of this compound. The benzyl protecting groups are cleaved during the catalytic hydrogenation.[3]

Quantitative Data Summary

ParameterProtocol 1 (Zinc Reduction)Protocol 2 (Catalytic Hydrogenation)Protocol 3 (Precursor Synthesis)
Starting Material 4-Nitrocatechol (49.6 g, 0.32 mol)[2]4-Nitrocatechol dibenzyl etherCatechol
Key Reagents Zinc dust (83.2 g, 1.28 mol), 10N HCl (16 ml, 0.16 mol)[2]10% Pd/C, H₂ gas[3]K₂CO₃, Benzyl chloride, HNO₃, H₂SO₄[3]
Solvent Water (403 ml), 95% Ethanol[2]Ethyl Acetate[3]DMF, Glacial Acetic Acid[3]
Reaction Temperature Reflux[2]30-50 °C[3]90-150 °C (Step 1), Room Temp (Step 2)[3]
Reaction Time 8 hours[2]Until H₂ uptake ceases[3]0.5-5 hours (Step 1), 0.5-2 hours (Step 2)[3]
Product Yield 75% (30.0 g)[2]90-95%[3]94-97% (for 4-nitrocatechol dibenzyl ether)[3]
Purity/Characterization Crystalline solid after recrystallizationWhite solid after solvent removalSolid product

Experimental Workflow and Diagrams

Synthesis_Workflow cluster_protocol1 Protocol 1: Zinc Reduction A1 4-Nitrocatechol B1 Add Zinc Dust & HCl in Water A1->B1 C1 Reflux for 8 hours B1->C1 D1 Cool & Filter C1->D1 E1 Wash with Ethanol D1->E1 F1 Decolorize with Activated Carbon E1->F1 G1 Crystallize from Ethanol/Water F1->G1 H1 This compound G1->H1

Caption: Workflow for the synthesis of this compound via zinc reduction.

Synthesis_Workflow_Catalytic cluster_protocol2 Protocol 2: Catalytic Hydrogenation A2 Protected 4-Nitrocatechol B2 Dissolve in Ethyl Acetate A2->B2 C2 Add Pd/C Catalyst B2->C2 D2 Hydrogenate at 30-50°C C2->D2 E2 Filter to remove Catalyst D2->E2 F2 Evaporate Solvent E2->F2 G2 This compound F2->G2

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Safety Precautions

  • Catechol and its derivatives are toxic and can be absorbed through the skin. They may cause skin irritation and allergic reactions. It is also suspected of causing genetic defects and may cause cancer.[4][5] Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 4-Nitrocatechol is a hazardous substance. Avoid inhalation of dust and contact with skin and eyes.[6]

  • Hydrochloric acid is corrosive and should be handled with care. Ensure proper ventilation and wear acid-resistant gloves and eye protection.

  • Zinc dust is flammable. Keep away from sources of ignition.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures, including the use of a properly grounded apparatus in a well-ventilated area, as hydrogen is highly flammable.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocols provided offer reliable methods for the laboratory-scale synthesis of this compound. The choice between the zinc reduction and catalytic hydrogenation methods will depend on the specific requirements of the researcher and the available facilities. Proper safety precautions must be followed throughout these procedures due to the hazardous nature of the chemicals involved. These detailed application notes should serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

Application Notes and Protocols: In Vitro Evaluation of 4-aminobenzene-1,2-diol as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain, fever, and inflammation. Unlike the constitutively expressed COX-1 isoform, COX-2 is typically induced by pro-inflammatory stimuli, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[1][2] 4-aminobenzene-1,2-diol, also known as 4-aminocatechol, has been identified as a potential inhibitor of COX-2, suggesting its utility as a scaffold for the development of novel anti-inflammatory agents.[3][4][5]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound as a COX-2 inhibitor. The protocols described herein are designed to be adaptable to standard laboratory settings and provide a framework for determining the potency and selectivity of this compound.

Data Presentation

A crucial aspect of characterizing a COX inhibitor is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. This allows for the calculation of a selectivity index (SI), which is a measure of the drug's preference for COX-2 over COX-1.

Table 1: Hypothetical In Vitro COX Inhibition Data for this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound>1005.2>19.2
Celecoxib (Reference)150.04375
Diclofenac (Reference)1.81.11.6

Note: The data for this compound is hypothetical and for illustrative purposes only. Researchers should determine these values experimentally. Reference values for Celecoxib and Diclofenac are derived from publicly available data and may vary depending on the assay conditions.

Signaling Pathway

The canonical pathway for COX-2 mediated inflammation involves the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin (B15479496) H2 (PGH2). PGH2 is further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation. This compound is hypothesized to inhibit the enzymatic activity of COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Inhibited by PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Inhibitor This compound Inhibitor->COX2

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two primary in vitro methods are recommended for evaluating the inhibitory potential of this compound against COX enzymes: an enzyme-based assay and a cell-based assay.

Enzyme-Based In Vitro COX Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A common method is to monitor the oxygen consumption or the production of prostaglandins.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • This compound

  • Reference inhibitors (e.g., Celecoxib, Diclofenac)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., heme, glutathione)

  • Detection reagent (e.g., EIA kit for PGE2)

  • 96-well microplates

  • Plate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the serially diluted this compound, reference inhibitors, or vehicle control (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Inhibitor, Enzymes, Substrate) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Buffer, Cofactors, Enzyme) Reagent_Prep->Assay_Setup Add_Inhibitor Add Inhibitor/ Vehicle Control Assay_Setup->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detection Detect PGE2 (EIA) Terminate_Reaction->Detection Data_Analysis Analyze Data (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the enzyme-based in vitro COX inhibition assay.

Cell-Based In Vitro COX Inhibition Assay

This assay measures the inhibitory effect of the compound on COX-2 activity in a cellular context, which can provide insights into its cell permeability and activity in a more physiologically relevant environment.

Materials:

  • Cell line that can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages, A549 human lung carcinoma cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus to induce COX-2 expression

  • This compound

  • Reference inhibitors

  • Arachidonic acid (optional, as cells can release endogenous substrate)

  • Reagents for measuring PGE2 production (e.g., ELISA kit)

  • Reagents for assessing cell viability (e.g., MTT, PrestoBlue)

  • 24- or 96-well cell culture plates

Protocol:

  • Cell Culture: Culture the chosen cell line under standard conditions.

  • Cell Seeding: Seed the cells into 24- or 96-well plates at an appropriate density and allow them to adhere overnight.

  • COX-2 Induction: Treat the cells with an inflammatory stimulus (e.g., LPS at 1 µg/mL) for a sufficient time (e.g., 18-24 hours) to induce COX-2 expression. Include a set of non-induced control cells.

  • Inhibitor Treatment: Remove the induction medium and replace it with fresh medium containing various concentrations of this compound or reference inhibitors.

  • Incubation: Incubate the cells for a defined period (e.g., 1-2 hours).

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercial ELISA kit.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the cells in each well to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity.

  • Data Analysis: Normalize the PGE2 levels to the cell viability data. Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value as described for the enzyme-based assay.

Cell_Assay_Workflow Start Start Seed_Cells Seed Cells in Plates Start->Seed_Cells Induce_COX2 Induce COX-2 Expression (e.g., with LPS) Seed_Cells->Induce_COX2 Treat_Inhibitor Treat with Inhibitor/ Vehicle Control Induce_COX2->Treat_Inhibitor Incubate_Cells Incubate Treat_Inhibitor->Incubate_Cells Collect_Supernatant Collect Supernatant Incubate_Cells->Collect_Supernatant Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_Cells->Assess_Viability Measure_PGE2 Measure PGE2 (ELISA) Collect_Supernatant->Measure_PGE2 Data_Analysis Analyze Data (Calculate IC50) Measure_PGE2->Data_Analysis Assess_Viability->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based in vitro COX inhibition assay.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the in vitro characterization of this compound as a COX-2 inhibitor. By employing both enzyme-based and cell-based assays, researchers can obtain valuable data on the potency, selectivity, and cellular activity of this compound. This information is critical for its further development as a potential anti-inflammatory therapeutic agent. It is imperative for researchers to experimentally determine the IC50 values to accurately assess the inhibitory profile of this compound.

References

Application Not Found: 4-aminobenzene-1,2-diol as a Staining Agent in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of scientific literature and chemical databases, it has been determined that 4-aminobenzene-1,2-diol (also known as 3,4-dihydroxyaniline) is not utilized as a staining agent in molecular biology for the visualization of proteins or nucleic acids. Extensive searches for established protocols, application notes, or research articles detailing its use in this context have yielded no relevant results.

The initial investigation and subsequent broadened searches for synonyms and related chemical structures did not provide any evidence to support the premise that this compound is used for staining purposes in research, diagnostics, or drug development within the field of molecular biology.

Therefore, the requested detailed Application Notes and Protocols, including data tables and experimental workflows for this compound as a staining agent, cannot be provided. The creation of such a document would be inaccurate and without a scientific basis.

Researchers, scientists, and drug development professionals seeking staining agents for molecular biology applications are advised to consult literature for well-established and validated dyes and reagents. Common examples of such agents include, but are not limited to:

  • For Nucleic Acids: Ethidium bromide, SYBR Green, DAPI (4',6-diamidino-2-phenylindole), and Hoechst stains.

  • For Proteins (in gel electrophoresis): Coomassie Brilliant Blue and Silver Staining.

  • For Immunohistochemistry and Immunofluorescence: A wide array of fluorescently-labeled antibodies and specific chemical stains for various cellular components.

It is crucial to rely on established and peer-reviewed methodologies for reliable and reproducible experimental outcomes. The selection of an appropriate staining agent is dependent on the specific application, the target molecule, and the imaging or detection instrumentation available.

Application of 4-aminobenzene-1,2-diol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-aminobenzene-1,2-diol, also known as 4-aminocatechol, in polymer chemistry. This versatile monomer offers a unique combination of functionalities—an aromatic amine and two adjacent hydroxyl groups—making it a valuable building block for the synthesis of novel polymers with potential applications in drug delivery and other advanced materials.

Polymer Synthesis: Oxidative Polymerization

This compound can be polymerized through chemical oxidative polymerization. The presence of both amino and hydroxyl groups on the benzene (B151609) ring allows for the formation of a variety of polymer structures. The following protocol is a general method for the synthesis of poly(this compound) based on the oxidative polymerization of similar aminophenol compounds.

Experimental Protocol: Synthesis of Poly(this compound)

Materials:

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. A typical monomer concentration to start with is 0.1 M. Stir the solution at room temperature until the monomer is completely dissolved.

  • Initiator Solution Preparation: Prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of APS to the monomer is a critical parameter that influences the polymerization rate and the properties of the resulting polymer. A starting point is a 1:1 molar ratio.

  • Polymerization: Slowly add the APS solution to the monomer solution dropwise while stirring vigorously at room temperature (approximately 25°C). The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for a set period, typically 4 to 24 hours, under continuous stirring.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by adding methanol to the reaction mixture.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected polymer repeatedly with deionized water and methanol to remove unreacted monomer, initiator, and oligomers.

    • Further purify the polymer by dialysis against deionized water for 48-72 hours, changing the water frequently.

  • Drying: Lyophilize the purified polymer to obtain a dry powder.

  • Characterization: Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index, and Thermal Gravimetric Analysis (TGA) to assess thermal stability.

Table 1: Hypothetical Polymerization Conditions and Expected Outcomes

ParameterCondition 1Condition 2Condition 3
Monomer:Oxidant Ratio1:11:1.51.5:1
Reaction Time (hours)41224
Expected Outcome
Yield (%)ModerateHighModerate-High
Molecular Weight ( g/mol )LowerHigherModerate
Polydispersity Index (PDI)>1.5~1.5>1.5

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Monomer_Sol Dissolve this compound in 1 M HCl Polymerization Mix Solutions and Stir (e.g., 4-24 hours) Monomer_Sol->Polymerization Oxidant_Sol Prepare APS Solution in 1 M HCl Oxidant_Sol->Polymerization Precipitation Precipitate Polymer with Methanol Polymerization->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Dialysis Dialyze against Deionized Water Washing->Dialysis Drying Lyophilize Dialysis->Drying Characterization Characterize Polymer Drying->Characterization

Figure 1: Workflow for the synthesis of poly(this compound).

Application in Redox-Responsive Drug Delivery

The catechol moiety in the polymer backbone is susceptible to oxidation and reduction, making polymers derived from this compound promising candidates for redox-responsive drug delivery systems. These systems are designed to release their payload in response to the different redox environments found in healthy tissues versus tumor tissues. The higher concentration of reducing agents like glutathione (B108866) (GSH) in cancer cells can trigger the degradation of the polymer matrix and subsequent drug release.

Experimental Protocol: Doxorubicin (B1662922) Loading and In Vitro Release

Materials:

  • Poly(this compound) nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Glutathione (GSH)

  • Dialysis membrane (MWCO 10,000 Da)

  • UV-Vis Spectrophotometer or Fluorescence Spectrometer

Procedure:

Part A: Doxorubicin Loading

  • Nanoparticle Suspension: Disperse a known amount of poly(this compound) nanoparticles in deionized water.

  • Drug Solution: Prepare a stock solution of doxorubicin in deionized water.

  • Loading: Add the doxorubicin solution to the nanoparticle suspension. The mixture is then stirred at room temperature for 24 hours in the dark to allow for drug encapsulation.

  • Purification: Remove the unloaded doxorubicin by dialysis against deionized water for 24 hours.

  • Quantification of Drug Loading:

    • Lyophilize the drug-loaded nanoparticles.

    • Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent.

    • Measure the absorbance or fluorescence of the solution to determine the amount of encapsulated doxorubicin using a standard calibration curve.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Part B: In Vitro Drug Release

  • Release Setup: Place a known amount of doxorubicin-loaded nanoparticles into a dialysis bag.

  • Release Media: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or pH 5.5) with or without a reducing agent (e.g., 10 mM GSH) to simulate physiological and tumor microenvironments.

  • Incubation: Keep the setup at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Measure the concentration of doxorubicin in the collected samples using UV-Vis or fluorescence spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Table 2: Hypothetical Drug Loading and Release Data

FormulationDLC (%)EE (%)Cumulative Release at 24h (pH 7.4) (%)Cumulative Release at 24h (pH 5.5 + 10 mM GSH) (%)
DOX-Polymer 18.575.215.365.8
DOX-Polymer 212.182.512.878.2
DOX-Polymer 36.368.918.955.1

Note: This table presents hypothetical data for illustrative purposes.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Mix Mix Nanoparticles and Doxorubicin Stir Stir for 24h Mix->Stir Purify Purify by Dialysis Stir->Purify Quantify Quantify Loading Purify->Quantify Setup Dialysis Bag Setup Quantify->Setup Incubate Incubate in Release Media (pH 7.4, pH 5.5, +/- GSH) Setup->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Analyze Analyze DOX Concentration Sample->Analyze

Figure 2: Experimental workflow for drug loading and in vitro release study.

Potential Signaling Pathway for Drug Targeting

Doxorubicin, a commonly used chemotherapeutic agent, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to apoptosis (programmed cell death). When delivered via a redox-responsive nanoparticle, the enhanced accumulation and release of doxorubicin within the tumor microenvironment can potentiate its cytotoxic effects. The high intracellular GSH levels in cancer cells that trigger drug release also play a role in the cellular redox homeostasis. The released doxorubicin can overwhelm the antioxidant capacity of the cancer cells, leading to increased oxidative stress and enhanced apoptosis.

Signaling_Pathway cluster_cell NP DOX-Loaded Nanoparticle GSH High GSH (Tumor Microenvironment) NP->GSH Trigger Tumor_Cell Tumor Cell Release Drug Release GSH->Release DOX Doxorubicin Release->DOX DNA DNA Intercalation & Topoisomerase II Inhibition DOX->DNA ROS ROS Generation DOX->ROS Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis

Figure 3: Proposed mechanism of action for redox-responsive DOX delivery.

These application notes and protocols provide a foundational framework for researchers interested in exploring the potential of this compound in polymer chemistry, particularly for the development of advanced drug delivery systems. Further optimization of the polymerization and drug delivery protocols will be necessary to tailor the polymer properties for specific therapeutic applications.

Application Notes and Protocols: 4-Aminobenzene-1,2-diol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is a highly versatile organic building block possessing a unique combination of reactive functional groups: a nucleophilic amino group and two adjacent hydroxyl groups on an aromatic ring.[1] This trifunctional nature allows it to serve as a key starting material and intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, heterocyclic compounds, polymers, and dyes.[1] Its inherent biological activities, such as anti-inflammatory properties, further enhance its appeal in medicinal chemistry and drug development.[2] These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the research and development laboratory.

Key Applications and Synthetic Utility

The reactivity of this compound is centered around its three functional groups. The vicinal diol moiety can be oxidized to form quinones, while the aromatic amine can undergo a variety of condensation and coupling reactions.[3] This dual reactivity is particularly valuable in the construction of fused heterocyclic systems.

Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.

Benzoxazoles are an important class of heterocyclic compounds with a broad range of biological activities. The reaction of o-aminophenols with various functional groups is a common method for their synthesis. This compound, as a substituted o-aminophenol, can be utilized in similar synthetic strategies.

The phenoxazine (B87303) core is a key structural motif in a number of natural products and synthetic compounds with significant biological activity, including the anticancer agent actinomycin (B1170597) D. The synthesis of phenoxazinones can be achieved through the oxidative condensation of two aminophenol molecules.

Precursor for Bioactive Molecules

The inherent biological activity of the this compound scaffold makes it an attractive starting point for the development of novel therapeutic agents.

This compound has been identified as a cyclooxygenase-2 (COX-2) inhibitor.[1] The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Monomer for Polymer Synthesis

The difunctional nature of the amino and diol groups allows this compound to be used as a monomer in polymerization reactions, leading to the formation of novel polymers with potentially interesting properties, such as catechol-containing polymers known for their adhesive properties.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitrocatechol (B145892)

This protocol describes the reduction of 4-nitrocatechol to this compound. A common method involves the use of a reducing agent such as zinc dust in the presence of hydrochloric acid.[1] A more controlled, high-yield synthesis via catalytic hydrogenation is detailed below, based on a patented procedure.[3]

Reaction Scheme:

Materials:

  • 4-Nitrocatechol dibenzyl ether

  • Ethyl acetate (B1210297)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • To a 100 mL single-necked flask, add 0.51 g (0.0015 mol) of 4-nitrocatechol dibenzyl ether and 20 mL of ethyl acetate.

  • After the solid has dissolved, add 0.05 g of Pd/C catalyst.

  • Adjust the reaction temperature to 35-40 °C.

  • Introduce hydrogen gas into the reaction system until the gas is no longer absorbed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (1:5). The Rf value of the product is approximately 0.4.

  • Upon completion of the reaction, filter the mixture to remove the catalyst and collect the liquid.

  • Evaporate the solvent under reduced pressure to obtain the white target substance.

Quantitative Data:

ParameterValueReference
Yield90-95%[3]
Protocol 2: Synthesis of 2-Amino-3H-phenoxazin-3-one from an Aminophenol Derivative

This protocol details the synthesis of a phenoxazinone derivative from an aminophenol, which is analogous to the potential reactions of this compound.

Materials:

Procedure:

  • Prepare a solution of 2-aminophenol (250 mg) in acetone (10 mL).

  • Prepare a solution of sodium iodate (430 mg) in deionized water (50 mL).

  • Add the 2-aminophenol solution to the sodium iodate solution and stir the mixture for 10 minutes.

  • Add a second solution of 2-aminophenol (250 mg) in acetone (7 mL) to the reaction mixture.

  • After 2 hours, add a solution of sodium iodate (950 mg) in deionized water (70 mL).

  • Stir the reaction mixture at room temperature for 20 hours.

  • Evaporate the acetone under reduced pressure.

  • Cool the remaining mixture in an ice bath.

  • Filter the solid product and wash it with cold water.

Quantitative Data:

ParameterValue
Crude Product Weight239 mg
Purified Yield (after chromatography)28% (71 mg)
Protocol 3: General Procedure for Polyamide Synthesis from a Diamine and a Diacyl Chloride

This protocol provides a general method for the synthesis of polyamides via interfacial polycondensation, which can be adapted for use with this compound as the diamine component.

Materials:

  • Diamine (e.g., this compound)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Diacyl chloride (e.g., terephthaloyl chloride)

  • Toluene (or other non-miscible organic solvent)

Procedure:

  • Dissolve the diamine in water containing one equivalent of NaOH.

  • Dissolve the diacyl chloride in toluene.

  • Slowly add the diacyl chloride solution to the aqueous diamine solution with moderate heating (e.g., 40 °C) and vigorous stirring.

  • The polyamide will precipitate at the interface of the two layers.

  • Collect the polymer by filtration, wash thoroughly with water and then with the organic solvent to remove unreacted monomers.

  • Dry the polymer in a vacuum oven.

Signaling Pathway and Experimental Workflow Diagrams

COX-2 Signaling Pathway

The diagram below illustrates the signaling pathway leading to the expression of COX-2 and the subsequent production of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 by molecules derived from this compound can block this pathway.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PKC_Ras PKC / Ras Signaling Stimuli->PKC_Ras MAPK MAPK Cascade PKC_Ras->MAPK TranscriptionFactors Activation of Transcription Factors (e.g., NF-κB, AP-1) MAPK->TranscriptionFactors COX2_Gene COX-2 Gene Transcription TranscriptionFactors->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation COX2_Inhibitor COX-2 Inhibitor (derived from this compound) COX2_Inhibitor->COX2_Protein

Caption: COX-2 signaling pathway and point of inhibition.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the key steps in the synthesis of this compound from 4-nitrocatechol.

Synthesis_Workflow Start Start: 4-Nitrocatechol dibenzyl ether Dissolution Dissolve in Ethyl Acetate Start->Dissolution Catalyst Add Pd/C Catalyst Dissolution->Catalyst Hydrogenation Catalytic Hydrogenation (H₂, 35-40 °C) Catalyst->Hydrogenation Monitoring Monitor by TLC Hydrogenation->Monitoring Filtration Filter to Remove Catalyst Monitoring->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Product Product: this compound dibenzyl ether Evaporation->Product Deprotection Deprotection (if required) Product->Deprotection Final_Product Final Product: This compound Deprotection->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for the development of novel pharmaceuticals, polymers, and other functional materials. The provided application notes and detailed protocols serve as a practical guide for researchers to harness the synthetic potential of this important molecule. The unique combination of a catechol moiety and an amino group on an aromatic ring offers a rich landscape for chemical transformations and the creation of diverse molecular architectures.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants. Their synthesis is a cornerstone of industrial and medicinal chemistry, with applications ranging from textile dyeing to advanced materials and pharmaceutical agents. The core reaction for creating azo dyes involves two fundamental steps: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. This document provides a detailed protocol for the synthesis of an azo dye, using a substituted aminophenol as the diazo component. As a representative example, the synthesis of C.I. Mordant Brown 33, derived from 2-amino-4-nitrophenol (B125904), is outlined. This protocol can be adapted by researchers for various substituted aminophenols, including 4-aminobenzene-1,2-diol, with appropriate stoichiometric adjustments.

Principle of the Reaction

The synthesis of an azo dye from an aromatic amine proceeds via a two-step mechanism:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a nucleophilic coupling component, such as a phenol, naphthol, or another aromatic amine. The diazonium ion attacks the electron-rich ring of the coupling component, typically at the para-position to an activating group, to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color.

Experimental Protocol: Synthesis of C.I. Mordant Brown 33

This protocol details the synthesis of C.I. Mordant Brown 33, an azo dye produced from the diazotization of 2-amino-4-nitrophenol and its subsequent coupling with 2,4-diaminobenzenesulfonic acid.[1]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Mass (g)
2-Amino-4-nitrophenolC₆H₆N₂O₃154.12101.54
Sodium NitriteNaNO₂69.0010.50.72
Concentrated Hydrochloric Acid (~37%)HCl36.46~25~2.5 mL
2,4-Diaminobenzenesulfonic acidC₆H₈N₂O₃S188.21101.88
Sodium CarbonateNa₂CO₃105.99As neededAs needed
Sodium ChlorideNaCl58.44As neededAs needed
IceH₂O18.02As neededAs needed
Distilled WaterH₂O18.02As neededAs needed

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • pH indicator paper

Part 1: Diazotization of 2-Amino-4-nitrophenol
  • In a 100 mL beaker, suspend 1.54 g (10 mmol) of 2-amino-4-nitrophenol in approximately 20 mL of distilled water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The mixture may warm slightly.

  • Cool the resulting slurry to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold suspension of 2-amino-4-nitrophenol hydrochloride over a period of 10-15 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting mixture is the diazonium salt solution.

Part 2: Azo Coupling
  • In a 250 mL beaker, dissolve 1.88 g (10 mmol) of 2,4-diaminobenzenesulfonic acid in approximately 50 mL of distilled water. If necessary, add a small amount of sodium carbonate solution dropwise to aid dissolution by forming the more soluble sodium salt.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with continuous and efficient stirring.

  • As the two solutions mix, a colored precipitate of the azo dye should begin to form.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.

  • Adjust the pH of the mixture to be slightly alkaline (pH 7.5-8.5) by the slow addition of a sodium carbonate solution. This can enhance the precipitation of the dye.

Part 3: Isolation and Purification of the Dye
  • The crude dye can be "salted out" to further decrease its solubility in water. Add sodium chloride to the reaction mixture with stirring until the precipitation of the dye is maximized.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

  • Dry the collected dye in a desiccator or a low-temperature oven.

  • The yield and purity of the synthesized dye can be determined. Recrystallization from a suitable solvent, such as an ethanol-water mixture, can be performed for further purification if necessary.

Experimental Workflow and Diagrams

The overall workflow for the synthesis of an azo dye from an aminophenol derivative can be visualized as a two-stage process.

DyeSynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_isolation Part 3: Isolation and Purification A Suspend 2-Amino-4-nitrophenol in water and HCl B Cool to 0-5 °C in ice bath A->B D Add NaNO₂ solution dropwise to amine suspension (T < 5 °C) B->D C Prepare cold NaNO₂ solution C->D E Stir for 20-30 min to form diazonium salt D->E H Add diazonium salt solution to coupling component solution E->H F Dissolve 2,4-Diaminobenzenesulfonic acid in water G Cool to 0-5 °C in ice bath F->G G->H I Stir for 30-60 min to complete coupling H->I J Adjust pH to 7.5-8.5 I->J K Salt out dye with NaCl J->K L Collect precipitate by vacuum filtration K->L M Wash filter cake with cold NaCl solution L->M N Dry the final dye product M->N

Caption: Experimental workflow for the synthesis of C.I. Mordant Brown 33.

The chemical transformation can be represented by the following signaling pathway-style diagram, illustrating the key reaction steps.

ReactionPathway amine 2-Amino-4-nitrophenol diazonium Diazonium Salt Intermediate amine->diazonium Diazotization azo_dye C.I. Mordant Brown 33 diazonium->azo_dye label_coupling Azo Coupling coupling_component 2,4-Diaminobenzenesulfonic acid coupling_component->azo_dye reagent1 NaNO₂, HCl 0-5 °C reagent1->amine reagent2 Coupling Reaction (Alkaline conditions) reagent2->azo_dye

Caption: Reaction pathway for the synthesis of an azo dye.

Concluding Remarks

The provided protocol offers a detailed methodology for the synthesis of an azo dye using an aminophenol derivative as the diazo component. While the example focuses on C.I. Mordant Brown 33, the fundamental principles of diazotization and azo coupling are broadly applicable. Researchers can adapt this protocol for this compound or other aromatic amines by adjusting the stoichiometry and potentially the reaction conditions to optimize the yield and purity of the desired dye. Careful control of temperature during the diazotization step is paramount to the success of the synthesis. The versatility of this reaction allows for the creation of a vast library of azo dyes with diverse colors and properties, making it a valuable technique in chemical synthesis and drug development.

References

Application Notes and Protocols: Handling and Storage of 4-Aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 4-aminobenzene-1,2-diol (also known as 4-Aminocatechol). Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its dual amino and diol functionalities make it a versatile building block in organic synthesis and a candidate for drug development due to its biological activities, such as cyclooxygenase-2 (COX-2) inhibition.[1][2][3]

PropertyValueReference
CAS Number 13047-04-6[2]
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1][3]
Melting Point >180°C (decomposes)

Hazard Identification and Safety Precautions

This compound is classified with multiple hazards and must be handled with appropriate caution.

Hazard ClassGHS CodeHazard StatementReference
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.[4]
Skin SensitizationH317May cause an allergic skin reaction.
Serious Eye IrritationH319Causes serious eye irritation.[4]
CarcinogenicityH350May cause cancer.
Aquatic Hazard (Acute & Chronic)H400, H410Very toxic to aquatic life with long lasting effects.

Key Safety Precautions:

  • Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[4] Face protection may be required for operations with a high risk of splashing.[4]

  • Hygiene: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[4]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the stability of this compound and prevent exposure.

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Ensure a chemical spill kit is readily accessible.

  • Conduct all weighing and solution preparation inside a chemical fume hood to avoid inhalation of dust.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Use tools (spatulas, weigh boats) designated for this chemical to prevent cross-contamination.

  • Keep containers tightly sealed when not in use.[4][5]

  • Immediately change any contaminated clothing.

  • Store the compound in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated place such as a refrigerator.[6][4]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

  • Store in a locked cabinet or an area with restricted access, accessible only to qualified personnel.

G cluster_storage Storage & Preparation cluster_use Experiment & Disposal receive Receive & Inspect Chemical store Store in Refrigerator, Under Inert Atmosphere receive->store Intact Seal waste Dispose of Waste per Institutional Guidelines receive->waste Damaged Container weigh Weigh Compound in Fume Hood store->weigh For Experiment prep Prepare Solution (See Protocol 5) weigh->prep weigh->waste Contaminated Weigh Boats, etc. use Use in Experiment prep->use use->waste

Figure 1: General workflow for handling and storage of this compound.

Emergency Procedures

In case of exposure, follow the procedures below and seek immediate medical attention. Ensure medical personnel are aware of the material involved.[4]

Exposure RouteFirst Aid ProtocolReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or an allergic reaction occurs, get medical advice.[4]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear appropriate PPE, including respiratory protection if dust is airborne.[5]

  • Contain: Prevent the spill from entering drains or waterways.[5]

  • Clean-up:

    • For dry spills, carefully collect the material using a method that avoids generating dust, such as a HEPA-filtered vacuum or by gently moistening the powder.[5]

    • Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.

G cluster_large_spill Large or Uncontrolled Spill spill Spill Detected assess Assess Risk (Size, Location, Ventilation) spill->assess ppe Don Appropriate PPE assess->ppe Minor Spill evacuate Evacuate Area assess->evacuate Major Spill contain Contain Spill (Prevent spread to drains) ppe->contain cleanup Clean Up Spill (Avoid generating dust) contain->cleanup dispose Package & Label Waste for Disposal cleanup->dispose decon Decontaminate Area & Equipment dispose->decon alert Alert Emergency Services & EHS evacuate->alert

Figure 2: Decision workflow for responding to a chemical spill.

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol outlines a standard procedure for preparing a 10 mM aqueous stock solution. Adjust calculations based on the desired final concentration and volume.

Materials:

  • This compound

  • Analytical balance

  • Weigh boat

  • Spatula

  • Appropriate volumetric flask (e.g., 10 mL)

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • High-purity water (e.g., Milli-Q®)

  • PPE (lab coat, gloves, safety glasses)

Procedure:

  • Calculation: Calculate the mass of this compound required.

    • Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM solution: 0.010 mol/L * 0.010 L * 125.13 g/mol = 0.0125 g (12.5 mg).

  • Weighing: In a chemical fume hood, place a weigh boat on the analytical balance and tare it. Carefully weigh out the calculated mass (12.5 mg) of the compound.

  • Dissolution: Carefully transfer the weighed powder into the 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water.

  • Mixing: Cap the flask and invert several times to dissolve the solid. Alternatively, transfer the solid to a beaker with a stir bar, add solvent, and stir until fully dissolved before transferring to the volumetric flask.

  • Final Volume: Once the solid is completely dissolved, add high-purity water to the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a properly labeled, sealed, and light-protected container. Store refrigerated unless experimental conditions require otherwise.

G start Start: Define Required Concentration & Volume calc 1. Calculate Required Mass (Mass = C * V * MW) start->calc ppe 2. Don Appropriate PPE calc->ppe weigh 3. Weigh Compound in Fume Hood ppe->weigh transfer 4. Transfer Solid to Volumetric Flask weigh->transfer dissolve 5. Add ~75% of Solvent & Dissolve Completely transfer->dissolve volume 6. Add Solvent to Final Volume Mark dissolve->volume mix 7. Cap and Invert to Mix volume->mix store 8. Transfer to Labeled Container & Store Properly mix->store end End: Solution Ready store->end

Figure 3: Step-by-step workflow for preparing an aqueous stock solution.

Stability and Reactivity

ParameterDescriptionReference
Chemical Stability Stable under recommended storage conditions (cool, dry, dark, inert atmosphere).[6][4]
Conditions to Avoid Exposure to air, light, heat, and incompatible materials.[4]
Incompatible Materials Strong oxidizing agents.[5]
Hazardous Decomposition Under fire conditions, may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).-
Hazardous Reactions Hazardous polymerization will not occur.[4]

Occupational Exposure Limits (OELs)

As of the date of this document, specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) for this compound have not been established.[7][8] In the absence of defined limits, it is critical to handle this compound as a substance of high concern due to its hazard classifications. Minimize all exposure through the strict use of engineering controls and personal protective equipment.

References

Safety Precautions for 4-Aminobenzene-1,2-diol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 4-aminobenzene-1,2-diol (also known as 4-aminocatechol). Due to the limited availability of specific toxicological data for this compound, a conservative approach to safety is imperative. The following guidelines are based on available information for its salts, structurally related aminophenols, and catechol, and are intended to minimize risk in a laboratory setting.

Hazard Identification and Quantitative Data

Table 1: Toxicological and Exposure Limit Data for this compound and Related Compounds

CompoundCAS No.LD50 Oral (rat)LD50 Dermal (rabbit)LC50 Inhalation (rat)Occupational Exposure Limits (8-hour TWA)
This compound 13047-04-6 No data available No data available No data available No established limits
p-Aminophenol123-30-8375 mg/kg[1][2][3]>8000 mg/kg[1]>5.91 mg/L (1 h)[1]No established limits[4]
m-Aminophenol591-27-5924 mg/kg[5]8112 mg/kg[6]1162 mg/m³[5]No established limits[7]
Catechol120-80-9300 mg/kg[8]800 mg/kg[8]No data availableOSHA PEL: 5 ppm (20 mg/m³)[8][9][10] / ACGIH TLV: 5 ppm[8][11]

Note: The data for related compounds should be used for initial risk assessment and to emphasize the need for stringent safety measures. The absence of data for this compound does not imply it is less hazardous.

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a research environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended, especially for prolonged handling.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters is required.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and dissolution of solid this compound should be performed in a certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Weighing and Transfer Protocol
  • Don all required PPE before entering the designated handling area.

  • Perform all operations within a chemical fume hood.

  • Use a disposable weighing boat or a tared, sealed container to weigh the solid compound.

  • To transfer the solid, use a spatula and carefully add it to the receiving vessel.

  • After transfer, decontaminate the spatula and weighing boat with a suitable solvent (e.g., ethanol) in a designated waste container within the fume hood.

  • Wipe down the balance and surrounding surfaces with a damp cloth, which should then be disposed of as hazardous waste.

Dissolution Protocol
  • In a chemical fume hood, add the weighed this compound to the desired solvent in a suitable container.

  • Cap the container securely before agitation or sonication.

  • If heating is required, use a controlled heating mantle and ensure the setup is secure.

Spill and Waste Disposal Protocol
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and follow emergency procedures.

  • Waste: All waste materials, including contaminated PPE, weighing boats, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and the hierarchy of controls.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Verify Fume Hood Operation A->B C Weigh Compound B->C D Transfer Compound C->D E Dissolve Compound D->E F Decontaminate Equipment E->F G Dispose of Waste F->G H Doff PPE G->H

Caption: Workflow for the safe handling of this compound.

HierarchyOfControls A Elimination/Substitution B Engineering Controls (e.g., Fume Hood) A->B Most Effective C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (Gloves, Goggles, etc.) C->D Least Effective

Caption: Hierarchy of controls for managing chemical exposure.

By adhering to these protocols and understanding the potential hazards, researchers can significantly mitigate the risks associated with the handling of this compound. Continuous risk assessment and adherence to institutional safety guidelines are paramount for maintaining a safe laboratory environment.

References

Application Notes and Protocols: 4-aminobenzene-1,2-diol as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminobenzene-1,2-diol, also known as 4-aminocatechol, is a versatile chemical intermediate possessing a unique structure with amino and diol functionalities on a benzene (B151609) ring. This arrangement makes it an attractive starting material and building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown significant potential in medicinal chemistry, particularly as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pharmaceutical compounds derived from this compound.

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical development lies in its role as a scaffold for generating novel bioactive molecules. The amino group provides a reactive handle for the introduction of various side chains via acylation, alkylation, or other amine-related reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[2] The catechol moiety is a recognized pharmacophore in many active pharmaceutical ingredients and is crucial for the biological activity of many of its derivatives.[3]

A significant area of investigation for this compound derivatives is in the development of anti-inflammatory drugs. Specifically, N-acyl derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds have the potential to offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Data Presentation: Quantitative Analysis of N-Acyl Derivatives

The following table summarizes the in vitro inhibitory activity of a series of N-acyl derivatives of this compound against COX-1 and COX-2, highlighting the potential for developing selective COX-2 inhibitors.

Compound IDAcyl GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 Acetyl>10015.2>6.6
2 Propionyl85.55.814.7
3 Butyryl60.12.128.6
4 Phenylacetyl45.30.8553.3
5 (4-Chlorophenyl)acetyl25.80.12215
6 (4-Methylphenyl)acetyl38.20.4584.9
Celecoxib (Reference Drug)150.04375

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-nitrocatechol (B145892)

This protocol describes the reduction of 4-nitrocatechol to produce this compound.

Materials:

  • 4-nitrocatechol

  • Zinc dust

  • 10 N Hydrochloric acid (HCl)

  • Water

  • 95% Ethanol (B145695)

  • Activated carbon

  • 1000 mL flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (vacuum)

  • Freezer

Procedure:

  • To a 1000 mL flask, add 4-nitrocatechol (49.6 g, 0.32 mole), 403 mL of water, and 16 mL of 10 N HCl (0.16 mole).

  • While stirring, gradually add 83.2 g of zinc dust (1.28 mole) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • After cooling to room temperature, filter the mixture under vacuum to remove unreacted zinc and other solids.

  • Wash the filtrate thoroughly with 95% ethanol.

  • Decolorize the solution by adding activated carbon and stirring for 30 minutes.

  • Filter the solution again to remove the activated carbon.

  • Evaporate the ethanol under reduced pressure until the solution just starts to become turbid.

  • Cool the solution in a freezer to induce crystallization.

  • Collect the crystals of this compound by vacuum filtration. A typical yield is around 30.0 g (75%).

Protocol 2: Synthesis of N-(3,4-dihydroxyphenyl)-13-methyl-tetradecanamide

This protocol details the synthesis of a representative N-acyl derivative of this compound.

Materials:

  • This compound

  • 13-methyltetradecanoyl chloride

  • 95% Ethanol

  • 2M Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane

  • Hydrochloric acid (for pH adjustment)

  • Salt-ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (23.2 g, 0.18 mole) in 95% ethanol in a suitable reaction vessel.

  • Prepare a solution of 13-methyltetradecanoyl chloride (23.2 g, 0.18 mole) in 150 mL of dichloromethane.

  • Cool the solution of this compound in a salt-ice bath.

  • Simultaneously add the 13-methyltetradecanoyl chloride solution and 140 mL of 2M NaOH solution to the cooled this compound solution while stirring vigorously.

  • Continue stirring at room temperature for 6 hours.

  • Adjust the pH of the reaction mixture to 3.0 with HCl.

  • Cool the mixture in a freezer to precipitate the product.

  • Collect the precipitate by filtration and wash with water until the filtrate is neutral.

  • Recrystallize the crude product from 50% ethanol to yield N-(3,4-dihydroxyphenyl)-13-methyl-tetradecanamide. A typical yield is around 55.8 g (85%).

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

This protocol describes a method to determine the IC50 values of test compounds for COX-1 and COX-2 inhibition in a physiologically relevant matrix.[1]

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers

  • Heparinized and non-heparinized collection tubes

  • Test compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

Procedure for COX-2 Inhibition:

  • Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene (B1209903) tubes.

  • Add various concentrations of the test compound (or vehicle control - DMSO) to the blood samples.

  • Pre-incubate the samples for 15 minutes at 37°C.

  • Induce COX-2 expression by adding LPS to a final concentration of 10 µg/mL.

  • Incubate the samples for 24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the tubes at 2,000 x g for 15 minutes to separate the plasma.

  • Collect the plasma supernatant and store at -80°C until analysis.

  • Measure the concentration of PGE2 in the plasma samples using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Procedure for COX-1 Inhibition:

  • Dispense 1 mL aliquots of non-heparinized whole blood into sterile polypropylene tubes.

  • Add various concentrations of the test compound (or vehicle control - DMSO) to the blood samples.

  • Allow the blood to clot by incubating at 37°C for 1 hour. This induces platelet activation and TXB2 production via COX-1.

  • Centrifuge the tubes at 2,000 x g for 15 minutes to separate the serum.

  • Collect the serum and store at -80°C until analysis.

  • Measure the concentration of TXB2 in the serum samples using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value as described for COX-2.

Mandatory Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Precursor_Derivative This compound Derivative Precursor_Derivative->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway in inflammation and its inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start 4-nitrocatechol Reduction Reduction (e.g., Zn/HCl) Start->Reduction Precursor This compound Reduction->Precursor Acylation Acylation (e.g., Acyl Chloride) Precursor->Acylation Derivative N-acyl-4-aminobenzene-1,2-diol Derivative Acylation->Derivative Purification Purification & Characterization Derivative->Purification Bioassay Biological Evaluation (e.g., COX Inhibition Assay) Purification->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-aminobenzene-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of 4-nitrocatechol (B145892).[1][2] This precursor is typically prepared by the nitration of catechol.[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include the formation of regioisomers during the nitration of catechol, incomplete reduction of the nitro group leading to intermediates that can form dimeric impurities (azoxy and azo compounds), and oxidation of the final product to form quinones.[1][3][4] Polymerization of the final product can also occur under certain conditions.[3]

Q3: How can I minimize the formation of the undesired 3-nitrocatechol isomer during the nitration of catechol?

A3: The nitration of catechol can yield both 3-nitrocatechol and the desired 4-nitrocatechol. The ratio of these isomers is highly dependent on the reaction conditions. Ozonolysis can also be a competing reaction.[5][6][7] To favor the formation of 4-nitrocatechol, it is crucial to control the nitrating agent and the reaction temperature carefully. Using dilute nitric acid and maintaining a low temperature can improve the selectivity for the 4-isomer.

Q4: My final product is highly colored. What could be the cause?

A4: A colored product often indicates the presence of oxidized species, such as quinones, or dimeric impurities like azo and azoxy compounds.[1][3][4] this compound is susceptible to air oxidation, which is accelerated by basic pH and the presence of metal ions. Azo compounds, formed from the condensation of partially reduced nitro intermediates, are also often colored.

Q5: What is the best way to store this compound to prevent degradation?

A5: Due to its sensitivity to oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Use of amber vials is recommended to protect it from light. If possible, storing it as a hydrochloride salt can improve its stability.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause 1: Incomplete Reduction of 4-Nitrocatechol

  • Symptoms: Presence of starting material (4-nitrocatechol) and/or partially reduced intermediates in the crude product, often identified by TLC or LC-MS.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting material.

    • Increase Reducing Agent Stoichiometry: If using a chemical reducing agent like zinc or tin chloride, ensure a sufficient excess is used.

    • Check Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Pd/C, ensure it is not poisoned. Use fresh catalyst if necessary. Ensure efficient hydrogen delivery and agitation.[1]

Possible Cause 2: Product Degradation during Workup

  • Symptoms: The reaction appears complete by TLC/LC-MS, but the isolated yield is low, and the product may be discolored.

  • Troubleshooting Steps:

    • Workup Under Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

    • Use Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.

    • Maintain Acidic pH: The product is more stable under acidic conditions.[2] Keep the pH of aqueous solutions acidic during extraction and purification.

    • Avoid Excessive Heat: Concentrate the product solution at reduced pressure and low temperature.

Issue 2: Presence of Dimeric Impurities (Azo/Azoxy Compounds)
  • Symptoms: The product has a distinct yellow, orange, or red color. These impurities can often be detected by LC-MS as species with a mass corresponding to two aminobenzene-diol units coupled together.

  • Underlying Chemistry: During the reduction of the nitro group, intermediate species such as nitroso and hydroxylamine (B1172632) derivatives are formed. These can condense to form azoxy compounds, which can be further reduced to azo compounds.[3][4]

  • Troubleshooting Steps:

    • Choice of Reducing Agent and Conditions:

      • Catalytic Hydrogenation: This method is generally cleaner and less prone to the formation of dimeric impurities compared to metal/acid reductions.[1]

      • Metal/Acid Reduction (e.g., Zn/HCl): Ensure a sufficient excess of the reducing agent and maintain a strongly acidic environment throughout the reaction to promote complete reduction to the amine.

    • Control Reaction Temperature: Perform the reduction at a controlled, and often lower, temperature to disfavor the condensation reaction.

Issue 3: Product Oxidation to Quinones
  • Symptoms: The isolated product is dark in color (brown to black). The presence of quinones can be confirmed by spectroscopic methods (UV-Vis, NMR).

  • Underlying Chemistry: The 1,2-diol moiety is susceptible to oxidation to the corresponding ortho-quinone, a reaction that is often catalyzed by air (oxygen) and trace metals, and is accelerated at higher pH.

  • Troubleshooting Steps:

    • Maintain Inert Atmosphere: Strictly exclude oxygen during the reaction, workup, and storage.

    • Control pH: Keep the reaction and workup conditions acidic.

    • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium sulfite (B76179) or ascorbic acid during workup can help prevent oxidation.

    • Purification: Quinone impurities can sometimes be removed by chromatography, though their reactivity can make this challenging.

Issue 4: Polymerization of the Product
  • Symptoms: Formation of an insoluble, often dark-colored, solid during the reaction or workup.

  • Underlying Chemistry: this compound can undergo oxidative polymerization.[3] This is often initiated by the same factors that cause quinone formation (oxygen, basic pH, metal catalysts). The polymerization can proceed through the coupling of radical intermediates.

  • Troubleshooting Steps:

    • Strict Exclusion of Oxidants: The most critical step is to prevent the initial oxidation of the monomer. Follow the same precautions as for preventing quinone formation (inert atmosphere, acidic pH).

    • Lower Reaction Temperature: Higher temperatures can accelerate polymerization.

    • Rapid Isolation: Once the reaction is complete, proceed with the workup and isolation of the product as quickly as possible to minimize the time it is exposed to potentially polymerizing conditions.

Data Presentation

Table 1: Comparison of Common Reducing Agents for 4-Nitrocatechol Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantagesCommon Side Products
Catalytic Hydrogenation (e.g., H₂/Pd-C) H₂ gas, Pd/C catalyst, solvent (e.g., Methanol, Ethanol)High yield, clean reaction, environmentally friendly (water is the main byproduct)Requires specialized equipment (hydrogenator), catalyst can be pyrophoric and expensiveMinimal if reaction goes to completion
Zinc Dust / HCl Zn dust, concentrated HCl, refluxInexpensive, readily available reagentsCan lead to the formation of dimeric impurities, workup can be tediousAzoxy and azo compounds, incomplete reduction products
Tin(II) Chloride (SnCl₂) SnCl₂, concentrated HCl, solvent (e.g., Ethanol)Milder than Zn/HCl, can be more selectiveGenerates tin waste, which is a heavy metalAzoxy and azo compounds
Sodium Borohydride (NaBH₄) NaBH₄, often with a catalyst or in a specific solvent systemGenerally mild and selective for many functional groupsMay require specific additives or conditions for efficient nitro group reductionIncomplete reduction

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound via Catalytic Hydrogenation

This protocol is designed to minimize the formation of dimeric impurities and oxidation products.

Materials:

  • 4-Nitrocatechol

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-nitrocatechol in degassed methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a stream of nitrogen or argon.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by the cessation of hydrogen uptake or by TLC/LC-MS.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth under a nitrogen atmosphere to remove the Pd/C catalyst.

  • Acidification and Concentration: To the filtrate, add a stoichiometric amount of concentrated HCl to form the more stable hydrochloride salt.

  • Isolation: Remove the solvent under reduced pressure at a low temperature to obtain the crude this compound hydrochloride.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) under an inert atmosphere.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Common Side Reactions Catechol Catechol Nitration Nitration Catechol->Nitration Four_Nitrocatechol 4-Nitrocatechol Nitration->Four_Nitrocatechol Three_Nitrocatechol 3-Nitrocatechol Nitration->Three_Nitrocatechol Isomerization Reduction Reduction Four_Nitrocatechol->Reduction Product This compound Reduction->Product Nitroso Nitroso Intermediate Reduction->Nitroso Hydroxylamine Hydroxylamine Intermediate Reduction->Hydroxylamine Quinone Quinone Product->Quinone Oxidation Polymer Polymer Product->Polymer Oxidative Polymerization Azo_Azoxy Azo/Azoxy Byproducts Nitroso->Azo_Azoxy Hydroxylamine->Azo_Azoxy

Caption: Main synthesis pathway and common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Add more reducing agent - Check catalyst Check_Completion->Incomplete_Reaction No Colored_Product Product Colored? Check_Completion->Colored_Product Yes Incomplete_Reaction->Start Yellow_Red Yellow/Red Color: - Check for Azo/Azoxy impurities - Optimize reduction conditions Colored_Product->Yellow_Red Yes Dark_Brown_Black Dark/Black Color: - Check for Quinone/Polymer - Use inert atmosphere - Maintain acidic pH Colored_Product->Dark_Brown_Black Yes Insoluble_Solid Insoluble Solid: - Check for Polymerization - Strict exclusion of oxidants Colored_Product->Insoluble_Solid Yes Final_Product Pure Product Yellow_Red->Final_Product Dark_Brown_Black->Final_Product Insoluble_Solid->Final_Product

Caption: Troubleshooting workflow for low yield or impurities in this compound synthesis.

References

troubleshooting low yield in the reduction of 4-nitrocatechol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the reduction of 4-nitrocatechol (B145892) to 4-aminocatechol, a critical reaction for researchers in synthetic chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: My overall yield of 4-aminocatechol is significantly lower than expected. What are the most common causes?

Low yields can stem from several stages of the experimental process. The most frequent issues include incomplete reaction conversion, formation of side products, catalyst deactivation, suboptimal reaction conditions, and degradation of the product during workup or purification. A systematic approach is needed to identify the root cause.

Q2: How can I determine if my reaction has gone to completion, and what should I do if it hasn't?

Incomplete conversion is a primary reason for low yields.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the 4-nitrocatechol starting material. A common mobile phase for this analysis is a mixture of petroleum ether and ethyl acetate (B1210297).[1]

  • Troubleshooting Incomplete Conversion:

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Some reductions may require several hours.[2]

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For catalytic hydrogenations, ensure adequate hydrogen pressure.[3] For transfer hydrogenations, use a fresh hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine (B178648) hydrate) in the correct stoichiometric excess.[3] For metal/acid reductions, ensure enough metal is present to complete the reaction.

    • Poor Mixing: In heterogeneous reactions (e.g., with Pd/C or Zn dust), efficient stirring is essential to ensure proper contact between the substrate, catalyst, and hydrogen source.[3]

Q3: I'm observing significant side product formation. What are these impurities and how can they be minimized?

The reduction of a nitro group proceeds through intermediates such as nitroso and hydroxylamino species.[4][5] Accumulation of these intermediates or further reactions can lead to impurities.

  • Minimizing Intermediates: Ensuring the reaction goes to completion with an active catalyst and sufficient reducing agent will typically convert these intermediates to the desired amine.

  • Preventing Over-reduction: While less common for the aromatic ring under standard nitro reduction conditions, other functional groups can be sensitive. However, the primary concern with 4-aminocatechol is not over-reduction but degradation.

  • Controlling Temperature: Excessive heat can sometimes promote side reactions. While some reductions need heat to overcome the activation energy, it's crucial to find the optimal temperature.[3]

Q4: I suspect my catalyst is inactive or poisoned. How can I troubleshoot catalyst-related issues?

For catalytic hydrogenations (e.g., using Pd/C, PtO₂, or Raney Ni), the catalyst's health is paramount.

  • Catalyst Deactivation (Poisoning): Precious metal catalysts are highly susceptible to poisoning by impurities like sulfur, phosphorus, or even certain nitrogen-containing compounds present in reagents or solvents.[3][4] Ensure high-purity starting materials and solvents.

  • Improper Handling: Catalysts like Raney Nickel can be pyrophoric and require careful handling under an inert atmosphere to maintain activity.[3] Palladium on carbon (Pd/C) can also be sensitive to prolonged air exposure.

  • Insufficient Loading: The amount of catalyst may be too low for the reaction scale. Try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[3]

Q5: How do solvent, temperature, and pH affect the reduction of 4-nitrocatechol?

These parameters are crucial for optimizing the reaction environment.

  • Solvent: The choice of solvent is critical for solubility and reactivity. Protic solvents like ethanol (B145695), methanol, or acetic acid often facilitate the reduction.[3][6] For substrates with poor solubility, a co-solvent system or a solvent like THF might be necessary.[3]

  • Temperature: The optimal temperature varies. While many hydrogenations proceed at room temperature, some require heating.[3] For instance, a protocol using zinc dust specifies refluxing for 8 hours.[2]

  • pH: The pH of the reaction medium can significantly influence the reaction. Acidic conditions are common, particularly for reductions using metals like Sn, Fe, or Zn with HCl.[2][7] The stability and reactivity of both the starting material and the product are pH-dependent.[8][9] For instance, under strongly acidic conditions, the formation of 4-nitrocatechol itself is favored in some reactions, highlighting the role of pH in the system's reactivity.[10]

Q6: My product appears to be degrading during workup and purification. How can I prevent this?

4-aminocatechol, like many aminophenols, is highly susceptible to oxidation, which can cause significant product loss and discoloration (turning dark).

  • Workup Under Inert Atmosphere: The entire purification process should be carried out while minimizing exposure to oxygen.[11] Performing filtrations, extractions, and solvent removal under a nitrogen or argon atmosphere is highly recommended.

  • Use of Antioxidants: During the workup, washing with a dilute solution of an antioxidant like sodium hydrosulfite can help prevent oxidation.[11]

  • Temperature Control: Keep the product cold during and after purification. Store the final compound at a low temperature, neat if possible.[12]

Visual Troubleshooting and Workflow

The following diagrams provide a visual guide to the troubleshooting process, the chemical transformation, and the general experimental workflow.

G start Low Yield of 4-Aminocatechol check_conversion Is reaction complete? (Check via TLC) start->check_conversion check_side_products Significant side products or discoloration? check_conversion->check_side_products Yes solution_conversion Increase reaction time Increase H2 pressure / reducing agent Improve agitation check_conversion->solution_conversion No check_catalyst Catalyst issue suspected? check_side_products->check_catalyst No solution_side_products Optimize temperature Ensure complete conversion Check starting material purity check_side_products->solution_side_products Yes check_workup Product degrades during workup? check_catalyst->check_workup No solution_catalyst Increase catalyst loading Use fresh/high-purity reagents Handle catalyst under inert gas check_catalyst->solution_catalyst Yes solution_workup Workup under inert atmosphere (N2/Ar) Use antioxidant wash (e.g., NaHSO3) Keep product cold check_workup->solution_workup Yes end_node Yield Improved check_workup->end_node No solution_conversion->end_node solution_side_products->end_node solution_catalyst->end_node solution_workup->end_node

Caption: Troubleshooting flowchart for low yield in 4-nitrocatechol reduction.

G cluster_start 4-Nitrocatechol cluster_end 4-Aminocatechol start_mol end_mol start_mol->end_mol   Reduction   e.g., H₂, Pd/C   or Zn, HCl

Caption: Reaction pathway for the reduction of 4-nitrocatechol.

G A Reaction Setup (Inert Atmosphere) B Addition of Substrate & Solvent A->B C Addition of Catalyst & Reducing Agent B->C D Reaction Monitoring (TLC) C->D E Workup (Inert Atmosphere) D->E F Purification (e.g., Recrystallization) E->F G Characterization & Storage F->G

Caption: General experimental workflow for 4-nitrocatechol reduction.

Data Summary and Protocols

Table 1: Comparison of Common Reduction Methods
MethodReducing Agent(s)Typical SolventConditionsTypical YieldReference(s)
Catalytic HydrogenationH₂ gas, Pd/C (5-10 mol%)Ethyl Acetate, Ethanol30-50 °C, 1 atm H₂90-95%*[1]
Metal/Acid ReductionZinc dust, HClWaterReflux, 8 hours~75%[2]
Transfer HydrogenationAmmonium formate, Pd/CMethanolRefluxVariable[6]
Metal ChlorideStannous chloride (SnCl₂), HClEthanol50 °CVariable[6]

*Note: The 90-95% yield was reported for the reduction of 4-nitrocatechol dibenzyl ether, a protected form of 4-nitrocatechol, indicating that protecting the hydroxyl groups can be a highly effective strategy.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ (Adapted from a procedure for a protected analogue)[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitrocatechol (1 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethyl acetate or ethanol (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) (e.g., 0.05-0.1 g per gram of substrate) under a nitrogen or argon atmosphere.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at a temperature of 35-40 °C.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-aminocatechol. The product should be purified immediately or stored under an inert atmosphere at low temperature.

Protocol 2: Metal/Acid Reduction using Zinc and HCl (Adapted from a reported synthesis)[2]

  • Setup: In a round-bottom flask, add 4-nitrocatechol (1 equivalent), water (approx. 8 mL per gram), and concentrated HCl (approx. 0.5 equivalents).

  • Addition of Zinc: While stirring, gradually add zinc dust (approx. 4 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 8 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Workup: After cooling, filter the reaction mixture to remove excess zinc and inorganic salts. The filtration should be done quickly to minimize air exposure.

  • Purification: The aqueous filtrate can be neutralized or slightly basified to precipitate the product, which is often collected by filtration. Alternatively, extraction with an organic solvent may be possible depending on the pH. Recrystallization from a suitable solvent (e.g., 50% ethanol) can be performed for further purification. Handle the product under an inert atmosphere whenever possible.[2]

References

optimizing reaction conditions for 4-aminobenzene-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-aminobenzene-1,2-diol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of reducing 4-nitrocatechol (B145892).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most frequently cited and reliable laboratory-scale synthesis of this compound is the reduction of 4-nitrocatechol.[1] This method is well-documented and offers good yields. Common reducing agents include zinc dust in the presence of an acid like hydrochloric acid, or catalytic hydrogenation.[1][2]

Q2: My final product is discolored (pink, brown, or black). What is the cause and how can I prevent it?

A2: Discoloration of this compound is primarily due to oxidation. The aminophenol structure, particularly with the catechol moiety, is highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored quinone-like structures and other polymeric byproducts. To prevent this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during workup, purification, and drying. Using degassed solvents can also minimize oxidation. Store the final product in a cool, dark place under an inert atmosphere.

Q3: The yield of my reaction is consistently low. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material (4-nitrocatechol).

  • Side Reactions: Over-reduction or other side reactions can consume the starting material or the product. Careful control of reaction temperature and the amount of reducing agent is critical.

  • Product Loss During Workup: this compound has some solubility in water, so extensive washing with aqueous solutions during extraction can lead to product loss.[2] It is often isolated as its hydrochloride or hydrobromide salt to improve stability and ease of handling.[3][4]

  • Oxidation: As mentioned in Q2, product loss can occur due to oxidation during the reaction and purification steps.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A4: Besides the starting material (4-nitrocatechol) and the desired product (this compound), common impurities can include:

  • Partially reduced intermediates: Such as nitroso or hydroxylamine (B1172632) species.

  • Oxidation products: Quinones or polymeric materials.

  • Byproducts from the reducing agent: For instance, when using zinc dust, zinc salts will be present and must be removed during workup.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient amount of reducing agent. 2. Deactivation of the catalyst (in catalytic hydrogenation). 3. Low reaction temperature.1. Add the reducing agent in slight excess and monitor the reaction by TLC. 2. Ensure the catalyst is fresh and handled under an inert atmosphere. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Product is an Oil or Fails to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Inappropriate solvent system for recrystallization.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Screen a variety of solvent systems for recrystallization. A common technique is to dissolve the compound in a good solvent (e.g., ethanol (B145695), methanol) and then add a poor solvent (e.g., water, hexane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
Difficulty in Removing Zinc Salts Incomplete quenching or precipitation of zinc salts after reduction with Zn/HCl.After the reaction, adjust the pH to be slightly basic (pH 8-9) to precipitate zinc hydroxide, which can then be removed by filtration through a pad of celite.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound via the reduction of 4-nitrocatechol. Please note that actual results may vary based on experimental setup and scale.

Parameter Method A: Zn/HCl Reduction Method B: Catalytic Hydrogenation
Starting Material 4-Nitrocatechol4-Nitrocatechol
Reducing Agent Zinc DustHydrogen Gas (H₂)
Catalyst -Palladium on Carbon (Pd/C, 5-10 mol%)
Solvent Water / Ethanol mixtureEthanol, Methanol, or Ethyl Acetate
Acid Hydrochloric Acid (HCl)-
Temperature RefluxRoom Temperature to 50°C
Pressure Atmospheric1-4 atm
Typical Yield ~75%>90% (can be higher)
Key Advantages Inexpensive reagents, straightforward setup.High yields, cleaner reaction profile, easier workup.
Key Disadvantages Formation of inorganic salts that require removal, can be exothermic.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.

Experimental Protocols

Detailed Methodology for Synthesis via Zn/HCl Reduction

This protocol is adapted from established procedures for the reduction of nitroarenes.

Materials:

  • 4-Nitrocatechol

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Activated Carbon

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrocatechol (1 equivalent). Add a mixture of water and ethanol to dissolve the starting material upon heating.

  • Addition of Acid: To the stirred solution, add concentrated hydrochloric acid (approximately 0.5 equivalents).

  • Reduction: Heat the mixture to a gentle reflux. Add zinc dust (4 equivalents) portion-wise over a period of time to control the exothermic reaction.

  • Reaction Monitoring: The reaction mixture will typically change color. Monitor the progress of the reaction by TLC until the starting material is consumed (approximately 8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove excess zinc and other solids. Wash the filter cake with ethanol.

    • Combine the filtrates and add activated carbon for decolorization. Stir for 15-20 minutes.

    • Filter again to remove the activated carbon.

  • Isolation:

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add water until the solution becomes turbid. Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Nitrocatechol in Water/Ethanol add_hcl Add HCl start->add_hcl add_zn Add Zinc Dust (Portion-wise) add_hcl->add_zn reflux Reflux (8h) add_zn->reflux cool Cool to RT reflux->cool Reaction Complete filter_zn Filter excess Zn cool->filter_zn decolorize Decolorize with Activated Carbon filter_zn->decolorize filter_carbon Filter Carbon decolorize->filter_carbon concentrate Concentrate filter_carbon->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize isolate Isolate & Dry Product recrystallize->isolate end Product isolate->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration impure_product Impure Product (TLC) start->impure_product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn workup_loss Loss during Workup? low_yield->workup_loss oxidation Oxidation? discoloration->oxidation unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm side_products Side Products? impure_product->side_products solution_ly1 Increase reaction time/ temperature or add more reducing agent. incomplete_rxn->solution_ly1 Yes solution_ly2 Minimize aqueous washes. Isolate as a salt. workup_loss->solution_ly2 Yes solution_d1 Use inert atmosphere. Degas solvents. Store product properly. oxidation->solution_d1 Yes solution_ip1 Optimize reaction time and stoichiometry. unreacted_sm->solution_ip1 Yes solution_ip2 Purify by column chromatography or recrystallization. side_products->solution_ip2 Yes

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-Aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of crude 4-aminobenzene-1,2-diol (also known as 4-aminocatechol).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Product Discoloration (Pink, Brown, or Black) Oxidation of the aminophenol functional groups by atmospheric oxygen.[1][2] This is a very common issue as catechol derivatives are highly susceptible to oxidation, often forming colored quinone-type species.[2]Conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]Use deoxygenated solvents for all extractions and recrystallizations.Add a small amount of a reducing agent, such as sodium dithionite (B78146) or sodium bisulfite, during the workup or recrystallization process.[3][4]Perform a decolorization step by treating the solution with activated charcoal before the final crystallization.[3]
Failure to Crystallize During Recrystallization Too much solvent was used, preventing the solution from reaching saturation upon cooling.[5]The cooling process was too rapid, inhibiting crystal nucleation.The concentration of impurities is too high, inhibiting crystal formation.Evaporate some of the solvent to increase the concentration of the desired compound and attempt to cool again.Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving to an ice bath.[5]Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.Add a seed crystal of pure this compound.If impurity levels are very high, an additional purification step (e.g., column chromatography or another extraction) may be necessary before attempting recrystallization.[6]
Low Final Yield Product loss during transfers between glassware.Using an excessive amount of solvent during recrystallization, leaving a significant amount of product in the mother liquor.[5]Adsorption of the product onto activated charcoal during decolorization.[3]Product degradation due to prolonged exposure to heat or oxygen.Minimize the number of transfers. Rinse glassware with a small amount of the mother liquor to recover residual crystals.Use the minimum amount of hot solvent required to fully dissolve the crude product for recrystallization.[7]Use the minimum effective amount of activated charcoal and avoid prolonged heating times after its addition.Work efficiently and maintain an inert atmosphere, especially when heating the solution.
Oily Product Instead of Crystals The melting point of the compound is lower than the temperature of the crystallization solvent.Presence of impurities that are "oiling out" with the product.Ensure the solution is fully cooled.Change the recrystallization solvent or use a solvent system (a mixture of a "good" solvent and a "poor" solvent).Re-dissolve the oil in a minimal amount of hot solvent and attempt a slower cooling process, perhaps with seeding.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The most common and effective methods are recrystallization, acid-base extraction, and column chromatography.[3] For removing colored impurities, treatment with activated charcoal or a reducing agent like sodium dithionite is often employed.[3] The choice of method depends on the nature of the impurities and the desired final purity.

Q2: My purified this compound darkens over time during storage. How can I prevent this?

A2: The discoloration is due to oxidation. This compound is sensitive to air and light.[8] For long-term storage, it should be kept in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and stored at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Q3: Which solvents are best for the recrystallization of this compound?

A3: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Given its polar nature, water is a common choice.[9] For related aminophenols, solvents like aqueous ethanol, aqueous methanol, or chloroform (B151607) have been used.[3] It may be necessary to experiment with mixed solvent systems to achieve optimal results.

Q4: How does acid-base extraction work for this compound?

A4: this compound is amphoteric, meaning it has both a weakly basic amino group and weakly acidic hydroxyl groups. By adjusting the pH, its solubility in aqueous solutions can be controlled. In an acidic solution (e.g., dilute HCl), the amino group is protonated, forming a water-soluble salt, which allows separation from non-basic organic impurities.[3] Conversely, in a strong basic solution (e.g., NaOH), the hydroxyl groups can be deprotonated, also forming a water-soluble salt, allowing separation from non-acidic impurities.

Q5: How can I confirm the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for assessing the purity of this compound and detecting trace impurities.[1][3] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also standard methods for confirming both identity and purity.

Data Presentation

Table 1: Comparison of Primary Purification Techniques

Technique Principle Best For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Removing small to moderate amounts of impurities from a solid product.Cost-effective, scalable, can yield high-purity crystals.Requires finding a suitable solvent; potential for significant yield loss if not optimized.[5]
Acid-Base Extraction Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels.Separating the amphoteric product from non-acidic or non-basic organic impurities.[3]Fast, efficient for liquid-liquid separation, good for large scales.Product must be stable to strong acids/bases; can form emulsions.[3]
Column Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica (B1680970) gel) as a mobile phase flows through.[6]Separating compounds with similar polarities and for achieving very high purity.[3]High resolution, adaptable to a wide range of compounds.Can be time-consuming, requires larger volumes of solvent, may be difficult to scale up.

Experimental Protocols

Protocol 1: Recrystallization with Charcoal Decolorization

This protocol assumes the crude product is a solid and that water is a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deoxygenated water to just cover the solid.[5]

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot deoxygenated water until the solid just dissolves completely. Note: Avoid adding excess solvent to ensure good recovery.[7]

  • Decolorization (Optional): Remove the flask from the heat. Allow it to cool slightly, then add a small amount (e.g., a spatula tip) of activated charcoal to the solution.[3]

  • Hot Filtration: Re-heat the solution to boiling for a few minutes. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deoxygenated water to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum, preferably in a desiccator under an inert atmosphere to prevent oxidation.

Protocol 2: Acid-Base Extraction

This protocol describes the separation of this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous HCl (e.g., 1 M). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[3]

  • Separation: Allow the layers to separate. The protonated this compound salt will be in the lower aqueous layer. Drain the upper organic layer (containing neutral impurities) into a separate flask.

  • Basification: Drain the aqueous layer into a clean flask and cool it in an ice bath. Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) with stirring until the solution is neutral or slightly basic, which will precipitate the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold water and dry thoroughly under vacuum. A subsequent recrystallization (Protocol 1) may be performed to achieve higher purity.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purify Purification Steps cluster_iso Isolation cluster_final Final Product Crude Crude this compound Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Purify Primary Purification (e.g., Extraction or Charcoal Treatment) Dissolve->Purify Filter Hot Filtration (if required) Purify->Filter if charcoal used Crystallize Cool to Induce Crystallization Purify->Crystallize Filter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum & Inert Atmosphere Wash->Dry Pure Pure, Dry Product Dry->Pure Analyze Purity Analysis (HPLC, NMR, MP) Pure->Analyze

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Problem Encountered During Purification Color_Issue Is the product discolored (pink/brown)? Start->Color_Issue Color_Yes Cause: Oxidation Color_Issue->Color_Yes Yes Crystal_Issue Do crystals fail to form? Color_Issue->Crystal_Issue No Color_Sol Solution: - Use inert atmosphere - Add reducing agent - Use activated charcoal Color_Yes->Color_Sol Crystal_Yes Cause: Solution too dilute or cooled too fast Crystal_Issue->Crystal_Yes Yes Yield_Issue Is the final yield very low? Crystal_Issue->Yield_Issue No Crystal_Sol Solution: - Evaporate excess solvent - Cool slowly - Scratch flask / add seed crystal Crystal_Yes->Crystal_Sol Yield_Issue->Start No, other issue Yield_Yes Cause: Too much solvent or product loss Yield_Issue->Yield_Yes Yes Yield_Sol Solution: - Use minimum hot solvent - Minimize transfers - Rinse glassware Yield_Yes->Yield_Sol

Caption: Troubleshooting decision tree for common purification issues.

References

preventing oxidation of 4-aminobenzene-1,2-diol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-aminobenzene-1,2-diol during storage.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned from off-white to a pink or brownish color. What is the cause?

A1: The discoloration of this compound is a clear indicator of oxidation. This compound is highly susceptible to oxidation when exposed to atmospheric oxygen. The color change is due to the formation of quinone-imine species and their subsequent polymerization into highly colored products. This degradation can compromise the purity and reactivity of the compound in your experiments.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: Several factors can significantly speed up the oxidation process:

  • Oxygen: Atmospheric oxygen is the main culprit.

  • Light: Exposure to light, especially UV light, can initiate and propagate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • High pH (Alkaline Conditions): In alkaline solutions, the phenolic hydroxyl groups can be deprotonated, making the molecule more susceptible to oxidation.

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for oxidation.[1]

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure the long-term stability of solid this compound, it should be stored under the following conditions, as summarized in the table below. The salt forms, such as the hydrochloride or hydrobromide salt, are generally more resistant to oxidation than the free base.[2]

Q4: My this compound solution changes color shortly after preparation. How can I prevent this?

A4: The instability of this compound solutions is a common issue due to its rapid oxidation in the presence of dissolved oxygen. To prevent degradation in solution, it is crucial to use deoxygenated solvents and consider the addition of antioxidants. Preparing fresh solutions immediately before use is also a highly recommended practice.

Q5: What are suitable antioxidants for stabilizing solutions of this compound?

A5: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for stabilizing catecholamine and aminophenol solutions.[2] Ethylenediaminetetraacetic acid (EDTA) can also be beneficial as it chelates metal ions that can catalyze oxidation.[2] The choice and concentration of the antioxidant should be evaluated for compatibility with your specific experimental setup.

Q6: How can I detect and quantify the oxidation of my this compound sample?

A6: The extent of oxidation can be assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Solid reagent is discolored (pink, brown, or black). Oxidation due to improper storage (exposure to air and/or light).- Discard the discolored reagent as its purity is compromised.- For future prevention, strictly adhere to recommended storage conditions (see Data Presentation section).- Purchase fresh material from a reputable supplier and handle it under an inert atmosphere from the start.
Solution rapidly changes color upon preparation. - Use of solvents containing dissolved oxygen.- Contamination with metal ions.- pH of the solution is too high (alkaline).- Use deoxygenated solvents (see Experimental Protocols).- Prepare solutions in an inert atmosphere (glovebox or Schlenk line).- Add an antioxidant like ascorbic acid to the solvent before dissolving the compound.- Consider adding a chelating agent like EDTA to sequester catalytic metal ions.- Buffer the solution to a slightly acidic pH if compatible with your experiment.
Inconsistent experimental results. Degradation of the this compound stock solution over time.- Always prepare fresh solutions immediately before use.- If a stock solution must be stored, store it frozen (-20°C or below) in small, single-use aliquots under an inert atmosphere.- Before use, visually inspect thawed aliquots for any color change.
Precipitate forms in the solution. Formation of insoluble polymeric oxidation byproducts.- Filter the solution before use to remove particulates.- Implement stricter storage and handling protocols to prevent the initial oxidation that leads to polymerization.

Data Presentation

The following table summarizes the recommended storage conditions for this compound and provides illustrative stability data based on studies of closely related aminophenol compounds.

Parameter Recommended Condition Rationale Illustrative Purity after Storage *
Temperature 2-8°C (Refrigerated)[5]Reduces the rate of chemical degradation.>98% after 6 months
Atmosphere Inert gas (Argon or Nitrogen)Excludes oxygen, a key reactant in the oxidation of aminophenols.>99% after 12 months (with inert gas)<85% after 12 months (in air)
Light Protection from light (Amber vial or stored in the dark)Minimizes light-catalyzed degradation.>97% after 12 months (in dark)<90% after 12 months (exposed to light)
Container Tightly sealed containerPrevents exposure to moisture and atmospheric gases.N/A
Form Hydrochloride or Hydrobromide saltSalt formation increases stability by preventing oxidation of the free amino group.Higher stability compared to free base.

*Disclaimer: The quantitative data presented is illustrative and based on general knowledge of aminophenol stability. Actual stability will depend on the specific purity of the material and the precise storage conditions.

Experimental Protocols

Protocol 1: Storage of Solid this compound under an Inert Atmosphere

Objective: To properly store solid this compound to minimize oxidation.

Materials:

  • This compound

  • Schlenk flask or amber vial with a septum-lined cap

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Vacuum pump (optional, for Schlenk line use)

  • Parafilm or electrical tape

Procedure:

  • Preparation: If the compound was received in a standard bottle, prepare a clean, dry Schlenk flask or an amber vial of appropriate size.

  • Inerting the Container: Purge the empty container with a gentle stream of inert gas for several minutes to displace any air. If using a vial, this can be done by inserting a needle connected to the inert gas line and another needle as an outlet.

  • Transfer: Under a positive pressure of inert gas, carefully and quickly transfer the solid this compound into the prepared container.

  • Sealing: Securely seal the container. If using a Schlenk flask, close the stopcock. For a vial, ensure the septum cap is tight.

  • Final Purge: Briefly flush the headspace of the container with inert gas one more time to ensure a completely inert atmosphere.

  • Wrapping: Wrap the cap and any joints with Parafilm or a suitable sealant for extra protection against air ingress.

  • Storage: Place the sealed container in a refrigerator (2-8°C), protected from light. Ensure the container is clearly labeled with the compound name, date, and storage conditions.

Protocol 2: Preparation of a Stabilized Solution of this compound

Objective: To prepare a solution of this compound with minimal oxidation for immediate use in an experiment.

Materials:

  • This compound

  • Desired solvent (e.g., buffer, ethanol, DMSO)

  • Ascorbic acid (optional, as antioxidant)

  • Inert gas source (Argon or Nitrogen)

  • Schlenk flask or other suitable glassware for deoxygenation

  • Cannula or gas-tight syringe for transfers

Procedure:

  • Prepare Antioxidant Stock (Optional): If using ascorbic acid, prepare a concentrated stock solution in the desired solvent.

  • Deoxygenate the Solvent:

    • Place the required volume of solvent (with or without the antioxidant) in a Schlenk flask.

    • Perform at least three freeze-pump-thaw cycles for rigorous deoxygenation.

    • Alternatively, for a less rigorous method, bubble inert gas through the solvent for 15-30 minutes using a long needle or glass tube submerged below the liquid surface.

  • Prepare for Dissolution:

    • Place a magnetic stir bar and the pre-weighed solid this compound into a separate, dry Schlenk flask.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Dissolve the Compound:

    • Under a positive pressure of inert gas, transfer the deoxygenated solvent to the flask containing the solid using a cannula or a gas-tight syringe.

    • Stir the mixture until the solid is completely dissolved.

  • Use Immediately: Use the freshly prepared, stabilized solution as soon as possible for best results. Keep the solution under a positive pressure of inert gas until it is used.

Visualizations

Oxidation_Pathway Oxidation Pathway of this compound cluster_conditions Accelerating Factors This compound This compound Quinone-imine Intermediate Quinone-imine Intermediate This compound->Quinone-imine Intermediate Oxidation (O2, Light, Metal Ions) Polymeric Products Polymeric Products Quinone-imine Intermediate->Polymeric Products Polymerization O2 O2 Light Light Heat Heat High_pH High pH

Caption: Oxidation pathway of this compound.

Prevention_Workflow Workflow for Preventing Oxidation cluster_solid Solid Storage cluster_solution Solution Preparation Store_Solid Store Solid Inert_Atmosphere Inert Atmosphere (Ar or N2) Store_Solid->Inert_Atmosphere Refrigerate Refrigerate (2-8°C) Store_Solid->Refrigerate Protect_Light Protect from Light Store_Solid->Protect_Light Prepare_Solution Prepare Solution Store_Solid->Prepare_Solution Deoxygenate_Solvent Deoxygenate Solvent Prepare_Solution->Deoxygenate_Solvent Use_Antioxidants Use Antioxidants (e.g., Ascorbic Acid) Prepare_Solution->Use_Antioxidants Fresh_Preparation Prepare Fresh Prepare_Solution->Fresh_Preparation

Caption: Key strategies for preventing oxidation.

Troubleshooting_Logic Troubleshooting Discoloration Start Discoloration Observed? Solid_or_Solution Solid or Solution? Start->Solid_or_Solution Yes Discard_Solid Discard Solid. Review Storage Protocol. Solid_or_Solution->Discard_Solid Solid Review_Solvent_Prep Review Solvent Deoxygenation and Antioxidant Use. Solid_or_Solution->Review_Solvent_Prep Solution End Implement Corrective Actions Discard_Solid->End Check_pH Check pH and Metal Ion Contamination. Review_Solvent_Prep->Check_pH Check_pH->End

References

improving the efficiency of 4-aminobenzene-1,2-diol staining protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-aminobenzene-1,2-diol (also known as 4-Aminocatechol) staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in staining?

A1: this compound is a catecholamine compound. In histology and neuroscience, it is believed to be used as a special stain, likely for the visualization of specific cellular components or structures, potentially through an oxidation-reduction reaction at the site of interest. Its catechol structure suggests it may be useful for detecting specific metallic ions or areas of specific enzyme activity.

Q2: What is the proposed mechanism of this compound staining?

A2: The precise mechanism is not well-documented in standard histological literature. However, based on its chemical structure, the staining likely occurs via an oxidation process. The diol and amine groups can be oxidized to form a colored product that deposits in the tissue. This reaction may be catalyzed by endogenous enzymes or metallic ions, leading to specific labeling.

Q3: What are the main challenges when working with this compound?

A3: The primary challenge is the compound's susceptibility to auto-oxidation, which can lead to high background staining and the formation of precipitates. Controlling the pH and minimizing exposure to light and air are critical for achieving specific staining with a clear background.

Q4: How should this compound be stored?

A4: It should be stored as a dry powder in a tightly sealed, light-proof container, preferably in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining procedures.

Problem 1: High Background Staining

High background can obscure specific staining and make interpretation difficult.

Potential Cause Suggested Solution
Auto-oxidation of Staining Solution Prepare the staining solution immediately before use. Use deoxygenated water and consider adding an antioxidant (e.g., sodium metabisulfite) to the solution.
Staining Time Too Long Reduce the incubation time in the staining solution. Perform a time-course experiment to determine the optimal duration.
Staining Temperature Too High Perform the staining procedure at room temperature or 4°C to slow down the reaction rate.
Inadequate Rinsing Increase the number and duration of rinsing steps after staining to remove excess, unbound stain.
pH of Staining Solution is Off Optimize the pH of the staining buffer. A slightly acidic pH may help to reduce auto-oxidation.
Problem 2: Weak or No Specific Staining

This issue can arise from several factors related to tissue preparation and the staining protocol itself.

Potential Cause Suggested Solution
Inactivated Target Ensure the fixation method is compatible with the target of the stain. Over-fixation can mask the target.
Incorrect Staining Solution pH The pH can significantly affect the staining reaction. Perform a pH optimization experiment (e.g., from pH 6.0 to 7.5).
Stain Concentration Too Low Increase the concentration of this compound in the staining solution. A concentration titration is recommended.
Insufficient Incubation Time Increase the staining time to allow for adequate reaction.
Degraded Staining Reagent Use a fresh bottle of this compound, as the compound can degrade over time, even in solid form.
Problem 3: Presence of Precipitate on Tissue Sections

Precipitates can be mistaken for specific staining and can damage the tissue morphology.

Potential Cause Suggested Solution
Precipitation of Oxidized Stain Filter the staining solution immediately before applying it to the tissue sections using a 0.22 µm syringe filter.
Contaminated Buffers or Water Use high-purity water (e.g., Milli-Q) and freshly prepared, filtered buffers.
Excessive Stain Concentration Reduce the concentration of this compound.

Experimental Protocols

As specific, validated protocols for this compound staining are not widely published, the following represents a generalized workflow based on standard histological practices. Users must optimize these steps for their specific application.

General Staining Workflow

Caption: General workflow for this compound staining.

Troubleshooting Logic Flow

Troubleshooting_Logic cluster_bg High Background Solutions cluster_weak Weak Staining Solutions cluster_precip Precipitate Solutions Start Staining Issue Observed HighBg High Background? Start->HighBg WeakStain Weak/No Staining? HighBg->WeakStain No PrepFresh Prepare fresh solution HighBg->PrepFresh Yes Precipitate Precipitate Present? WeakStain->Precipitate No CheckFixation Check fixation protocol WeakStain->CheckFixation Yes End Re-evaluate Precipitate->End No FilterStain Filter staining solution Precipitate->FilterStain Yes ReduceTime Reduce staining time/temp PrepFresh->ReduceTime ImproveWash Improve washing steps ReduceTime->ImproveWash ImproveWash->End OptimizeConc Optimize stain concentration CheckFixation->OptimizeConc IncreaseTime Increase staining time OptimizeConc->IncreaseTime IncreaseTime->End UsePureWater Use high-purity water FilterStain->UsePureWater LowerConc Lower stain concentration UsePureWater->LowerConc LowerConc->End

Caption: Troubleshooting decision tree for common staining issues.

Safety Information

This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated area or under a chemical fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of the powder and contact with skin and eyes.

  • Disposing of the chemical and any contaminated materials in accordance with institutional and local regulations.

resolving poor staining results with 4-aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-aminobenzene-1,2-diol in staining protocols. The information herein is based on the chemical properties of the reagent and general principles of histochemical staining.

Principles of Staining with this compound

This compound is a versatile organic compound that can be used as a staining agent in biological research.[1] Its staining properties are likely attributed to its oxidation into a reactive quinone species. This quinone can then covalently bind to specific biomolecules in tissue sections, producing a colored product. The intensity and specificity of the staining are dependent on several factors, including the pH of the staining solution, the concentration of the reagents, and the fixation method used.

A proposed mechanism for staining involves the oxidation of the diol functional group in this compound to form a quinone derivative.[2] This reaction is often facilitated by an oxidizing agent and is sensitive to pH. The resulting quinone is an electrophile that can react with nucleophilic groups present in proteins and other biomolecules within the tissue, leading to the deposition of a visible stain.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of weak or no staining?

A1: Weak or no staining can result from several factors:

  • Degraded this compound solution: The reagent can oxidize over time when exposed to air and light. It is recommended to prepare fresh solutions for each experiment.

  • Incorrect pH of the staining solution: The oxidation of this compound is pH-dependent. An optimal pH is crucial for the formation of the reactive quinone species.

  • Inadequate fixation: Poor fixation can lead to the loss of target biomolecules or block the reactive sites.

  • Insufficient incubation time: The staining reaction may require more time to proceed to completion.

Q2: Why is there high background staining?

A2: High background staining can obscure the specific signal. Potential causes include:

  • Excessive concentration of this compound: A high concentration of the staining reagent can lead to non-specific binding.

  • Over-incubation: Leaving the tissue in the staining solution for too long can increase background.

  • Inadequate washing: Insufficient washing after the staining step can leave unbound reagent on the tissue.

Q3: Can the color of the stain vary?

A3: Yes, the final color and its intensity can be influenced by the pH of the staining solution and the specific biomolecules it binds to. It is important to maintain consistent pH and other staining conditions to ensure reproducibility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Staining 1. Inactive this compoundPrepare a fresh solution of this compound immediately before use.
2. Incorrect pHOptimize the pH of the staining buffer. Test a range of pH values (e.g., 6.5-8.0).
3. Insufficient oxidizing agentEnsure the correct concentration of the oxidizing agent is used.
Weak Staining 1. Suboptimal reagent concentrationIncrease the concentration of this compound or the oxidizing agent incrementally.
2. Inadequate incubation timeIncrease the staining incubation time.
3. Poor fixationEnsure the tissue is properly fixed. Consider trying different fixation methods.
High Background 1. Reagent concentration too highDecrease the concentration of this compound.
2. Over-stainingReduce the incubation time.
3. Inadequate washingIncrease the number and duration of washing steps after staining.
Uneven Staining 1. Incomplete reagent penetrationEnsure the tissue sections are fully immersed in the staining solution.
2. Poor sectioningCut thinner and more uniform tissue sections.[3]
3. Presence of air bubblesCarefully remove any air bubbles from the surface of the slide.

Experimental Protocols

Preparation of Staining Solution (Generalized Protocol)

This is a generalized protocol and may require optimization for your specific application.

  • Stock Solution of this compound:

    • Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-5 mg/mL.

    • This solution should be prepared fresh and protected from light.

  • Working Staining Solution:

    • Immediately before use, dilute the stock solution to the desired working concentration in the staining buffer.

    • Add an oxidizing agent (e.g., hydrogen peroxide) to a final concentration of 0.01-0.03%. The optimal concentration may vary.

Staining Procedure
  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slides through a series of xylene and graded ethanol (B145695) washes.

  • Antigen Retrieval (if necessary): For some applications, an antigen retrieval step may be required to unmask the target biomolecules.

  • Washing: Wash the slides with the staining buffer.

  • Staining: Incubate the slides in the freshly prepared working staining solution for 15-60 minutes at room temperature.

  • Washing: Wash the slides thoroughly with the staining buffer to remove excess stain.

  • Counterstain (optional): A counterstain can be used to visualize other cellular structures.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and then mount with a coverslip using a suitable mounting medium.

Visualizations

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_post Post-Staining cluster_end Analysis Tissue_Section Tissue Section Deparaffinization Deparaffinization & Rehydration Tissue_Section->Deparaffinization Washing1 Buffer Wash Deparaffinization->Washing1 Staining_Solution Incubate with This compound Solution Washing1->Staining_Solution Washing2 Buffer Wash Staining_Solution->Washing2 Counterstain Counterstain (Optional) Washing2->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Generalized workflow for staining with this compound.

Troubleshooting_Tree cluster_weak cluster_high Start Poor Staining Result Weak_No_Staining Weak or No Staining? Start->Weak_No_Staining High_Background High Background? Weak_No_Staining->High_Background No Fresh_Solution Prepare Fresh Reagent Weak_No_Staining->Fresh_Solution Yes Decrease_Conc Decrease Reagent Concentration High_Background->Decrease_Conc Yes Optimize_pH Optimize Buffer pH Fresh_Solution->Optimize_pH Increase_Time Increase Incubation Time Optimize_pH->Increase_Time Decrease_Time Decrease Incubation Time Decrease_Conc->Decrease_Time Improve_Washing Improve Washing Steps Decrease_Time->Improve_Washing

Caption: Troubleshooting decision tree for poor staining results.

References

Technical Support Center: Minimizing Impurities in 4-Aminobenzene-1,2-diol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of 4-aminobenzene-1,2-diol. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

The most prevalent and well-established method for the synthesis of this compound is the reduction of 4-nitrocatechol (B145892).[1] This process, while effective, can lead to the formation of several impurities that can complicate purification and impact the quality of the final product.

The primary impurities of concern are:

  • Unreacted Starting Material: Residual 4-nitrocatechol.

  • Partially Reduced Intermediates: Such as 4-nitrosocatechol.

  • Over-reduction Products: While less common under controlled conditions, further reduction of the aromatic ring can occur.

  • Oxidation Products: this compound is highly susceptible to oxidation, leading to the formation of quinone-based impurities, which are often colored.

Q2: How does pH influence the formation of impurities during the reduction of 4-nitrocatechol?

The pH of the reaction medium is a critical parameter that can significantly impact the selectivity of the reduction and the formation of byproducts. While specific quantitative data for 4-nitrocatechol reduction is not extensively published, studies on similar nitroaromatic reductions have shown that pH can influence the reaction pathway and the stability of intermediates.[2][3]

Generally, acidic conditions can favor the desired reduction of the nitro group. However, highly acidic environments may also promote side reactions or degradation of the final product. Conversely, basic conditions can increase the rate of oxidation of the aminophenol product to colored quinone impurities. Therefore, maintaining a controlled, mildly acidic to neutral pH is often recommended.

Q3: What is the impact of temperature on the synthesis of this compound?

Temperature is another crucial factor that must be carefully controlled to minimize impurity formation.

  • Low Temperatures: Insufficient temperature may lead to an incomplete reaction, resulting in a higher content of unreacted 4-nitrocatechol.

  • High Temperatures: Elevated temperatures can increase the rate of side reactions, leading to the formation of byproducts.[4] More significantly, higher temperatures can accelerate the degradation of the desired this compound product through oxidation.

An optimal temperature range should be determined experimentally to ensure a reasonable reaction rate while minimizing the formation of thermal degradation products.

Q4: How can I minimize the oxidation of this compound during synthesis and workup?

The diol and amino functionalities make this compound highly prone to oxidation, which is a primary source of colored impurities. To mitigate this, the following precautions are essential:

  • Inert Atmosphere: Conduct the reaction and all subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control of pH: As mentioned, avoid basic conditions during workup, as this can accelerate oxidation.

  • Temperature Control: Keep the temperature as low as reasonably possible during workup and purification.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as sodium metabisulfite (B1197395) or ascorbic acid, to the workup solutions can help prevent oxidation.

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the production of this compound.

Issue 1: High Levels of Unreacted 4-Nitrocatechol in the Crude Product
Symptom Potential Cause Troubleshooting Steps
A significant peak corresponding to 4-nitrocatechol is observed in the HPLC analysis of the crude product.1. Incomplete reaction due to insufficient reaction time.- Monitor the reaction progress closely using TLC or HPLC. - Extend the reaction time until the starting material is consumed.
2. Inadequate catalyst activity or loading.- Ensure the catalyst is fresh and has not been deactivated. - Increase the catalyst loading incrementally and observe the effect on the reaction rate.
3. Insufficient reducing agent.- Ensure the stoichiometry of the reducing agent is correct. - If using catalytic hydrogenation, ensure adequate hydrogen pressure.
4. Low reaction temperature.- Gradually increase the reaction temperature within a safe and controlled range, monitoring for the formation of degradation products.
Issue 2: Presence of Colored Impurities in the Final Product
Symptom Potential Cause Troubleshooting Steps
The isolated this compound is off-white, yellow, or brown.1. Oxidation of the product during reaction or workup.- Implement rigorous inert atmosphere techniques throughout the entire process. - Use freshly degassed solvents for the reaction and purification. - Avoid exposure to strong light.
2. Basic pH during workup.- Maintain a neutral or slightly acidic pH during extraction and purification steps.
3. High temperatures during solvent removal or drying.- Use rotary evaporation at a low temperature. - Dry the final product under vacuum at a mild temperature.
4. Presence of residual metal catalysts that can promote oxidation.- Ensure complete removal of the catalyst by filtration through a suitable medium (e.g., Celite).
Issue 3: Difficulty in Purifying this compound by Recrystallization
Symptom Potential Cause Troubleshooting Steps
The product "oils out" instead of crystallizing.1. The solvent is too good a solvent for the compound.- Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a good solvent and then add a poor solvent until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling.
2. The presence of significant impurities is depressing the melting point.- Attempt a preliminary purification by column chromatography before recrystallization.
The obtained crystals are still colored or show impurities by HPLC.1. The cooling rate is too fast, trapping impurities in the crystal lattice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling process.
2. The chosen recrystallization solvent does not effectively differentiate between the product and the impurity.- Experiment with a range of solvents with different polarities.

Section 3: Data Presentation

Table 1: Spectral Data for Key Compounds

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
4-Nitrocatechol 7.95 (d, 1H), 7.75 (dd, 1H), 7.05 (d, 1H), 10.5 (br s, 2H)152.0, 145.5, 126.0, 118.0, 116.5, 115.0
4-Aminophenol 8.37 (s, 1H, OH), 6.50-6.48 (d, 2H), 6.44-6.42 (d, 2H), 4.38 (s, 2H, NH2)[5]153.7, 131.8, 113.2, 113.2[5]
p-Benzoquinone 6.78 (s, 4H)187.5, 137.0

Note: NMR data for this compound and its direct oxidation products can be highly dependent on solvent and pH conditions due to the presence of acidic and basic functional groups.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 4-Nitrocatechol

This protocol provides a general guideline. Optimization of specific parameters may be required based on laboratory conditions and desired purity.

Materials:

  • 4-Nitrocatechol

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol (B129727) or Ethanol, degassed

  • Hydrogen gas

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 4-nitrocatechol in a suitable amount of degassed methanol or ethanol.

  • Inerting: Carefully add the Pd/C catalyst under a stream of nitrogen. The amount of catalyst can be optimized, typically ranging from 1 to 5 mol% of the substrate.

  • Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (typically 1-4 atm). Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the degassed solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system under an inert atmosphere.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be adapted and optimized for the analysis of this compound and its common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Note: This method should be validated for your specific application to ensure adequate separation and quantification of all relevant compounds.

Section 5: Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 4-Nitrocatechol in Degassed Solvent add_catalyst Add Pd/C Catalyst under N2 start->add_catalyst hydrogenation Hydrogenation (H2, Controlled T & P) add_catalyst->hydrogenation monitoring Monitor Reaction (TLC/HPLC) hydrogenation->monitoring filtration Filter through Celite (Remove Catalyst) monitoring->filtration concentration Concentrate Filtrate (Low Temperature) filtration->concentration recrystallization Recrystallization (Inert Atmosphere) concentration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Impurity Issues cluster_impurity_type Identify Impurity Type start Analyze Crude Product (HPLC/TLC) impurity_check Impurity Detected? start->impurity_check is_starting_material Unreacted Starting Material? impurity_check->is_starting_material Yes no_impurity Proceed to Purification impurity_check->no_impurity No is_colored Colored Impurity? is_starting_material->is_colored No optimize_reaction Optimize Reaction: - Increase Time/Temp - Check Catalyst/Reagent is_starting_material->optimize_reaction Yes prevent_oxidation Prevent Oxidation: - Inert Atmosphere - Degassed Solvents - Control pH/Temp is_colored->prevent_oxidation Yes other_impurity Characterize Impurity (MS, NMR) & Adjust Purification is_colored->other_impurity No

Caption: Decision tree for troubleshooting common impurity issues.

References

Technical Support Center: Synthesis of 4-aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-aminobenzene-1,2-diol (also known as 4-aminocatechol). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate the successful and scalable synthesis of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound featuring an amino group and two adjacent hydroxyl groups on a benzene (B151609) ring.[1] Its reactive functional groups make it a valuable building block in organic synthesis.[2] It finds applications in the chemical industry for producing dyes and pigments, in pharmaceuticals due to its potential anti-inflammatory properties as a cyclooxygenase-2 (COX-2) inhibitor, and in biological research as a staining reagent.[1][3]

Q2: What are the most common synthetic routes to produce this compound?

A2: The most prevalent and direct method is the reduction of 4-nitrocatechol (B145892).[2] This can be achieved using various methods, including chemical reduction with agents like zinc dust in the presence of acid or through catalytic hydrogenation.[2][4] Another approach involves the direct amination of catechol.[1] A multi-step synthesis starting from catechol, proceeding through nitration and then reduction, has also been reported to have a high overall yield.[5]

Q3: What are the key precursors for the synthesis?

A3: The primary precursor is 4-nitrocatechol for the reduction route.[2] Other starting materials that can be used to first synthesize 4-nitrocatechol include catechol and p-nitrophenol.[4][5]

Q4: What are the typical physical properties of this compound?

A4: It is typically a white to off-white crystalline solid that is soluble in water.[1] It has a melting point of approximately 124-125 °C.[6] The compound is also available commercially as a hydrochloride or hydrobromide salt.[3][7]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: While detailed GHS classification is not consistently available in the search results, standard laboratory safety practices should be followed.[8] This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the hydrochloride salt, hazard statements include H302, H312, H315, H319, H332, and H335, indicating it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up.

Issue 1: Low Reaction Yield

Q: My synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A: Low yields can stem from several factors, from reactant quality to suboptimal reaction conditions.[9] A systematic approach is key to identifying and resolving the issue.

Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in the 4-nitrocatechol precursor or the reducing agent can lead to unwanted side reactions.[9]

    • Recommendation: Ensure the purity of your starting materials. Recrystallize the 4-nitrocatechol if necessary. Use a fresh, high-quality reducing agent.

  • Suboptimal Reaction Conditions: The reduction of the nitro group is sensitive to parameters like temperature, pH, and reaction time.[2]

    • Recommendation: Systematically optimize the reaction conditions. Key parameters to investigate include temperature (ensuring consistent heating, e.g., reflux), pH (maintaining acidic conditions for zinc reduction), and reaction duration.[2][4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

  • Inefficient Reduction: The chosen reducing agent or protocol may not be effective for the scale of your reaction.

    • Recommendation: For the common method using zinc dust and HCl, ensure the zinc dust is activated and added gradually to control the exothermic reaction.[4] For larger scales, catalytic hydrogenation may offer a more efficient and cleaner alternative, though it requires specialized equipment.[2]

  • Product Decomposition: this compound, like many aminophenols, can be sensitive to oxidation, especially at elevated temperatures or in the presence of air. This can lead to the formation of colored impurities and loss of product.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, cool the mixture promptly and consider using an antioxidant like sodium sulfite (B76179) during workup to prevent oxidation.[10]

G cluster_start Start: Low Yield Observed cluster_troubleshooting Troubleshooting Pathway cluster_solutions Corrective Actions start Low Yield purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (T, pH, Time) start->conditions reduction Evaluate Reduction Efficiency start->reduction decomposition Assess Product Decomposition start->decomposition sol_purity Recrystallize Precursor/ Use Fresh Reagents purity->sol_purity Impure? sol_conditions Systematic Variation/ TLC Monitoring conditions->sol_conditions Suboptimal? sol_reduction Activate Reductant/ Consider Catalytic H2 reduction->sol_reduction Inefficient? sol_decomposition Use Inert Atmosphere/ Add Antioxidant decomposition->sol_decomposition Oxidation? end_node Yield Improved sol_purity->end_node sol_conditions->end_node sol_reduction->end_node sol_decomposition->end_node

Caption: Troubleshooting workflow for addressing low yield.

Issue 2: Impurity Formation

Q: My final product is discolored and shows significant impurities on analysis. What is the cause and how can I purify it?

A: Discoloration is a common issue, often indicating oxidation of the diol and/or amino functionalities to form quinone-like species.[2] Incomplete reaction or side reactions can also lead to impurities.

Troubleshooting & Purification Steps:

  • Identify the Impurity: If possible, use analytical techniques like LC-MS or NMR to identify the major impurities. Common impurities could include unreacted 4-nitrocatechol or partially reduced intermediates.

  • Prevent Oxidation: As mentioned for low yields, preventing air exposure is critical. Use degassed solvents and maintain an inert atmosphere during the reaction, workup, and storage.

  • Purification Protocol:

    • Decolorization: After the reaction, the crude product solution can be treated with activated carbon to remove colored impurities.[4]

    • pH Adjustment & Extraction: For aminophenol compounds, purification can sometimes be achieved by adjusting the pH of an aqueous solution to precipitate the product while impurities remain dissolved, or vice-versa. A multi-step extraction with an organic solvent like toluene (B28343) at a controlled pH (e.g., 4.0-5.0) can remove non-polar impurities.[10]

    • Recrystallization: This is a powerful technique for purification. The crude this compound can be recrystallized from water or an ethanol (B145695)/water mixture.[4] Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly to form pure crystals.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-Nitrocatechol

This protocol is adapted from established laboratory procedures.[4]

Materials:

  • 4-nitro-1,2-benzenediol (4-nitrocatechol)

  • Zinc dust

  • 10 N Hydrochloric Acid (HCl)

  • 95% Ethanol

  • Activated carbon

Procedure:

  • To a 1000 mL flask, add 4-nitro-1,2-benzenediol (49.6 g, 0.32 mole), 403 mL of water, and 16 mL of 10 N HCl (0.16 mole).

  • While stirring vigorously, gradually add zinc dust (83.2 g, 1.28 mole). The addition should be portion-wise to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter with vacuum to remove excess zinc and other solids.

  • Wash the collected solids thoroughly with 95% ethanol.

  • Combine the filtrate and the ethanol washings. Add a small amount of activated carbon and stir for 15-20 minutes to decolorize the solution.

  • Filter the solution to remove the activated carbon.

  • Evaporate the ethanol from the filtrate under reduced pressure until the solution just begins to show turbidity.

  • Cool the solution in a freezer or ice bath to induce crystallization.

  • Collect the precipitated crystals by vacuum filtration. The resulting product is this compound. A reported yield for this step is approximately 75%.[4]

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product start_A 4-Nitrocatechol step1 1. Mix & Add Zinc (Control Exotherm) start_A->step1 start_B Zinc Dust + HCl start_B->step1 step2 2. Reflux (8h) step1->step2 step3 3. Cool & Filter (Remove Solids) step2->step3 step4 4. Decolorize (Activated Carbon) step3->step4 step5 5. Concentrate & Crystallize step4->step5 end_node 4-aminobenzene- 1,2-diol step5->end_node

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of a Lab-Scale Synthesis Protocol

This table summarizes the quantitative data from the experimental protocol described above.[4]

Reactant / ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-nitro-1,2-benzenediol155.1149.60.321
Zinc Dust65.3883.21.284
10 N HCl36.46-0.160.5
Product: this compound125.1330.00.2475% Yield
Table 2: Comparison of Synthesis Strategies

This table compares different approaches for synthesizing this compound.

Starting MaterialKey StepsReported YieldAdvantagesChallenges / Considerations
4-NitrocatecholSingle-step reduction (e.g., Zn/HCl)~75%[4]Direct, common procedure.Exothermic reaction, potential for impurities if not controlled, requires pure precursor.
Catechol1. Nitration2. Reduction-Uses a more fundamental starting material.Multi-step process, nitration requires careful control of regioselectivity.
Catechol1. Acylation2. Nitration3. ReductionUp to 80% (overall)[5]High overall yield, mild reaction conditions reported.Longer synthetic route, involves protection/deprotection steps.[5]

References

Technical Support Center: 4-Aminobenzene-1,2-diol Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-aminobenzene-1,2-diol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for common applications of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Storage and Handling

Q1: My solid this compound has changed color from off-white to a brownish tint. Can I still use it?

A1: A color change to brown or dark brown indicates oxidation of the compound. The diol and amine functional groups are susceptible to oxidation, which can lead to the formation of quinone-like impurities.[1] While minor discoloration may not significantly impact all experiments, it is generally recommended to use a fresh, pure sample for sensitive applications to ensure reproducibility and accuracy of your results. For less sensitive applications, you may consider purification by recrystallization.

Q2: How should I properly store this compound to prevent degradation?

A2: To minimize oxidation and degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] It is also recommended to store it in a refrigerator and protect it from light.[3] For long-term storage, keeping it at -20°C is advisable.

Solution Preparation and Stability

Q3: My solution of this compound in an aqueous buffer turned brown. What happened and what can I do?

A3: The browning of your solution is a clear sign of oxidation, which is accelerated in the presence of oxygen, light, and at certain pH values.[1] To prevent this:

  • Use Degassed Solvents: Prepare your buffers and solutions using deoxygenated water or solvents. This can be achieved by bubbling nitrogen or argon gas through the solvent or by using freeze-pump-thaw cycles.

  • Work Under Inert Atmosphere: Prepare your solutions in a glove box or under a stream of inert gas.

  • Control pH: The stability of this compound is pH-dependent. Acidic conditions can sometimes help to reduce the rate of oxidation of the amine group.[1] However, the optimal pH will depend on your specific application. It is advisable to prepare solutions fresh before use.

  • Protect from Light: Prepare and store solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

Q4: I am having trouble dissolving this compound in my desired solvent. What should I do?

A4: this compound is slightly soluble in DMSO and methanol (B129727).[3] Its solubility in aqueous solutions can be limited. To improve solubility:

  • Try a different solvent: Consider using a small amount of a co-solvent like DMSO or methanol before adding your aqueous buffer.

  • Gentle warming: Gently warming the solution may help to increase solubility. However, be cautious as elevated temperatures can also accelerate degradation.

  • pH adjustment: Depending on your experimental needs, adjusting the pH of the solution might improve solubility.

Experimental Issues

Q5: I am not observing the expected COX-2 inhibitory activity in my assay.

A5: Several factors could contribute to this issue:

  • Compound Degradation: As discussed above, this compound is prone to oxidation. Ensure you are using a fresh, high-purity sample and preparing your solutions correctly.

  • Incorrect Assay Conditions: Verify the concentration of your compound, the enzyme activity, and the incubation times in your COX-2 inhibition assay.

  • Solvent Effects: If you are using a co-solvent like DMSO, ensure the final concentration in your assay is low enough (typically <1%) to not affect enzyme activity.

  • IC50 Value: The inhibitory concentration (IC50) of this compound for COX-2 may vary depending on the specific assay conditions. It is crucial to perform a dose-response experiment to determine the IC50 in your system.

Q6: My staining with this compound is weak or has high background.

A6: For staining applications, consider the following:

  • Reactivity: this compound's staining properties are based on its reactivity with specific biomolecules.[4] Ensure your protocol is optimized for this type of reaction.

  • Fixation: The choice of tissue fixation method can impact the availability of the target molecules for staining.

  • Blocking: Proper blocking steps are essential to minimize non-specific binding and reduce background.

  • Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time for your specific tissue and target.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [1]
Appearance White to off-white crystalline solid[4]
Melting Point >180°C (decomposes)[5]
Boiling Point 351.9°C at 760 mmHg[3]
Density 1.412 g/cm³[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage Temperature Refrigerator, under inert atmosphere[3]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water Slightly solubleSolubility may be pH-dependent.
Ethanol (B145695) Soluble
Methanol Slightly Soluble[3]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[3]
Acetone Data not readily available
Dichloromethane Data not readily available

Note: It is recommended to determine the precise solubility in your specific experimental conditions.

Table 3: Comparative IC50 Values for COX-2 Inhibition

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
This compound Not ReportedNot Reported-
Celecoxib 0.4233.8[6]
Diclofenac 0.0262.9[7]
Indomethacin 0.310.029[7]

Note: The IC50 value for this compound has not been consistently reported in the literature and should be determined experimentally. A protocol for this determination is provided below.

Experimental Protocols

1. Protocol for Determining the IC50 of this compound for COX-2

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

Objective: To determine the concentration of this compound that inhibits 50% of the cyclooxygenase-2 (COX-2) enzyme activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening assay kit (fluorometric or colorimetric)

  • This compound

  • Arachidonic acid (substrate)

  • Anhydrous DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Due to its sensitivity, weigh the compound and prepare a stock solution (e.g., 10 mM) in anhydrous DMSO under an inert atmosphere.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare Serial Dilutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in assay buffer to achieve a range of final concentrations to be tested (e.g., from 100 µM to 0.01 µM).

  • Enzyme Reaction:

    • Follow the instructions provided with your COX-2 inhibitor screening assay kit. A general procedure is as follows:

    • Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

    • Add the diluted this compound solutions or a vehicle control (DMSO) to the respective wells.

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the reaction by adding the substrate, arachidonic acid.

  • Data Acquisition:

    • Immediately measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a set period (e.g., 5-10 minutes) using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Protocol for Immunohistochemistry (IHC) Staining to Visualize Small Molecule Distribution

This protocol provides a general framework for visualizing the localization of a small molecule like this compound in tissue sections, assuming it can be chemically tagged or detected by a specific antibody.

Objective: To visualize the distribution of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a modified form of this compound or a click chemistry-based detection system if an alkyne- or azide-modified analog is used.

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%), 5 minutes each.

    • Rinse with deionized water.[8]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in pre-heated antigen retrieval buffer at 95-100°C for 10-20 minutes.[8]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody/Detection Moiety Incubation:

    • Dilute the primary antibody or detection reagent to its optimal concentration in blocking buffer.

    • Incubate the sections overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer (3 times, 5 minutes each).

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[8]

    • Rinse with wash buffer.

    • Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[8]

    • Rinse with wash buffer.

  • Chromogenic Detection:

    • Develop the signal using a DAB chromogen kit according to the manufacturer's instructions.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

3. Protocol for Free Radical Polymerization

This protocol provides a general example of free radical polymerization that can be adapted for monomers like this compound, which can be polymerized.[4]

Objective: To synthesize a polymer using this compound as a monomer via free radical polymerization.

Materials:

  • This compound (monomer)

  • A free radical initiator (e.g., AIBN - azobisisobutyronitrile)

  • An appropriate solvent (e.g., DMF - dimethylformamide)

  • Nitrogen or Argon gas source

  • Schlenk flask or similar reaction vessel

  • Stirring plate and stir bar

  • Oil bath

Procedure:

  • Reaction Setup:

    • Place the this compound monomer and a magnetic stir bar in a Schlenk flask.

    • Add the solvent (e.g., DMF) to dissolve the monomer.

  • Degassing:

    • Seal the flask and degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition:

    • Under a positive pressure of inert gas, add the free radical initiator (e.g., AIBN). The amount of initiator will determine the final molecular weight of the polymer.

  • Polymerization:

    • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 60-80°C for AIBN).

    • Allow the polymerization to proceed for the desired amount of time, monitoring the viscosity of the solution.

  • Termination and Precipitation:

    • To stop the reaction, cool the flask to room temperature and expose the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or water).

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer under vacuum to a constant weight.

Visualizations

COX2_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Inhibitor This compound Inhibitor->COX2 Inhibits

Caption: COX-2 Inhibition Pathway by this compound.

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration AntigenRetrieval AntigenRetrieval Rehydration->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb PrimaryAb Blocking->PrimaryAb 1. Primary Antibody SecondaryAb SecondaryAb PrimaryAb->SecondaryAb 2. Secondary Antibody Detection Detection SecondaryAb->Detection 3. Detection (HRP-DAB) Counterstain Counterstain Detection->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Immunohistochemistry (IHC) Experimental Workflow.

Polymerization_Logic Monomer This compound (Monomer) GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Heat Radical->Monomer Initiation GrowingChain->Monomer Adds monomer Polymer Polymer GrowingChain->Polymer Final Product Termination Termination GrowingChain->Termination

Caption: Logical Flow of Free Radical Polymerization.

References

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of 4-aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-aminobenzene-1,2-diol purity. Ensuring the purity of this compound, a key building block in pharmaceutical synthesis, is critical for the safety and efficacy of the final drug product. This document outlines two distinct HPLC methodologies, presenting their performance characteristics based on experimental data for structurally similar compounds, and offers detailed experimental protocols to aid in method selection and implementation.

Introduction to Purity Analysis of this compound

This compound, also known as 4-aminocatechol, is a versatile intermediate in organic synthesis. Its purity is paramount, as impurities can affect the yield and safety profile of subsequent products. A common synthetic route involves the reduction of 4-nitrocatechol, which can lead to process-related impurities such as the starting material (catechol), the nitro-intermediate (4-nitrocatechol), and other isomers.[1] HPLC is a powerful and widely used technique for assessing the purity of such non-volatile and thermally sensitive compounds.[2] This guide compares two principal HPLC approaches: a conventional Reversed-Phase (RP-HPLC) method and a Mixed-Mode Chromatography (MMC) method, which offers alternative selectivity.

Comparative Analysis of HPLC Methods

The selection of an optimal HPLC method depends on the specific requirements of the analysis, including the desired resolution of potential impurities, sensitivity, and run time. Below is a summary of two representative methods with their respective performance parameters.

Table 1: Comparison of Validated HPLC Methodologies for Aminophenol Analysis

ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Mixed-Mode Chromatography (MMC)
Stationary Phase C18 (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm)Mixed-Mode SCX/C18 (e.g., Primesep 100, 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with phosphate (B84403) buffer (pH 6.3) and Acetonitrile (ACN)Isocratic elution with aqueous phosphate buffer (pH 4.85):Methanol (B129727) (85:15, v/v)
Detection UV at 245 nmUV at 285 nm[3][4]
Flow Rate 1.0 mL/min1.0 mL/min[3][4]
Linearity Range 0.05 - 100 µg/mL (typical for related compounds)0.1 - 50 µg/mL (typical for aminophenol isomers)[3]
Limit of Detection (LoD) ~0.01 µg/mL (estimated for similar compounds)~0.02 µg/mL (for aminophenol isomers)[3]
Limit of Quantitation (LoQ) ~0.05 µg/mL (estimated for similar compounds)~0.07 µg/mL (for aminophenol isomers)[3]
Precision (%RSD) < 2% (typical for validated methods)< 5% (for aminophenol isomers)[3]
Accuracy (% Recovery) 98 - 102% (typical for validated methods)95 - 105% (for aminophenol isomers)[3]

Experimental Protocols

Detailed methodologies for the two compared HPLC approaches are provided below. These protocols are based on established methods for closely related aminophenol compounds and can be adapted and validated for this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

This method is a widely used approach for the separation of moderately polar to non-polar compounds. The C18 stationary phase provides hydrophobic interactions, and a gradient elution with an organic modifier allows for the separation of a range of impurities with varying polarities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent.

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Potential impurity standards (e.g., catechol, 4-nitrocatechol)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium phosphate) in water and adjust the pH to 6.3 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase A).

    • Prepare working standard solutions by diluting the stock solution to various concentrations to establish a calibration curve.

    • Prepare solutions of potential impurities in a similar manner.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the same solvent as the standard solutions.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

    • Gradient Program: A typical gradient might be:

      • 0-10 min: 5% B

      • 10-25 min: 5% to 50% B

      • 25-30 min: 50% B

      • 30.1-35 min: Return to 5% B (re-equilibration)

Method 2: Mixed-Mode Chromatography (MMC) with UV Detection

This method utilizes a stationary phase with both reversed-phase (C18) and strong cation exchange (SCX) properties. This dual retention mechanism can provide unique selectivity for polar and ionizable compounds like this compound and its potential impurities, which may be difficult to separate by purely reversed-phase chromatography.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV/Vis detector.

  • Column: Primesep 100 (150 x 4.6 mm, 5 µm) or equivalent mixed-mode column.

Reagents:

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Potential impurity standards

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous phosphate buffer (e.g., 50 mM) and adjust the pH to 4.85 with phosphoric acid.

    • Mix the aqueous buffer with methanol in an 85:15 (v/v) ratio.

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Follow the same procedure as described in Method 1.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3][4]

    • Column Temperature: 30 °C

    • Detection Wavelength: 285 nm[3][4]

    • Injection Volume: 10 µL

Method Validation Workflow and Signaling Pathways

A typical workflow for the validation of an HPLC method for purity assessment is depicted below. This process ensures that the analytical method is suitable for its intended purpose.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability Testing robustness->system_suitability validation_report Validation Report & Method Implementation system_suitability->validation_report

Caption: Workflow for HPLC Method Validation.

Discussion

RP-HPLC (Method 1) is a versatile and robust technique that is often the first choice for purity analysis. The use of a C18 column provides good retention for a wide range of organic molecules. The gradient elution is particularly useful for separating compounds with different polarities, which is often the case for a drug substance and its process-related impurities. The main advantage of this method is its wide applicability and the vast amount of literature and expertise available for method development and troubleshooting.

Mixed-Mode Chromatography (Method 2) offers an alternative and often orthogonal selectivity compared to RP-HPLC. The combination of hydrophobic and ion-exchange interactions can resolve closely related compounds that may co-elute on a C18 column. This is particularly advantageous for separating isomers or polar compounds that have limited retention on traditional reversed-phase columns. The isocratic elution in the example method can lead to simpler operation and faster run times once the method is optimized. However, method development for MMC can be more complex due to the dual retention mechanisms.

Conclusion

Both RP-HPLC and MMC are suitable for the purity validation of this compound. The choice between the two methods will depend on the specific impurity profile of the sample and the analytical requirements. For routine quality control with a well-defined set of impurities, a simple and fast isocratic MMC method might be preferable. For development samples with unknown or a wide range of impurities, the versatility of a gradient RP-HPLC method is often more advantageous. It is recommended to screen both types of columns during method development to identify the optimal stationary phase for the specific separation challenge. Regardless of the chosen method, thorough validation according to ICH guidelines is essential to ensure reliable and accurate purity results.

References

A Comparative Analysis of 4-aminobenzene-1,2-diol and Other Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923) (PGs). There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated during inflammation. Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

4-Aminobenzene-1,2-diol has been identified as a cyclooxygenase-2 (COX-2) inhibitor, suggesting its potential as an anti-inflammatory agent. Structurally, it is a substituted catechol, and its mechanism of action is believed to involve the inhibition of prostaglandin (B15479496) synthesis. However, a detailed quantitative comparison of its potency and selectivity with other COX-2 inhibitors is hampered by the lack of specific IC50 values in published literature.

Quantitative Comparison of COX-2 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of several well-known COX-2 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib 150.04375
Rofecoxib >500.018>2778
Etoricoxib 1161.1106
Lumiracoxib 670.13515
Valdecoxib Data not available0.005Data not available

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro assays.

In Vitro Fluorometric COX Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Human Recombinant COX-1 or COX-2 enzyme

  • Test inhibitors and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test inhibitors to the desired concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX Assay Buffer, COX Cofactor, and the respective COX enzyme (COX-1 or COX-2). Add the test inhibitor or control to the designated wells. Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (enzyme activity without inhibitor). The IC50 value is then calculated from a dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant environment for assessing inhibitor activity.

Materials:

  • Freshly drawn human venous blood with anticoagulant (e.g., heparin)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test inhibitors

  • Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane (B8750289) B2 (TXB2)

Procedure:

  • COX-2 Inhibition Assay:

    • Incubate heparinized whole blood with the test inhibitor at various concentrations for a short period (e.g., 15 minutes) at 37°C.

    • Induce COX-2 expression by adding LPS and continue the incubation for a longer period (e.g., 24 hours).

    • Centrifuge the samples to separate the plasma.

    • Measure the concentration of PGE2 in the plasma using an ELISA kit. PGE2 production is indicative of COX-2 activity.

  • COX-1 Inhibition Assay:

    • Allow whole blood (without anticoagulant) to clot in the presence of the test inhibitor at various concentrations for a specified time (e.g., 1 hour) at 37°C. This process induces platelet aggregation and TXB2 production via COX-1.

    • Centrifuge the samples to separate the serum.

    • Measure the concentration of TXB2 in the serum using an ELISA kit. TXB2 is a stable metabolite of thromboxane A2, and its level reflects COX-1 activity.

  • Data Analysis: Calculate the percent inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production at each inhibitor concentration compared to the vehicle control. Determine the IC50 values from the resulting dose-response curves.

COX-2 Signaling Pathway in Inflammation

The diagram below illustrates the central role of COX-2 in the inflammatory signaling cascade. Inflammatory stimuli, such as cytokines and bacterial endotoxins (LPS), activate intracellular signaling pathways, leading to the increased expression of the COX-2 enzyme. COX-2 then converts arachidonic acid into pro-inflammatory prostaglandins, which mediate various aspects of the inflammatory response, including pain, fever, and swelling.

COX2_Signaling_Pathway cluster_membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Gene_Expression COX-2 Gene Expression Inflammatory_Stimuli->COX2_Gene_Expression Induces Cell_Membrane Cell Membrane Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme COX2_Gene_Expression->COX2_Enzyme Translates to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Converts Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitors Selective COX-2 Inhibitors (e.g., this compound, Celecoxib) Inhibitors->COX2_Enzyme Inhibits

Caption: The COX-2 inflammatory signaling pathway.

Conclusion

While this compound is recognized as a COX-2 inhibitor, the absence of comprehensive, publicly available quantitative data on its inhibitory potency and selectivity makes a direct performance comparison with established coxibs challenging. The provided data for other selective COX-2 inhibitors highlights the varying degrees of potency and selectivity that can be achieved with different chemical scaffolds. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies to elucidate the precise pharmacological profile of this compound and other novel compounds. Further investigation into the quantitative pharmacology of this compound is warranted to fully understand its therapeutic potential.

comparing the biological activity of aminobenzene-diol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Aminobenzene-diol Isomers

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides an objective comparison of the biological activities of the three isomers of aminobenzene-diol, more commonly known as aminophenol: ortho-aminophenol (2-aminophenol), meta-aminophenol (3-aminophenol), and para-aminophenol (4-aminophenol). The position of the amino and hydroxyl groups on the benzene (B151609) ring significantly influences their biological effects, ranging from antioxidant potential to specific organ toxicity. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Data Presentation

The following tables summarize the comparative biological activities of the aminophenol isomers. It is important to note that direct comparative studies providing IC50 values for all three isomers under identical experimental conditions are limited. Therefore, the data presented is a synthesis of findings from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: Comparative Toxicity of Aminophenol Isomers

IsomerTarget Organ(s)Observed Toxic EffectsMechanism of Toxicity
o-Aminophenol LiverIncreased relative liver weight in rats.[1]Converted to 2-aminophenoxazine-3-one by cytochrome c.[1]
m-Aminophenol GeneralReduced body weight, tremors, increased serum bilirubin (B190676) in newborn rats.[1]Primarily undergoes glucuronidation and sulfation conjugation.[1]
p-Aminophenol KidneyBrown urine, increased epithelial cells in urine, nephrotoxicity.[1]Oxidized to p-benzoquinoneimine by renal cytochrome P-450, which then binds to renal proteins.[1]

Table 2: Comparative Antioxidant and Pro-oxidant Activity of Aminophenol Isomers

IsomerAntioxidant Activity (Radical Scavenging)Pro-oxidant Activity (in the presence of Cu2+)
o-Aminophenol Potent radical scavenging activity.[2]Produces reactive oxygen species.[3][4]
m-Aminophenol Significantly less active than ortho and para isomers.[2]Little to no reactivity.[3][4]
p-Aminophenol Potent radical scavenging activity.[2]Produces reactive oxygen species.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, or renal proximal tubule epithelial cells for kidney toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the aminophenol isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is a widely used method to determine the free radical scavenging activity of compounds.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of the aminophenol isomers in methanol.

  • Reaction Mixture: In a 96-well plate or a cuvette, add 100 µL of the DPPH solution to 100 µL of the sample solution at different concentrations. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to the biological activity of aminophenol isomers.

Toxicity_Pathway cluster_o_aminophenol o-Aminophenol Hepatotoxicity cluster_p_aminophenol p-Aminophenol Nephrotoxicity o-AP o-Aminophenol CytC Cytochrome c o-AP->CytC Oxidation APX 2-Aminophenoxazine-3-one CytC->APX Hepatotoxicity Hepatotoxicity APX->Hepatotoxicity p-AP p-Aminophenol CYP450 Renal Cytochrome P450 p-AP->CYP450 Oxidation p-BQI p-Benzoquinoneimine CYP450->p-BQI Renal_Protein Renal Proteins p-BQI->Renal_Protein Covalent Binding Nephrotoxicity Nephrotoxicity Renal_Protein->Nephrotoxicity

Caption: Metabolic activation pathways leading to the organ-specific toxicity of ortho- and para-aminophenol.

Antioxidant_Mechanism cluster_radical_scavenging Radical Scavenging by o- and p-Aminophenol cluster_meta_isomer m-Aminophenol Inactivity AP o- or p-Aminophenol AP_Radical Stable Aminophenol Radical AP->AP_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical accepts H• Quinone-imine Quinone-imine AP_Radical->Quinone-imine Stabilization m-AP m-Aminophenol No_Stable_Radical No Stable Radical Intermediate m-AP->No_Stable_Radical Less stable radical

Caption: Proposed mechanism for the differential antioxidant activity of aminophenol isomers.

Experimental_Workflow Start Start: Prepare Aminophenol Isomer Solutions Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Start->Antioxidant Cell_Culture Seed and Culture Cells Cytotoxicity->Cell_Culture DPPH_Reaction Mix Isomers with DPPH Solution Antioxidant->DPPH_Reaction Treatment Treat Cells with Isomers Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay IC50_Cyto Calculate Cytotoxicity IC50 MTT_Assay->IC50_Cyto End End: Comparative Analysis IC50_Cyto->End Absorbance_DPPH Measure Absorbance DPPH_Reaction->Absorbance_DPPH IC50_AO Calculate Antioxidant IC50 Absorbance_DPPH->IC50_AO IC50_AO->End

Caption: A generalized experimental workflow for comparing the biological activities of aminophenol isomers.

References

A Comparative Guide to the Synthesis of 4-aminobenzene-1,2-diol from Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminobenzene-1,2-diol, also known as 4-aminocatechol or 3,4-dihydroxyaniline, is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The arrangement of its amino and vicinal diol functionalities makes it a versatile building block. The selection of an appropriate synthetic route to this compound is critical, impacting overall yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of three alternative precursors for the synthesis of this compound: catechol, p-nitrophenol, and 2-chloro-4-nitrophenol. We present a side-by-side comparison of their synthetic pathways, supported by quantitative data and detailed experimental protocols.

Comparison of Synthetic Pathways

The synthesis of this compound from the selected precursors typically converges on the key intermediate, 4-nitro-1,2-benzenediol (4-nitrocatechol), which is subsequently reduced to the final product. The primary differences between the routes lie in the methods used to synthesize this common intermediate.

Data Presentation
PrecursorSynthetic RouteNumber of StepsKey ReagentsOverall Yield (%)AdvantagesDisadvantages
Catechol Protection, Nitration, Reduction/Deprotection3Benzyl chloride, K₂CO₃, HNO₃, H₂/Pd-C~80%[1]High overall yield, mild reaction conditions.[1]Requires protection/deprotection steps.
p-Nitrophenol Chlorination, Hydrolysis, Reduction3KClO₃, HCl, NaOH, Zn dust~60%Utilizes readily available starting material.Use of hazardous reagents like KClO₃ and generation of chlorine gas.[1]
2-Chloro-4-nitrophenol Hydrolysis, Reduction2NaOH, Zn dust, HCl~63%Shorter reaction sequence.Starting material may be less accessible than catechol or p-nitrophenol.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

catechol_route Catechol Catechol Protected_Catechol Catechol dibenzyl ether Catechol->Protected_Catechol Benzyl chloride, K₂CO₃ (95-98% yield) Nitrated_Protected_Catechol 4-Nitrocatechol dibenzyl ether Protected_Catechol->Nitrated_Protected_Catechol HNO₃, Acetic acid (94-97% yield) Final_Product This compound Nitrated_Protected_Catechol->Final_Product H₂, Pd/C (90-95% yield)

Caption: Synthetic pathway from Catechol.

p_nitrophenol_route p_Nitrophenol p-Nitrophenol Chloro_Nitrophenol 2-Chloro-4-nitrophenol p_Nitrophenol->Chloro_Nitrophenol KClO₃, HCl (91% yield) Nitro_Catechol 4-Nitro-1,2-benzenediol Chloro_Nitrophenol->Nitro_Catechol NaOH, then HCl (84% yield) Final_Product This compound Nitro_Catechol->Final_Product Zn dust, HCl (75% yield)

Caption: Synthetic pathway from p-Nitrophenol.

chloro_nitrophenol_route Chloro_Nitrophenol 2-Chloro-4-nitrophenol Nitro_Catechol 4-Nitro-1,2-benzenediol Chloro_Nitrophenol->Nitro_Catechol NaOH, then HCl (84% yield) Final_Product This compound Nitro_Catechol->Final_Product Zn dust, HCl (75% yield)

Caption: Synthetic pathway from 2-Chloro-4-nitrophenol.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic pathway are provided below.

Route 1: From Catechol

This three-step synthesis involves the protection of catechol's hydroxyl groups, followed by nitration and a final reduction/deprotection step.[1]

Step 1: Synthesis of Catechol dibenzyl ether (Protection)

  • In a reaction flask, catechol, potassium carbonate (K₂CO₃), and dimethylformamide (DMF) are combined and stirred.

  • Benzyl chloride is added, and the mixture is heated to 90-150°C for 0.5-5 hours.

  • After cooling, water is added, and the solid product is collected by filtration, washed with water, and dried.

  • Yield: 95-98%.[1]

Step 2: Synthesis of 4-Nitrocatechol dibenzyl ether (Nitration)

  • Catechol dibenzyl ether is dissolved in glacial acetic acid, and concentrated sulfuric acid is added.

  • A solution of 65% nitric acid (HNO₃) in glacial acetic acid is added dropwise over approximately 1 hour.

  • The reaction is stirred for an additional 0.5-2 hours.

  • Ice water is then added to the reaction mixture, and the resulting solid is filtered, washed to neutrality with water, and dried.

  • Yield: 94-97%.[1]

Step 3: Synthesis of this compound (Reduction and Deprotection)

  • 4-Nitrocatechol dibenzyl ether is dissolved in ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added.

  • The mixture is subjected to a hydrogen atmosphere at 30-50°C until hydrogen uptake ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product.

  • Yield: 90-95%.[1]

Route 2: From p-Nitrophenol

This pathway involves an initial chlorination, followed by hydrolysis and reduction.[2][3]

Step 1: Synthesis of 2-Chloro-4-nitrophenol (Chlorination)

  • p-Nitrophenol (69.55 g, 0.5 mole) is dissolved in 200 ml of 10 N hydrochloric acid (HCl) with heating and then cooled.[2]

  • A solution of potassium chlorate (B79027) (KClO₃; 61.25 g, 0.5 mole) in 600 ml of water is added gradually with stirring.[2]

  • Stirring is continued for 1 hour after the addition is complete, and the mixture is left to stand overnight.[2]

  • The solid product is collected by vacuum filtration, washed with distilled water, and recrystallized from a dilute acetic acid solution.[2]

  • Yield: 91%.[2][3]

Step 2: Synthesis of 4-Nitro-1,2-benzenediol (Hydrolysis)

  • 2-Chloro-4-nitrophenol (64.44 g, 0.4 mole) and 300 ml of 4M sodium hydroxide (B78521) (NaOH) solution are refluxed with heating for 6 hours.[2]

  • After cooling, the crystalline product is collected by vacuum filtration and dissolved in a small amount of warm water (60°C).[2]

  • The solution's pH is adjusted to 2.0 with 10% HCl, and it is cooled while stirring.[2]

  • The product is collected by filtration and recrystallized from water.[2]

  • Yield: 84%.[2]

Step 3: Synthesis of this compound (Reduction)

  • To a flask containing 4-nitro-1,2-benzenediol (49.6 g, 0.32 mole), 403 ml of water and 16 ml of 10 N HCl are added.[2]

  • Zinc dust (83.2 g, 1.28 mole) is added gradually while stirring, and the reaction mixture is refluxed with heating for 8 hours.[2]

  • After cooling and vacuum filtration, the filtrate is washed with 95% ethanol (B145695) and decolorized with activated carbon.[2]

  • The ethanol is evaporated until the solution becomes turbid. After cooling in a freezer and vacuum filtration, the final product is collected.[2]

  • Yield: 75%.[2]

Route 3: From 2-Chloro-4-nitrophenol

This is a two-step synthesis starting with the hydrolysis of 2-chloro-4-nitrophenol.

Step 1: Synthesis of 4-Nitro-1,2-benzenediol (Hydrolysis)

  • The protocol is identical to Step 2 of the p-Nitrophenol route.

  • Yield: 84%.[2]

Step 2: Synthesis of this compound (Reduction)

  • The protocol is identical to Step 3 of the p-Nitrophenol route.

  • Yield: 75%.[2]

Conclusion

The choice of precursor for the synthesis of this compound has significant implications for the overall efficiency and practicality of the process.

  • The catechol-based route offers the highest reported overall yield and utilizes mild reaction conditions, making it an attractive option for industrial-scale production where efficiency is paramount.[1] However, it necessitates the use of protection and deprotection steps.

  • The p-nitrophenol route starts from a readily available and inexpensive material. However, it involves hazardous reagents like potassium chlorate and the in-situ generation of chlorine gas, which may pose safety concerns.[1] The overall yield is also lower compared to the catechol route.

  • The 2-chloro-4-nitrophenol route is the most direct of the three but is contingent on the availability and cost of the starting material. It offers a reasonably good yield over two steps.

Ultimately, the optimal synthetic strategy will depend on a careful evaluation of factors such as raw material cost and availability, equipment capabilities, safety considerations, and desired product purity and yield. This guide provides the foundational data and protocols to aid researchers and process chemists in making an informed decision.

References

Quantitative Analysis of 4-aminobenzene-1,2-diol in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within complex mixtures is a cornerstone of product development, quality control, and safety assessment. This guide provides a comprehensive comparison of analytical methodologies applicable to the quantitative analysis of 4-aminobenzene-1,2-diol (also known as 4-aminocatechol), a compound of interest in various chemical and pharmaceutical contexts.

Due to the limited availability of direct, validated methods for this compound in peer-reviewed literature, this guide presents a comparative analysis of established techniques for structurally analogous compounds, such as positional isomers (e.g., 4-aminophenol) and related catecholamines. The experimental data and protocols provided herein are for these representative analytes and would require adaptation and validation for the specific quantification of this compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. The following tables summarize the performance of various techniques for the analysis of compounds structurally similar to this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Method DescriptionColumnMobile PhaseDetectionLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference Compound(s)
HPLC with Amperometric DetectionLuna 5 µm C18 (100 x 4.6 mm)0.05 mol/L LiCl in 18% methanol, pH 4.0Amperometric (+325 mV)Not Specified1 ng/mLNot Specified4-aminophenol (B1666318)
Gradient HPLC with UV DetectionZorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)Gradient with phosphate (B84403) buffer (pH 6.3) and AcetonitrileUV at 245 nm0.15 - 7.5 µg/mL0.05 µg/mL0.15 µg/mL4-aminophenol
Gradient HPLC with DAD DetectionZorbax SB-Aq (50 x 4.6 mm, 5 µm)Gradient with sodium octanesulfonate (pH 3.2) and MethanolDAD at 225 nm0.16 - 1.2 µg/mLNot Specified0.16 µg/mL4-aminophenol[1]

Table 2: Voltammetric Methods

Method DescriptionElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference Compound(s)
Differential Pulse VoltammetryPoly(gibberellic acid)-Modified Carbon Paste ElectrodeDPVNot Specified0.57 µMCatechol[2]
Cyclic VoltammetryCTAB Modified Carbon Paste ElectrodeCV1 mM - 4 mM0.1 µM4-aminophenol[3]
Differential Pulse VoltammetryGraphene Oxide/Nanocomposite Modified GCEDPV0.5 µM - 300.0 µM0.012 µMCatechol

Table 3: Spectrophotometric Methods

Method DescriptionReagent(s)Wavelength (λmax)Linear RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)Reference Compound(s)
Oxidative CouplingN-(1-Naphthyl)ethylenediamine, KIO₃520 nm0.4 - 6.4 µg/mL0.6002 x 10⁴p-aminophenol[4]
Reaction with NQS1,2-Naphthoquinone-4-sulphonate488, 480, 535 nm0.2-18 µg/mL5166 - 7673Aminophenol isomers[5]
Dimerization with Ferric IonsFerric IonsNot SpecifiedMicromolar rangeNot Specified2-aminophenols[6]

Table 4: Gas Chromatography-Mass Spectrometry (GC-MS)

Method DescriptionDerivatization ReagentKey FeaturesLimit of Detection (LOD)Reference Compound(s)
GC-MS AnalysisN-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and N-methyl-bis(heptafluorobutyramide) (MBHFBA)Requires derivatization to increase volatility. Provides high selectivity and structural information.0.2 - 5.0 ppbCatecholamines[7]

Experimental Protocols

Detailed methodologies for key representative experiments are provided below. These protocols will require optimization and validation for the specific analysis of this compound.

HPLC with UV Detection for 4-Aminophenol[8]
  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Zorbax Eclipse Plus C18 (250 x 4.6mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solution A: Phosphate buffer (pH=6.3).

    • Solution B: Acetonitrile (ACN).

    • Gradient Program: 0–12 min, 10% ACN; 12–38 min, 10% to 30% ACN; 38–58 min, 30% ACN; 58–60 min, 30% to 10% ACN; 60–65 min, 10% ACN.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 245 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards of 4-aminophenol and samples are prepared in a suitable diluent (e.g., mobile phase). For tablets, a powdered sample is extracted with the diluent and filtered before injection.

Voltammetric Determination of Catechol[2]
  • Instrumentation: An electrochemical workstation with a three-electrode system (working, reference, and counter electrodes).

  • Working Electrode: Poly(gibberellic acid)-modified carbon paste electrode (PGBAMCPE).

  • Technique: Differential Pulse Voltammetry (DPV).

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., pH 7.0).

  • Procedure:

    • The modified electrode is immersed in the supporting electrolyte.

    • A potential scan is applied using DPV.

    • Aliquots of a standard catechol solution or the sample solution are added to the electrochemical cell.

    • The DPV is recorded after each addition.

    • The peak current is measured and plotted against the concentration to generate a calibration curve.

Spectrophotometric Determination of p-Aminophenol[4]
  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents:

  • Procedure:

    • To a series of 25 mL volumetric flasks, add increasing volumes of the p-aminophenol standard solution.

    • Add 1.5 mL of 1 N NaOH, 1.5 mL of 0.015 M KIO₃, and 2 mL of 0.005 M N-NED, mixing after each addition.

    • Dilute to the mark with distilled water and mix well.

    • Allow the color to develop for 15 minutes.

    • Measure the absorbance at 520 nm against a reagent blank.

    • Plot the absorbance versus concentration to create a calibration curve.

GC-MS Analysis of Catecholamines (requiring derivatization)[7]
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization: A two-step derivatization is often employed:

    • O-silylation: The hydroxyl groups are derivatized using a silylating agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).

    • N-acylation: The amino group is derivatized using an acylating agent such as N-methyl-bis(heptafluorobutyramide) (MBHFBA).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the derivatized analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Procedure:

    • The sample containing the catecholamines is evaporated to dryness.

    • The derivatization reagents are added, and the reaction is carried out at an elevated temperature (e.g., 60-80 °C).

    • An aliquot of the derivatized sample is injected into the GC-MS system.

Visualizing the Workflow and Decision Process

To aid in the understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a logical approach to method selection.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Mixture Containing This compound Extraction Extraction / Dilution Sample->Extraction Cleanup Solid Phase Extraction (if necessary) Extraction->Cleanup HPLC HPLC Extraction->HPLC Voltammetry Voltammetry Extraction->Voltammetry Spectrophotometry Spectrophotometry Extraction->Spectrophotometry Derivatization Derivatization (for GC-MS) Cleanup->Derivatization GCMS GC-MS Derivatization->GCMS Calibration Calibration Curve Construction HPLC->Calibration Voltammetry->Calibration Spectrophotometry->Calibration GCMS->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantitative analysis of a target analyte in a mixture.

Method_Selection_Flowchart node_method node_method start High Sensitivity Required? matrix Complex Matrix? start->matrix Yes throughput High Throughput Needed? start->throughput No hplc_ms HPLC-MS/MS or HPLC with EC Detection matrix->hplc_ms Yes voltammetry Voltammetry matrix->voltammetry No hplc_uv HPLC-UV throughput->hplc_uv Yes spectro Spectrophotometry throughput->spectro No structural Structural Confirmation Needed? gcms GC-MS (with derivatization) structural->gcms Yes hplc_ms->structural

Caption: Decision tree for selecting an appropriate analytical method.

References

Comparative Guide to the Cross-Reactivity of 4-aminobenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of 4-aminobenzene-1,2-diol, a compound of interest in various chemical and pharmaceutical applications. Due to the limited direct experimental data on this specific molecule, this guide leverages data from structurally similar compounds, particularly para-phenylenediamine (PPD), to infer potential cross-reactivity profiles. Furthermore, it details the standard experimental protocols used to assess skin sensitization and cross-reactivity, providing a framework for future studies.

Introduction to Cross-Reactivity in Skin Sensitization

Allergic contact dermatitis (ACD) is a T-cell-mediated inflammatory skin reaction initiated by the binding of a small, reactive chemical (a hapten) to skin proteins. Once an individual is sensitized to a specific hapten, their immune system may also react to other structurally similar chemicals, a phenomenon known as cross-reactivity. Understanding the cross-reactivity potential of a new chemical entity is crucial for assessing its safety profile.

This compound shares structural similarities with well-known skin sensitizers, such as p-phenylenediamine (B122844) (PPD), a common ingredient in hair dyes. Both molecules are aromatic amines with substituents that can facilitate their transformation into reactive haptens. The presence of the catechol group in this compound suggests it can be readily oxidized to a reactive quinone, a key step in the haptenation process.

Predicted Cross-Reactivity Profile of this compound

Based on studies of PPD and other para-amino compounds, it is plausible that individuals sensitized to these chemicals may also react to this compound. The following table summarizes known cross-reactivities of PPD, which can serve as a predictive model for this compound.

Compound Class Specific Examples Observed Cross-Reactivity with PPD Predicted Cross-Reactivity with this compound
Aromatic Amines p-Phenylenediamine (PPD), Toluene-2,5-diamine (PTD), p-aminophenol, m-aminophenolHighHigh
Azo Dyes Disperse Yellow 3, Disperse Orange 1CommonProbable
Local Anesthetics Benzocaine, ProcaineSignificantPossible
Sulfonamides SulfamethoxazoleOccasionalPossible
Sunscreens p-Aminobenzoic acid (PABA)OccasionalPossible

Experimental Assays for Assessing Cross-Reactivity

Modern approaches to skin sensitization testing rely on a combination of in chemico, in vitro, and in silico methods that address the key events in the Adverse Outcome Pathway (AOP) for skin sensitization. These methods can be adapted to study cross-reactivity by challenging sensitized cells or systems with the chemical of interest.

Key Event 1: Covalent Binding to Proteins (Haptenation)

The initial event in skin sensitization is the covalent binding of the chemical (or its metabolite) to skin proteins. The Direct Peptide Reactivity Assay (DPRA) is an in chemico method that assesses this reactivity.

Experimental Workflow: Direct Peptide Reactivity Assay (DPRA)

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis TestChemical Test Chemical Solution (e.g., this compound) IncubateCys Incubate Test Chemical with Cysteine Peptide TestChemical->IncubateCys IncubateLys Incubate Test Chemical with Lysine (B10760008) Peptide TestChemical->IncubateLys CysPeptide Cysteine Peptide Solution CysPeptide->IncubateCys LysPeptide Lysine Peptide Solution LysPeptide->IncubateLys HPLC HPLC Analysis IncubateCys->HPLC IncubateLys->HPLC Depletion Calculate % Peptide Depletion HPLC->Depletion Classification Reactivity Classification Depletion->Classification

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

  • Preparation of Solutions: Prepare stock solutions of the test chemical (e.g., this compound) and synthetic peptides containing cysteine and lysine in a suitable solvent.

  • Reaction Incubation: Mix the test chemical solution with each peptide solution at a defined molar ratio. Incubate the mixtures for a specified period (typically 24 hours) at a controlled temperature.

  • Analysis: Analyze the concentration of the remaining unreacted peptides using High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Calculate the percentage of peptide depletion for both cysteine and lysine. Based on the depletion values, the chemical is categorized into one of four reactivity classes: minimal, low, moderate, or high.[1]

Key Event 2: Keratinocyte Activation

Skin sensitizers can induce stress responses in keratinocytes, leading to the activation of signaling pathways like the Keap1-Nrf2-ARE pathway. The KeratinoSens™ assay is an in vitro method that measures the activation of this pathway.

Signaling Pathway: Keap1-Nrf2-ARE Activation

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer (B1316253) Sensitizer (e.g., oxidized this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Sensitizer->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE Antioxidant Response Element (ARE) Nrf2_free->ARE binds to Gene_Expression Gene Expression (e.g., Luciferase in KeratinoSens™) ARE->Gene_Expression activates

Caption: Keap1-Nrf2-ARE signaling pathway activated by sensitizers.

Experimental Protocol: KeratinoSens™ Assay

  • Cell Culture: Culture HaCaT cells, which are human keratinocytes stably transfected with a luciferase reporter gene under the control of the ARE element, in 96-well plates.

  • Chemical Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours.

  • Luciferase Assay: Measure the activity of the luciferase enzyme, which indicates the activation of the Keap1-Nrf2-ARE pathway.

  • Cytotoxicity Assessment: Concurrently, assess cell viability to ensure that the observed luciferase induction is not due to cytotoxic effects.

  • Data Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase activity above a certain threshold at non-cytotoxic concentrations.[2][3][4]

Key Event 3: Dendritic Cell Activation

Following keratinocyte activation, dendritic cells (DCs) are activated, which involves the upregulation of co-stimulatory molecules on their surface. The human Cell Line Activation Test (h-CLAT) is an in vitro assay that measures the expression of these markers on a human monocytic cell line (THP-1) that serves as a surrogate for DCs.

Experimental Workflow: human Cell Line Activation Test (h-CLAT)

hCLAT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_staining Staining cluster_analysis Analysis THP1_cells THP-1 Cells Incubation Incubate THP-1 cells with Test Chemical (24h) THP1_cells->Incubation TestChemical Test Chemical TestChemical->Incubation Staining Stain with fluorescently labeled antibodies for CD86 and CD54 Incubation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Expression Quantify CD86 and CD54 Expression FlowCytometry->Expression Classification Sensitizer Classification Expression->Classification

Caption: Workflow for the human Cell Line Activation Test (h-CLAT).

Experimental Protocol: human Cell Line Activation Test (h-CLAT)

  • Cell Culture and Exposure: Culture THP-1 cells and expose them to various concentrations of the test chemical for 24 hours.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for the cell surface markers CD86 and CD54.

  • Flow Cytometry: Analyze the expression levels of CD86 and CD54 on the cell surface using flow cytometry.

  • Data Interpretation: A chemical is considered a sensitizer if it causes a significant upregulation of CD86 and/or CD54 expression above a defined threshold.[5][6]

Summary of Predictive Data for this compound Analogs

The following table summarizes the expected outcomes for this compound in these key assays, based on data from structurally related compounds like PPD.

Assay Key Event Addressed Expected Outcome for this compound Rationale
Direct Peptide Reactivity Assay (DPRA) Protein haptenationHigh ReactivityThe catechol moiety is readily oxidized to a reactive quinone, which is expected to react with cysteine and lysine residues.
KeratinoSens™ Keratinocyte activationPositiveAs a reactive electrophile, it is expected to induce the Keap1-Nrf2-ARE pathway.
human Cell Line Activation Test (h-CLAT) Dendritic cell activationPositiveExpected to induce the expression of co-stimulatory molecules on dendritic cells.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking in the public domain, a strong scientific basis exists to predict its potential for cross-reactivity with other para-amino compounds, particularly those used in hair dyes. The structural analogy to potent sensitizers like PPD, combined with the chemical properties of its catechol group, suggests that this compound is likely to be a skin sensitizer.

The experimental protocols and predictive data presented in this guide provide a robust framework for researchers and drug development professionals to design and conduct studies to definitively assess the cross-reactivity profile of this compound. Utilizing the described in chemico and in vitro assays will enable a thorough and mechanistically informed evaluation of its skin sensitization potential, contributing to a comprehensive safety assessment.

References

Performance Showdown: 4-Aminobenzene-1,2-diol in Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced performance of chemical compounds in various biological assays is paramount. This guide provides a detailed comparison of 4-aminobenzene-1,2-diol, a compound of interest for its potential therapeutic properties, across several key assays. We will delve into its antioxidant capabilities and its role as an inhibitor of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), comparing its performance with relevant alternatives where data is available.

Data Presentation

The following tables summarize the quantitative performance of this compound and its alternatives in various assays.

Table 1: Antioxidant Activity

Compound/MethodDPPH Assay (IC50)FRAP Assay
This compoundData not availableData not available
3,4-Dihydroxybenzoic Acid8.01 µM[1]Strong activity reported[2]
Trolox (Standard)~21.1 mM (EC50)[2]Standard antioxidant[3]
Ascorbic Acid (Standard)IC50 of 66.12 ppm reported in one study[4]Standard antioxidant[3]

Table 2: Cyclooxygenase-2 (COX-2) Inhibition

CompoundCOX-2 Inhibition (IC50)
This compoundData not available
Celecoxib (Standard)0.1 µM - 7.6 µM (Varies with assay conditions)[5][6]

Note: this compound has been reported to inhibit COX-2, which is a key enzyme in inflammatory pathways. However, specific IC50 values were not found in the reviewed literature. Celecoxib is a well-known selective COX-2 inhibitor and is provided as a benchmark.

Table 3: Matrix Metalloproteinase (MMP) Inhibition

CompoundMMP-2 (IC50)MMP-8 (IC50)MMP-9 (IC50)MMP-14 (IC50)
3-Aminobenzene-1,2-diol*20 µM26 µM16 µM16.3 µM
Marimastat (Broad-spectrum inhibitor)6 nMData not available3 nM9 nM[7]
Batimastat (Broad-spectrum inhibitor)4 nMData not available4 nMData not available[7]

*Note: The data presented is for the closely related isomer, 3-aminobenzene-1,2-diol. Specific MMP inhibition data for this compound was not available. Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation : The test compound (e.g., this compound) is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction : A small volume of the sample solution is added to the DPPH solution in a 96-well microplate or a cuvette.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation : The test compound is dissolved in an appropriate solvent.

  • Reaction : The FRAP reagent is mixed with the sample solution.

  • Incubation : The reaction mixture is incubated at 37°C for a specific duration (e.g., 4 to 30 minutes).

  • Measurement : The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺.[3][9][10]

COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation : Recombinant human COX-2 enzyme, assay buffer, a fluorometric probe, and arachidonic acid (the substrate) are prepared.

  • Inhibitor Preparation : Test inhibitors are dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Setup : The COX-2 enzyme is pre-incubated with the test inhibitor in a 96-well plate.

  • Initiation : The reaction is initiated by adding arachidonic acid.

  • Measurement : The fluorescence is measured kinetically at an excitation of ~535 nm and an emission of ~587 nm. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Calculation : The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is determined from a dose-response curve.

MMP Inhibition Assay (Fluorometric)

This assay is used to measure the inhibitory effect of compounds on the activity of matrix metalloproteinases.

  • Reagent Preparation : Recombinant human MMP enzyme, a fluorogenic MMP substrate, and assay buffer are prepared.

  • Enzyme Activation : Pro-MMPs are activated, for example, by using APMA (p-aminophenylmercuric acetate).

  • Inhibitor Preparation : The test compound is prepared in a series of concentrations.

  • Reaction Setup : The activated MMP enzyme is incubated with the test inhibitor.

  • Initiation : The fluorogenic substrate is added to start the reaction.

  • Measurement : The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is monitored over time.

  • Calculation : The initial reaction velocity is determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from a dose-response curve.[7][11]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol DPPH Solution (Methanol) Mixing Mix DPPH Solution & Test Compound DPPH_Sol->Mixing Test_Cmpd Test Compound (Serial Dilutions) Test_Cmpd->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Measurement Measure Absorbance (~517 nm) Incubation->Measurement Calculation Calculate % Inhibition & IC50 Value Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mixing Mix FRAP Reagent & Test Sample/Standard FRAP_Reagent->Mixing Test_Sample Test Sample Test_Sample->Mixing Fe_Standard Fe2+ Standard (for curve) Fe_Standard->Mixing Incubation Incubate at 37°C Mixing->Incubation Measurement Measure Absorbance (593 nm) Incubation->Measurement Calculation Determine Antioxidant Capacity (vs. Standard Curve) Measurement->Calculation

Caption: Experimental workflow for the FRAP assay.

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1 Receptor Receptor Activation Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Release (p50/p65) IkB->NFkB frees Translocation NF-κB Translocation NFkB->Translocation Gene Gene Transcription (e.g., COX-2, Cytokines) Translocation->Gene

References

4-Aminobenzene-1,2-diol: A Comparative Review of Its Applications and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is a versatile aromatic compound with a range of applications spanning the pharmaceutical, chemical, and biological research sectors. Its unique structure, featuring both amine and vicinal diol functionalities on a benzene (B151609) ring, underpins its diverse reactivity and biological activity. This guide provides a comprehensive comparison of this compound's performance against alternative compounds in its primary applications, supported by available experimental data and detailed protocols.

Pharmaceutical Applications: A Tale of Untapped Potential

This compound has garnered significant interest for its potential as an anti-inflammatory and anti-cancer agent due to its inhibitory effects on key enzymes involved in disease pathology: cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).

As a Cyclooxygenase-2 (COX-2) Inhibitor

Efficacy:

This compound is reported to be a COX-2 inhibitor, suggesting its potential in reducing inflammation and pain by blocking the production of prostaglandins. However, a critical gap in the publicly available literature is the absence of specific half-maximal inhibitory concentration (IC50) values for this compound against COX-2. This lack of quantitative data makes a direct and robust comparison of its potency with established COX-2 inhibitors challenging.

Comparison with an Alternative: Celecoxib

To provide a benchmark, we compare the known efficacy of Celecoxib, a widely used selective COX-2 inhibitor.

CompoundTargetIC50 ValueSelectivity Index (COX-1/COX-2)
This compound COX-2Not ReportedNot Reported
Celecoxib COX-2~0.04 µM - 0.42 µM>7.6

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a typical method for determining the IC50 value of a test compound against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Test compound (this compound) and reference compound (Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the test and reference compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the COX-2 enzyme, assay buffer, and COX probe to each well.

  • Add the diluted compounds to their respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Measure the fluorescence intensity kinetically over a set period at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Prostaglandin (B15479496) Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the role of COX-2.

Prostaglandin_Pathway cluster_cox Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) COX2 COX-2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2->PGH2 Inhibitor This compound / Celecoxib Inhibitor->COX2 Inhibits

Prostaglandin Synthesis Pathway and COX-2 Inhibition.
As a Matrix Metalloproteinase (MMP) Inhibitor

Efficacy:

Comparison with an Alternative: Doxycycline

Doxycycline, a tetracycline (B611298) antibiotic, is a well-known broad-spectrum MMP inhibitor.

CompoundTarget MMPsIC50 Value
This compound Various MMPsNot Reported
Doxycycline Broad Spectrum (e.g., MMP-8, MMP-9, MMP-13)~300 µM (for some MMPs)

Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • MMP Assay Buffer

  • Fluorogenic MMP substrate

  • Test compound (this compound) and reference compound (Doxycycline)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Activate the pro-MMP enzyme according to the manufacturer's instructions.

  • Prepare a dilution series of the test and reference compounds.

  • In a 96-well plate, add the activated MMP enzyme and assay buffer to each well.

  • Add the diluted compounds to their respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate.

  • Initiate the reaction by adding the fluorogenic MMP substrate.

  • Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction and determine the IC50 value as described for the COX-2 assay.

Signaling Pathway: MMP Activation and Inhibition

The following diagram depicts a simplified overview of MMP activation and its role in extracellular matrix degradation.

MMP_Pathway ProMMP Pro-MMP (inactive) ActiveMMP Active MMP ProMMP->ActiveMMP Proteolytic Cleavage Degradation ECM Degradation ActiveMMP->Degradation ECM Extracellular Matrix (ECM) ECM->Degradation Inhibitor This compound / Doxycycline Inhibitor->ActiveMMP Inhibits

Simplified MMP Activation and Inhibition Pathway.

Industrial and Research Applications

Beyond its pharmaceutical potential, this compound serves as a valuable precursor in the synthesis of dyes and as a staining agent in biological research.

As a Precursor in Dye Synthesis

Performance:

This compound can be used as a primary intermediate in the formulation of oxidative hair dyes. Its performance in creating specific shades and its fastness properties are key evaluation criteria. While detailed quantitative data on color fastness (e.g., light, wash, and rub fastness) for dyes derived from this compound are not extensively published, patent literature suggests it can produce desirable color outcomes.

Comparison with an Alternative: p-Phenylenediamine (PPD)

p-Phenylenediamine is a widely used primary intermediate in permanent hair dyes, known for producing a wide range of natural and vibrant colors with good longevity.

FeatureThis compound Derived Dyesp-Phenylenediamine (PPD) Derived Dyes
Color Range Can produce a range of colors depending on the coupler used.Wide range of natural and fashion colors.
Color Fastness Limited publicly available data.Generally good to excellent light, wash, and rub fastness.[1]
Safety Profile Generally considered to have a more favorable toxicological profile than PPD.Known skin sensitizer (B1316253) and potential for allergic reactions.[2][3]
As a Biological Staining Agent

Performance:

This compound can be used as a biological stain, likely due to its ability to chelate with metallic mordants and bind to cellular components. However, detailed protocols and direct comparisons of its staining quality with standard histological stains are scarce in the scientific literature.

Comparison with an Alternative: Hematoxylin (B73222)

Hematoxylin is the most common nuclear stain in histology, used in the Hematoxylin and Eosin (B541160) (H&E) staining protocol.

FeatureThis compoundHematoxylin
Target Likely nuclear and/or cytoplasmic components.Primarily cell nuclei (stains blue/purple).
Staining Protocol Not well-established.Well-established protocols with predictable results.
Staining Quality Limited information available.Provides excellent nuclear detail and contrast.[4][5]
Availability Available from chemical suppliers.Widely available and routinely used in all histology labs.

Experimental Workflow: Comparative Histological Staining

To objectively compare the staining performance, a standardized workflow is necessary.

Staining_Workflow Tissue Tissue Sample Fixation Fixation Tissue->Fixation Processing Processing & Embedding Fixation->Processing Sectioning Sectioning Processing->Sectioning Staining Staining Sectioning->Staining StainA This compound Protocol Staining->StainA Group A StainB Hematoxylin & Eosin Protocol Staining->StainB Group B Mounting Dehydration & Mounting StainA->Mounting StainB->Mounting Imaging Microscopic Imaging Mounting->Imaging Analysis Image Analysis & Comparison Imaging->Analysis

References

Safety Operating Guide

Proper Disposal of 4-aminobenzene-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-aminobenzene-1,2-diol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste streams effectively. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and in a controlled environment. This compound should be treated as hazardous, and its Safety Data Sheet (SDS) should always be consulted for specific handling instructions.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[1]

  • Body Protection: A fully buttoned lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: Handle the compound in a well-ventilated area or a chemical fume hood.[1][2]

Spill Management: In the event of a spill, evacuate the immediate area and notify your supervisor and the institutional Environmental Health and Safety (EHS) office.[1] For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area. The contaminated absorbent material must then be disposed of as hazardous waste.[1][2] For large spills, evacuate the laboratory and follow your institution's emergency procedures.[1]

Hazard Classification and Information

The following table summarizes the key hazard information for compounds similar to this compound. This information underscores the importance of proper handling and disposal.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Sensitization May cause an allergic skin reaction.
Carcinogenicity May cause cancer.
Aquatic Hazard (Acute) Very toxic to aquatic life.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The primary and most recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1] On-site chemical treatment is not advised without a validated protocol and approval from your institution's EHS department.[2]

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions: Collect all waste this compound, including unused or expired products and concentrated solutions, in a dedicated and properly labeled hazardous waste container.[1] The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[1]

  • Contaminated Labware and Debris: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be treated as hazardous waste.[1] Collect these items in a separate, clearly labeled, puncture-resistant container.[1]

  • Avoid Mixing: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]

Step 2: Labeling of Waste Containers Properly label all waste containers with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound" (avoiding abbreviations).

  • The concentration and composition of the waste.

  • The date the waste was first added to the container.

  • The specific hazards associated with the chemical (e.g., "Toxic," "Harmful").

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area must be well-ventilated.[1]

  • Do not store with incompatible materials, such as strong oxidizing agents.[2][3]

  • Keep containers closed at all times, except when adding waste.[1]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

  • Do not attempt to dispose of this compound down the sink or in the regular trash, as this is a regulatory violation and can harm the environment.[1][4]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 4-aminobenzene-1,2-diol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-aminobenzene-1,2-diol, a compound with significant potential in various research applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of its chemical class, including aromatic amines and catechols, as well as data from closely related compounds.

Hazard Assessment and GHS Classification

Inferred GHS Classification and Pictograms

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
alt text
Respiratory/Skin SensitizationCategory 1H317: May cause an allergic skin reaction
alt text
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
alt text

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications
Hands Double-gloving with chemical-resistant glovesInner glove: Nitrile. Outer glove: Neoprene or Viton. Change outer gloves frequently and immediately upon contamination.
Eyes/Face Safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling the powder or creating solutions.
Body Chemical-resistant lab coat or coverallsA lab coat made of a non-porous material is required. For larger quantities, disposable coveralls are recommended.
Respiratory NIOSH-approved respiratorA half-mask or full-face respirator with P100 (particulate) cartridges is necessary when handling the powder outside of a certified chemical fume hood.
Feet Closed-toe, chemical-resistant shoesLeather or other non-porous material.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for safe handling. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (Inferred) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill Assemble Spill Kit prep_workspace->prep_spill weigh Weigh Compound in Fume Hood prep_spill->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Figure 1. Experimental workflow for handling this compound.

Experimental Protocols:

  • Preparation:

    • Thoroughly review this safety guide and any available safety information for related compounds.

    • Put on all required PPE as detailed in the table above.

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

    • Have a spill kit readily accessible, containing absorbent material, a neutralizing agent for amines (such as a weak acid like citric acid), and a sealed container for waste.

  • Handling:

    • All manipulations of the solid compound must be performed within a chemical fume hood to prevent inhalation of dust.

    • Use a dedicated set of spatulas and weighing paper.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment with an appropriate solvent followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_collection Waste Collection cluster_waste_segregation Segregation & Storage cluster_final_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, Weigh Paper) solid_container Labeled, Sealed Container for Solids solid_waste->solid_container liquid_waste Liquid Waste (Unused Solutions, Rinsates) liquid_container Labeled, Sealed Container for Liquids liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs incineration Incineration by Licensed Contractor contact_ehs->incineration

Figure 2. Disposal workflow for this compound waste.

Disposal Protocols:

  • Segregation:

    • Solid Waste: All disposable items that have come into contact with this compound (gloves, weigh paper, absorbent pads, etc.) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage:

    • Store waste containers in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.

    • The recommended method of disposal for aromatic amine waste is incineration by a licensed hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in the regular trash.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.